molecular formula C26H21F6NO5 B052264 Acrinathrin CAS No. 101007-06-1

Acrinathrin

Cat. No.: B052264
CAS No.: 101007-06-1
M. Wt: 541.4 g/mol
InChI Key: YLFSVIMMRPNPFK-WEQBUNFVSA-N
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Description

Acrinathrin is a potent, broad-spectrum pyrethroid insecticide and acaricide of significant interest in environmental and agrochemical research. Its primary research value lies in its complex mechanism of action; it functions as a sodium channel modulator, disrupting neuronal signaling in target insects and mites by prolonging the open state of voltage-gated sodium channels, leading to paralysis and lethality. This high-purity analytical standard is essential for studying the environmental fate and behavior of this compound, including its degradation pathways, metabolic products, and persistence in soil and water systems. Researchers utilize this compound in method development and validation for residue analysis in crop protection studies, ensuring monitoring accuracy and compliance with regulatory limits. Furthermore, it serves as a critical reference material in toxicological investigations to understand its selectivity and potential resistance mechanisms in pest populations, providing invaluable insights for integrated pest management (IPM) strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F6NO5/c1-24(2)18(11-12-20(34)38-23(25(27,28)29)26(30,31)32)21(24)22(35)37-19(14-33)15-7-6-10-17(13-15)36-16-8-4-3-5-9-16/h3-13,18-19,21,23H,1-2H3/b12-11-/t18-,19+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFSVIMMRPNPFK-WEQBUNFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=CC(=O)OC(C(F)(F)F)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C\C(=O)OC(C(F)(F)F)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F6NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3041584
Record name Acrinathrin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101007-06-1
Record name Acrinathrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101007-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acrinathrin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101007061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrinathrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3041584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACRINATHRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUI1AZ37K6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Acrinathrin's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acrinathrin, a synthetic pyrethroid insecticide, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), which are critical for the generation and propagation of action potentials in nerve cells.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound on sodium channels, focusing on its binding characteristics, effects on channel gating, and the experimental methodologies used to elucidate these interactions. Due to the limited availability of specific quantitative data for this compound, this guide incorporates data from other well-characterized pyrethroids as representative examples to illustrate the core principles of its action.

The primary mechanism of this compound involves the modification of the gating kinetics of VGSCs.[3] It binds to the channel and dramatically slows both its inactivation and deactivation processes.[2][4] This results in a prolonged influx of sodium ions, leading to a sustained membrane depolarization, repetitive neuronal firing, and ultimately, paralysis in target organisms.[5] Computational modeling studies have identified a potential binding site for this compound, designated as Pyrethroid Receptor Site 1, located at the interface of domains II and III of the sodium channel α-subunit.[2][6]

Core Mechanism of Action on Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins that cycle through three main states: resting (closed), open (activated), and inactivated (closed).[2] The precise and rapid transitions between these states are essential for normal nerve impulse transmission. This compound, like other pyrethroids, disrupts this finely tuned process.

The binding of this compound to the sodium channel is state-dependent, showing a preference for the open state of the channel.[2][7] Once bound, it stabilizes the open conformation, leading to the following key effects on channel gating:

  • Inhibition of Inactivation: this compound significantly slows the fast inactivation process that normally closes the channel shortly after it opens in response to membrane depolarization.[2]

  • Inhibition of Deactivation: Upon repolarization of the membrane, this compound delays the closing of the channel (deactivation), resulting in a characteristic "tail current" of persistent sodium influx.[2][8]

This prolonged channel opening leads to a state of hyperexcitability in the neuron, causing repetitive firing of action potentials in response to a single stimulus. At higher concentrations, the persistent membrane depolarization can lead to a complete loss of excitability and nerve block.

Signaling Pathway of this compound Action

The following diagram illustrates the interaction of this compound with the voltage-gated sodium channel and its downstream consequences.

cluster_channel Voltage-Gated Sodium Channel States cluster_effect Cellular Effects Resting Resting (Closed) Open Open (Activated) Resting->Open Depolarization Open->Resting Deactivation Inactivated Inactivated (Closed) Open->Inactivated Fast Inactivation Prolonged_Na_Influx Prolonged Na+ Influx Open->Prolonged_Na_Influx Stabilizes open state Inactivated->Resting Repolarization Membrane_Depolarization Sustained Membrane Depolarization Prolonged_Na_Influx->Membrane_Depolarization Repetitive_Firing Repetitive Firing Membrane_Depolarization->Repetitive_Firing Paralysis Paralysis & Death Repetitive_Firing->Paralysis This compound This compound This compound->Open Binds to open state cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Oocyte_Harvest Harvest Oocytes from Xenopus laevis cRNA_Injection Inject Sodium Channel cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for 2-7 days cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Voltage_Protocol Apply Voltage-Step Protocol TEVC_Setup->Voltage_Protocol Record_Currents Record Na+ Currents Voltage_Protocol->Record_Currents Measure_Tail_Current Measure Tail Current Amplitude Record_Currents->Measure_Tail_Current Calculate_Modification Calculate % Channel Modification Measure_Tail_Current->Calculate_Modification Dose_Response Generate Dose-Response Curve (EC50) Calculate_Modification->Dose_Response Acrinathrin_Binding This compound Binds to Open VGSC Stabilization Stabilization of the Open Channel State Acrinathrin_Binding->Stabilization Inhibition_Inactivation Inhibition of Fast Inactivation Stabilization->Inhibition_Inactivation Inhibition_Deactivation Inhibition of Deactivation Stabilization->Inhibition_Deactivation Prolonged_Current Prolonged Inward Na+ Current Inhibition_Inactivation->Prolonged_Current Tail_Current Generation of Large Tail Current Inhibition_Deactivation->Tail_Current Hyperexcitability Neuronal Hyperexcitability Prolonged_Current->Hyperexcitability Tail_Current->Hyperexcitability

References

Acrinathrin: A Comprehensive Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrinathrin is a synthetic pyrethroid insecticide and acaricide valued for its high efficacy against a broad spectrum of insect and mite pests. As a neurotoxin, its mode of action involves the modulation of voltage-gated sodium channels in the nervous systems of target organisms. This technical guide provides an in-depth overview of the fundamental chemical and physical properties of this compound. It includes a detailed compilation of its physicochemical data, standardized experimental protocols for the determination of these properties, and a visualization of its mechanism of action and relevant experimental workflows. This document is intended to serve as a critical resource for researchers, chemists, and toxicologists engaged in the study and application of this compound.

Chemical and Physical Properties

The chemical and physical characteristics of this compound are crucial for understanding its environmental fate, biological activity, and for the development of analytical methods. These properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name (S)-cyano(3-phenoxyphenyl)methyl (1R,3S)-3-[(1Z)-3-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-3-oxoprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate[1][2]
CAS Number 101007-06-1[1][3][4]
Molecular Formula C₂₆H₂₁F₆NO₅[1][3][4][5][6]
Molecular Weight 541.44 g/mol [3][6][7]
Synonyms Rufast, RU 38702, Ardent, Orytis[6][7][8][9]
Table 2: Physicochemical Properties of this compound
PropertyValueConditions
Melting Point 81.5 °C[5][8]
Boiling Point 528.2 ± 50.0 °C(Predicted)[8]
Vapor Pressure 4.40 x 10⁻⁵ mPaat 20 °C[10]
Water Solubility Low[10]
Solubility in Organic Solvents Soluble in Acetone, Chloroform, Dichloromethane, Dimethylformamide, Ethyl Acetate, and DMSO[7][8]
Octanol-Water Partition Coefficient (log P) 6.3at 20 °C, pH 7[10]
Appearance White Crystal[8]

Mechanism of Action: Sodium Channel Modulation

This compound, like other pyrethroid insecticides, exerts its neurotoxic effects by targeting voltage-gated sodium channels (VGSCs), which are essential for the generation and propagation of action potentials in neurons.[5][10] The primary mechanism involves the disruption of the normal gating kinetics of these channels.

This compound binds to the VGSCs and modifies their function in a state-dependent manner, showing a preferential affinity for the open state of the channel.[7][10] This interaction inhibits the transition of the channel from the activated (open) state to the inactivated (closed) state and slows down its deactivation.[5] The result is a prolonged influx of sodium ions into the neuron, leading to membrane depolarization, repetitive neuronal firing, and eventual paralysis of the insect.[11]

Acrinathrin_MoA cluster_neuron Neuronal Membrane Resting VGSC (Resting) Open VGSC (Open) Resting->Open Depolarization Inactivated VGSC (Inactivated) Open->Inactivated Fast Inactivation Prolonged_Open VGSC (Prolonged Open State) Inactivated->Resting Repolarization This compound This compound This compound->Prolonged_Open Binds to open state, inhibits inactivation Na_Influx Prolonged Na+ Influx Prolonged_Open->Na_Influx Hyperexcitability Neuronal Hyperexcitability (Repetitive Firing) Na_Influx->Hyperexcitability Paralysis Paralysis & Death Hyperexcitability->Paralysis

Mechanism of action of this compound on voltage-gated sodium channels (VGSCs).

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized methodologies, often adhering to OECD Guidelines for the Testing of Chemicals. These protocols ensure data reliability and comparability across different laboratories.

Determination of Octanol-Water Partition Coefficient (log P) - Shake-Flask Method (OECD 107)

The octanol-water partition coefficient (Pow) is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and bioaccumulation potential. The shake-flask method is a widely used technique for its determination.

Principle: A solution of this compound in either n-octanol or water is placed in a vessel with a known volume of the other immiscible solvent. The mixture is agitated until equilibrium is reached, after which the phases are separated. The concentration of this compound in each phase is then determined analytically to calculate the partition coefficient.

Methodology:

  • Preparation of Solvents: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.

  • Test Substance Preparation: A stock solution of this compound is prepared in the solvent in which it is more soluble (n-octanol for this compound). The concentration should not exceed 0.01 mol/L in either phase.

  • Partitioning: A known volume of the this compound stock solution and the corresponding immiscible solvent are combined in a suitable container (e.g., a separatory funnel or centrifuge tube).

  • Equilibration: The container is agitated gently (to avoid emulsification) at a constant temperature (e.g., 20 °C) until equilibrium is achieved.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water phases.

  • Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient (Pow) is calculated as the ratio of the concentration of this compound in the n-octanol phase (Co) to its concentration in the aqueous phase (Cw). The final result is typically expressed as its base-10 logarithm (log P).

Shake_Flask_Workflow Start Start Solvent_Prep Prepare mutually saturated n-octanol and water Start->Solvent_Prep Stock_Sol Prepare this compound stock solution in n-octanol Solvent_Prep->Stock_Sol Combine Combine stock solution and aqueous phase Stock_Sol->Combine Equilibrate Agitate at constant temperature to reach equilibrium Combine->Equilibrate Separate Separate phases by centrifugation Equilibrate->Separate Analyze Analyze this compound concentration in each phase (e.g., HPLC) Separate->Analyze Calculate Calculate Pow = Co / Cw and log P Analyze->Calculate End End Calculate->End

Experimental workflow for determining the octanol-water partition coefficient.
Determination of this compound Residues in Soil - QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction and cleanup of pesticide residues from complex matrices like soil.

Principle: A soil sample is first hydrated and then extracted with an organic solvent (typically acetonitrile). Partitioning is induced by adding salts. The resulting extract is then cleaned up using dispersive solid-phase extraction (d-SPE) before analysis.

Methodology:

  • Sample Preparation: A representative soil sample (e.g., 10 g) is weighed into a centrifuge tube. A small amount of water is added to hydrate (B1144303) the sample.

  • Extraction: Acetonitrile (B52724) (e.g., 10 mL) is added to the tube. The sample is shaken vigorously for a set period (e.g., 30 minutes) to extract the this compound residues.

  • Salting-Out: A salt mixture (e.g., MgSO₄ and NaCl) is added to the tube. This induces phase separation between the acetonitrile and the aqueous layer. The tube is shaken and then centrifuged.

  • Dispersive SPE Cleanup: An aliquot of the acetonitrile supernatant is transferred to a smaller centrifuge tube containing a d-SPE sorbent mixture (e.g., MgSO₄ to remove residual water and primary secondary amine (PSA) to remove interfering matrix components). The tube is vortexed and then centrifuged.

  • Analysis: The final cleaned-up extract is analyzed by a suitable chromatographic technique, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound.[12]

Stability and Degradation

This compound exhibits moderate persistence in soil environments but degrades more rapidly in aqueous systems.[10] It is stable in acidic media, with hydrolysis becoming more significant as pH increases.[10] Photolysis, or degradation by sunlight, can also contribute to its breakdown in the environment. Thermal decomposition of pyrethroids generally occurs at elevated temperatures (above 250-300 °C) and can proceed through evaporation and oxidative pyrolysis.[13]

Conclusion

This technical guide has provided a detailed overview of the key chemical and physical properties of this compound, a potent synthetic pyrethroid. The tabulated data, coupled with standardized experimental protocols and visualizations of its mechanism of action and analytical workflows, offer a comprehensive resource for professionals in the fields of chemistry, toxicology, and drug development. A thorough understanding of these fundamental properties is essential for the safe and effective use of this compound, as well as for ongoing research into its environmental behavior and biological interactions.

References

Synthesis and Purification of Acrinathrin Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrinathrin, a potent synthetic pyrethroid insecticide and acaricide, is characterized by a complex stereochemistry that gives rise to multiple isomers, each with distinct biological activities. The commercialized product is a single, highly active isomer, necessitating precise stereoselective synthesis and robust purification methods. This technical guide provides a comprehensive overview of the synthesis and purification of this compound isomers, with a focus on detailed experimental protocols and data presentation for researchers in agrochemistry and drug development. The guide outlines a plausible stereoselective synthetic route based on the Horner-Wadsworth-Emmons reaction and details purification strategies centered around chiral High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a synthetic pyrethroid with a complex molecular structure that includes three chiral centers and a double bond, resulting in 15 possible isomers.[1] The insecticidal and acaricidal efficacy of this compound is highly dependent on its stereochemistry, with one specific isomer demonstrating superior activity.[1] Consequently, the development of stereoselective synthetic methods and efficient purification techniques to isolate the desired isomer is of paramount importance. This guide details a proposed synthetic pathway and purification protocols based on established chemical principles and analogous procedures for related pyrethroid compounds.

Synthesis of this compound Isomers

The synthesis of this compound involves the esterification of a chiral cyclopropanecarboxylic acid derivative with a chiral cyanohydrin. A notable approach to constructing the acid component is through a Horner-Wadsworth-Emmons (HWE) reaction, which allows for the stereoselective formation of the carbon-carbon double bond.[1]

Proposed Synthetic Pathway

A plausible synthetic route, adapted from the work of Wang and Gu for similar pyrethroids, is outlined below.[1] The key steps involve the synthesis of the acid and alcohol moieties followed by their esterification.

G cluster_acid Synthesis of Acid Moiety cluster_alcohol Synthesis of Alcohol Moiety cluster_esterification Final Esterification A Chiral (1R,3S)-caronaldehyde C Horner-Wadsworth-Emmons Reaction A->C B 2-phosphonate-substituted tert-butylacetate B->C D Intermediate Ester C->D E Acidic Hydrolysis D->E F Alkenyl Carboxylic Acid E->F H Esterification F->H G (S)-α-cyanohydrin G->H I This compound Diester H->I J Selective Hydrolysis I->J K This compound J->K

Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound

The following is a proposed experimental protocol based on general principles of the Horner-Wadsworth-Emmons reaction and pyrethroid synthesis.

Step 1: Synthesis of the Intermediate Ester via Horner-Wadsworth-Emmons Reaction

  • To a solution of 2-phosphonate-substituted tert-butylacetate (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, add a strong base such as sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of chiral (1R,3S)-caronaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the intermediate ester.

Step 2: Hydrolysis to the Alkenyl Carboxylic Acid

  • Dissolve the intermediate ester (1.0 eq) in a mixture of a suitable organic solvent (e.g., dioxane) and aqueous acid (e.g., 2M HCl).

  • Heat the mixture at reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkenyl carboxylic acid.

Step 3: Esterification to form this compound

  • Dissolve the alkenyl carboxylic acid (1.0 eq) and (S)-α-cyanohydrin (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

StepReactantsReagentsSolventTypical Yield (%)
1(1R,3S)-caronaldehyde, 2-phosphonate-substituted tert-butylacetateNaHMDSTHF85-95
2Intermediate Ester2M HClDioxane/Water90-98
3Alkenyl Carboxylic Acid, (S)-α-cyanohydrinDCC, DMAPDCM70-85

Purification of this compound Isomers

The purification of the desired this compound isomer from the reaction mixture is a critical step. This is typically achieved using chromatographic techniques, with chiral HPLC being the most effective method for separating stereoisomers.

General Purification Workflow

G A Crude this compound Mixture B Column Chromatography (Silica Gel) A->B C Partially Purified this compound B->C D Chiral HPLC C->D E Separated this compound Isomers D->E F Desired Isomer E->F G Other Isomers E->G

Caption: General purification workflow for this compound isomers.
Experimental Protocol: Chiral HPLC Separation of this compound Isomers

A proposed method for the analytical and preparative separation of this compound isomers is detailed below, based on successful separations of other pyrethroids.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column: Polysaccharide-based columns such as Daicel CHIRALPAK® series (e.g., IA, IB, IC) or Sumichiral OA series are recommended based on their proven efficacy in separating pyrethroid isomers.

Proposed Analytical Method:

  • Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase.

Proposed Preparative Method:

For the isolation of larger quantities of individual isomers, the analytical method can be scaled up to a preparative scale.

  • Column: A larger dimension preparative chiral column with the same stationary phase (e.g., CHIRALPAK® IA, 20 x 250 mm).

  • Mobile Phase: Same as the analytical method, with potential adjustments to optimize for loading and resolution.

  • Flow Rate: Adjusted according to the column dimensions (e.g., 10-20 mL/min).

  • Sample Loading: The amount of sample loaded will depend on the resolution of the isomers and the column capacity.

  • Fraction Collection: Collect fractions corresponding to each separated isomer peak.

  • Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified isomers.

ParameterAnalytical HPLCPreparative HPLC
Column CHIRALPAK® IA (4.6 x 250 mm, 5 µm)CHIRALPAK® IA (20 x 250 mm)
Mobile Phase n-Hexane/Isopropanol (90:10 v/v)n-Hexane/Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min15 mL/min
Temperature 25 °C25 °C
Detection UV at 230 nmUV at 230 nm
Injection Volume 10 µL1-5 mL (of concentrated solution)
Expected Purity >99% (for resolved peaks)>98%

Conclusion

The stereoselective synthesis and efficient purification of this compound isomers are critical for the development of effective and environmentally safer agrochemicals. The proposed synthetic route utilizing the Horner-Wadsworth-Emmons reaction offers a viable pathway to the desired stereoisomers. Furthermore, the application of chiral HPLC with polysaccharide-based stationary phases provides a powerful tool for the analytical and preparative separation of these isomers. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of pyrethroid-based compounds. Further optimization of the proposed methods will be necessary to achieve the highest possible yields and purities for specific this compound isomers.

References

Acrinathrin: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrinathrin is a synthetic pyrethroid ester insecticide and acaricide valued for its high efficacy against a broad spectrum of agricultural pests. As a neurotoxic agent, its primary mode of action involves the modulation of voltage-gated sodium channels in the nervous systems of target organisms, leading to paralysis and death. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed toxicological data, and insecticidal efficacy. Furthermore, it delves into the molecular mechanisms of action, outlining its primary interaction with sodium channels and exploring its effects on other potential cellular targets. Detailed experimental protocols for key assays, including electrophysiological analysis, in vitro metabolism studies, and residue analysis, are provided to facilitate further research and development.

Physicochemical Properties

This compound is an organofluorine compound and a cyclopropanecarboxylate (B1236923) ester. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name (S)-α-cyano-3-phenoxybenzyl (1R,3S)-2,2-dimethyl-3-[(Z)-2-{[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]carbonyl}vinyl]cyclopropanecarboxylate
CAS Number 101007-06-1
Molecular Formula C₂₆H₂₁F₆NO₅
Molecular Weight 541.44 g/mol
Appearance White crystalline solid
Melting Point 81.5 °C
Boiling Point 528.2±50.0 °C (Predicted)
Density 1.376±0.06 g/cm³ (Predicted)
Water Solubility Low
LogP (Octanol-Water Partition Coefficient) 6.8

Mode of Action and Signaling Pathways

This compound, like other pyrethroids, primarily targets the voltage-gated sodium channels (VGSCs) in the neurons of insects.[1][2] This interaction disrupts the normal functioning of the nervous system, leading to the insecticidal effect.

Primary Target: Voltage-Gated Sodium Channels

Pyrethroids bind to the VGSCs and modify their gating kinetics.[1][2] Specifically, they prolong the opening of the sodium channels by inhibiting their deactivation and inactivation.[2] This leads to a persistent influx of sodium ions, causing prolonged depolarization of the neuronal membrane, repetitive firing of action potentials, and eventual paralysis of the organism.[1][2]

cluster_extracellular Extracellular cluster_intracellular Intracellular VGSC_closed VGSC (Closed) VGSC_open VGSC (Open) VGSC_closed->VGSC_open Depolarization VGSC_inactivated VGSC (Inactivated) VGSC_open->VGSC_inactivated Inactivation Na_in Na+ VGSC_inactivated->VGSC_closed Na_out Na+ Na_out->VGSC_open Influx This compound This compound This compound->VGSC_open Binds to open state cluster_primary Primary Target cluster_secondary Potential Secondary Targets This compound This compound VGSC Voltage-Gated Sodium Channel This compound->VGSC Prolongs Opening (Primary Action) VGPC Voltage-Gated Potassium Channel This compound->VGPC Inhibition (Potential Effect) GABA_A GABA-A Receptor This compound->GABA_A Inhibition of Cl- Influx (Potential Effect) VGCC Voltage-Gated Calcium Channel VGSC->VGCC Depolarization-induced Ca2+ Influx cluster_acid Acid Moiety Synthesis cluster_alcohol Alcohol Moiety cluster_coupling Coupling and Final Steps Caronaldehyde (1R,3S)-caronaldehyde Intermediate1 Intermediate 110 Caronaldehyde->Intermediate1 HWE Reaction Phosphonate 2-phosphonate- substituted tert-butylacetate Phosphonate->Intermediate1 Diester Diester 112 Intermediate1->Diester Condensation Acid Alkenyl Acid 113 This compound This compound Acid->this compound Esterification with hexafluoroisopropanol Cyanohydrin (S)-α-cyanohydrin Cyanohydrin->Diester Diester->Acid Selective Hydrolysis prep Prepare Xenopus oocytes expressing the target sodium channel setup Mount oocyte in recording chamber and perfuse with control saline prep->setup impale Impale oocyte with two microelectrodes (voltage-sensing and current-injecting) setup->impale clamp Establish two-electrode voltage clamp (TEVC) Holding potential typically -80 to -100 mV impale->clamp protocol Apply voltage-step protocols to elicit sodium currents (e.g., step depolarization) clamp->protocol record_control Record baseline sodium currents protocol->record_control apply_this compound Perfuse oocyte with saline containing This compound at desired concentrations record_control->apply_this compound record_test Record sodium currents in the presence of this compound apply_this compound->record_test analyze Analyze changes in current kinetics: - Peak current amplitude - Time to peak - Inactivation rate - Tail current prolongation record_test->analyze sample Collect soil or water sample extract Extract with organic solvent (e.g., acetone, acetonitrile, or hexane) sample->extract partition Liquid-liquid partitioning (for water samples or soil extracts) extract->partition cleanup Clean-up using Solid Phase Extraction (SPE) (e.g., Florisil or C18 cartridges) partition->cleanup concentrate Concentrate the extract cleanup->concentrate analyze Analyze by Gas Chromatography-Mass Spectrometry (GC-MS) concentrate->analyze

References

discovery and development of Acrinathrin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of Acrinathrin

This guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, a synthetic pyrethroid insecticide and acaricide. It is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and toxicology.

Introduction and Discovery

This compound is a potent, broad-spectrum synthetic pyrethroid insecticide and acaricide belonging to the cyclopropanecarboxylate (B1236923) ester and organofluorine chemical classes.[1] It was developed and introduced by the French company Roussel Uclaf (later AgrEvo) in 1990, with its invention credited to J. R. Tessier and colleagues.[2] The key patents associated with its development are EP 48185 and FR 2486073.[2]

This compound was designed to be a highly active, single-isomer product with efficacy against a range of mites and other insect pests.[3] It is particularly noted for its use in agriculture on crops such as fruits, vegetables, and tea, as well as in apiculture for the control of the Varroa jacobsoni mite in honeybee colonies.[4] Like other pyrethroids, its development was driven by the need for insecticides with high potency against target pests, low mammalian toxicity, and greater stability than natural pyrethrins.[5][6]

Physicochemical Properties

This compound is a colorless crystalline solid in its technical grade.[2] It possesses three chiral centers and one double bond, which allows for 16 possible stereoisomers; however, it is manufactured as a single, highly active isomer to ensure target specificity and efficacy.[3] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₂₆H₂₁F₆NO₅[3][7]
Molecular Weight 541.44 g/mol [3][7][8]
CAS Registry No. 101007-06-1[3]
Melting Point 81.5°C (pure); 82°C (technical)[2][8]
Vapor Pressure 4.4 x 10⁻⁵ mPa (at 20°C)[2]
Solubility Low aqueous solubility[3]
Stability Stable in acidic conditions; hydrolysis and epimerization increase at pH > 7[2]

Synthesis and Manufacturing

The commercial production of this compound involves a complex, multi-step chemical synthesis designed to isolate the desired single active isomer.[3] The process begins with the preparation of two key chemical building blocks:

  • An alcohol moiety: (S)-cyano(3-phenoxyphenyl)methanol.

  • An acid moiety: A substituted (1R,3S)-cis-cyclopropane carboxylic acid derivative containing a hexafluoroisopropoxy carbonyl group.[3][9]

These two intermediates are then combined through an esterification reaction under controlled conditions to yield the final this compound molecule.[3] A documented synthetic route involves a Horner–Wadsworth–Emmons (HWE) reaction to form the acid moiety's side chain before the final esterification.[10]

G cluster_acid Acid Moiety Synthesis cluster_alcohol Alcohol Moiety Synthesis cluster_final Final Esterification A Chiral (1R,3S)-caronaldehyde C Horner-Wadsworth-Emmons Reaction A->C B 2-Phosphorate-substituted tert-butylacetate B->C D Intermediate Diester C->D E Selective Acidic Hydrolysis D->E F Alkenyl Acid Intermediate E->F G Reaction with Hexafluoroisopropanol F->G H Final Acid Moiety G->H J Esterification H->J I (S)-α-cyanohydrin (cyano(3-phenoxyphenyl)methanol) I->J K This compound (Single Isomer) J->K

Figure 1: Generalized workflow for the chemical synthesis of this compound.

Mechanism of Action

This compound functions as a potent neurotoxin that targets the voltage-gated sodium channels (VGSCs) in the nervous systems of insects and mites.[3][11][12] This is the primary mechanism shared by all pyrethroid insecticides.[10][11][12]

The process unfolds as follows:

  • Binding: this compound preferentially binds to the sodium channel when it is in the open, or activated, state following nerve stimulation (depolarization).[4][13] The binding site is located in a hydrophobic cavity within the channel protein, specifically at the interface of domains I and II (Site 2) and/or domains II and III (Site 1), involving the S4-S5 linker and S5/S6 helices.[3][10][13]

  • Channel Modification: Binding stabilizes the open conformation of the channel, preventing its normal, rapid inactivation (closing).[4][13]

  • Prolonged Sodium Influx: This disruption leads to a persistent influx of sodium ions (Na+) into the neuron, observed experimentally as a characteristic "tail current".[4]

  • Neurotoxicity: The prolonged depolarization results in uncontrolled, repetitive nerve firing (hyperexcitability), leading to paralysis, knockdown, and eventual death of the insect.[4][11]

G cluster_membrane Neuronal Membrane cluster_effect Cellular Effect VGSC_Closed VGSC (Resting) VGSC_Open VGSC (Open) VGSC_Closed->VGSC_Open Depolarization (Action Potential) VGSC_Inactive VGSC (Inactive) VGSC_Open->VGSC_Inactive Normal Inactivation VGSC_Modified This compound-Bound VGSC (Persistently Open) VGSC_Inactive->VGSC_Closed Repolarization Na_Influx Prolonged Na+ Influx VGSC_Modified->Na_Influx This compound This compound This compound->VGSC_Open Binds to Open Channel Depolarization Persistent Membrane Depolarization Na_Influx->Depolarization Hyperexcitability Repetitive Nerve Firing (Hyperexcitability) Depolarization->Hyperexcitability Paralysis Paralysis & Death Hyperexcitability->Paralysis G cluster_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis A 1. Homogenize Crop Sample (10-15 g) B 2. Add Acetonitrile & Salt Packet A->B C 3. Shake & Centrifuge B->C D 4. Transfer Supernatant to dSPE Tube C->D E 5. Vortex & Centrifuge D->E F 6. Filter Final Extract E->F G 7. Inject Extract into HPLC F->G H 8. Chromatographic Separation (C18 Column) G->H I 9. Ionization (ESI) H->I J 10. Mass Spectrometry (MRM Detection) I->J K 11. Data Processing & Quantification J->K

References

Acrinathrin: A Technical Guide to its Function as a Pyrethroid Ester Acaricide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrinathrin, a synthetic pyrethroid ester, is a potent acaricide and insecticide with a broad spectrum of activity against various phytophagous mites and other insect pests.[1][2] Its neurotoxic action is primarily mediated through the modulation of voltage-gated sodium channels in the nervous system of target organisms.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, metabolism, and ecotoxicological profile. Detailed experimental protocols for its evaluation and analysis are provided, alongside a summary of key quantitative data. Visualizations of its signaling pathway and relevant experimental workflows are included to facilitate a deeper understanding of its function and application in research and development.

Chemical and Physical Properties

This compound is a crystalline solid, appearing as a white to beige colored powder.[1][2] It is characterized by its low aqueous solubility and is semi-volatile.[1] The molecule contains three chiral centers and one double bond, resulting in numerous possible isomers, though a single, highly active isomer is used commercially.[1]

PropertyValueReference
Molecular Formula C₂₆H₂₁F₆NO₅[3][4]
Molecular Weight 541.44 g/mol [2][3][4]
CAS Number 101007-06-1[3][4]
Melting Point 81.5 °C (pure); 82 °C (technical grade)[2][4][5]
Vapor Pressure 4.4 x 10⁻⁵ mPa (20 °C)[5]
Solubility in Water Low[1]
Appearance White to beige colored powder/colorless crystals[1][2][5]

Mechanism of Action

This compound, like other pyrethroids, is a neurotoxin that primarily targets voltage-gated sodium channels in the nervous system of insects and mites.[1][3]

Modulation of Voltage-Gated Sodium Channels

The primary mode of action of this compound involves the disruption of the normal functioning of voltage-gated sodium channels.[1][3] Pyrethroids bind to the open state of these channels, delaying their inactivation and deactivation.[6] This leads to a prolonged influx of sodium ions into the neuron, resulting in membrane depolarization and repetitive neuronal firing.[5][6] The persistent hyperexcitation of the nervous system ultimately leads to paralysis and death of the target organism.[3] this compound has been docked into a predicted pyrethroid binding site (Site 1) on the sodium channel to understand these interactions at an atomic level.[3]

Downstream Signaling Effects

The prolonged depolarization of the neuronal membrane caused by this compound triggers a cascade of downstream events:

  • Alterations in Neurotransmitter Release: The sustained neuronal firing can lead to an increased release of neurotransmitters, such as acetylcholine (B1216132) and glutamate, at the synapse.[5][6] However, the effects can be complex and dose-dependent, with some studies reporting inhibition of neurotransmitter release at higher concentrations.[3][6]

  • Disruption of Calcium Homeostasis: The persistent depolarization can activate voltage-gated calcium channels (VGCCs), leading to an influx of calcium ions into the cell.[1][5] This increase in intracellular calcium can be further amplified by the reverse operation of the Na⁺/Ca²⁺ exchanger.[7] Elevated intracellular calcium can trigger various downstream signaling pathways, including those leading to excitotoxicity and apoptosis.[8]

  • Oxidative Stress: The overstimulation of neurons can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress and cellular damage.[5][9]

Acrinathrin_Signaling_Pathway This compound This compound VGSC Voltage-Gated Sodium Channel (Open State) This compound->VGSC Binds to and stabilizes open state Na_Influx Prolonged Na⁺ Influx VGSC->Na_Influx Allows Depolarization Membrane Depolarization (Hyperexcitability) Na_Influx->Depolarization Repetitive_Firing Repetitive Neuronal Firing Depolarization->Repetitive_Firing VGCC Voltage-Gated Calcium Channels Repetitive_Firing->VGCC Activates Neurotransmitter Altered Neurotransmitter Release (e.g., ACh, Glutamate) Repetitive_Firing->Neurotransmitter Paralysis Paralysis & Death Repetitive_Firing->Paralysis Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Opens Oxidative_Stress Oxidative Stress (ROS) Ca_Influx->Oxidative_Stress Neurotransmitter->Paralysis Oxidative_Stress->Paralysis

Caption: this compound's primary mechanism of action and downstream signaling cascade.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of key chiral intermediates followed by their esterification. A representative synthetic scheme is outlined below.

Acrinathrin_Synthesis cluster_acid Acid Moiety Synthesis cluster_alcohol Alcohol Moiety Caronaldehyde (1R,3S)-caronaldehyde (108) Intermediate110 Intermediate (110) Caronaldehyde->Intermediate110 Horner-Wadsworth-Emmons Reaction Phosphorate 2-phosphorate-substituted tert-butylacetate (109) Phosphorate->Intermediate110 Diester Diester (112) Intermediate110->Diester Condensation Intermediate113 Alkenyl acid (113) This compound This compound Intermediate113->this compound Esterification Cyanohydrin (S)-α-cyanohydrin (111) Cyanohydrin->Diester Diester->Intermediate113 Selective Hydrolysis (acidic condition) Hexafluoroisopropanol Hexafluoroisopropanol Hexafluoroisopropanol->this compound

Caption: Simplified synthetic pathway for this compound.[1][10]

A detailed experimental protocol for the synthesis of this compound as described by Wang and Gu involves a Horner-Wadsworth-Emmons (HWE) reaction between the chiral (1R,3S)-caronaldehyde and a pre-prepared 2-phosphorate-substituted tert-butylacetate to yield an intermediate.[1][10] This intermediate then undergoes condensation with (S)-α-cyanohydrin to form a diester. Subsequent selective hydrolysis under acidic conditions yields the alkenyl acid, which is finally esterified with hexafluoroisopropanol to produce this compound.[1][10]

Metabolism and Degradation

The metabolism of pyrethroids like this compound primarily occurs through hydrolysis of the ester linkage and oxidation.[11] In biological systems, this is often carried out by carboxylesterases and cytochrome P450 monooxygenases.[11][12]

  • Hydrolysis: The ester bond in this compound is cleaved by esterases, yielding the corresponding carboxylic acid and alcohol metabolites.[11] This is a major detoxification pathway.

  • Oxidation: Cytochrome P450 enzymes can hydroxylate various positions on the this compound molecule, increasing its water solubility and facilitating excretion.

In the environment, this compound is moderately persistent in soil but degrades more rapidly in aqueous systems.[1] The degradation process can be influenced by factors such as pH, temperature, and microbial activity.

Ecotoxicology

This compound exhibits high toxicity to many non-target organisms.

Organism GroupToxicity LevelKey FindingsReference
Bees HighHighly toxic upon both contact and oral exposure.[1]
Aquatic Organisms HighHighly toxic to most aquatic species, including fish and Daphnia.[1]
Birds ModerateModerately toxic to birds.[1]
Earthworms ModerateModerately toxic to earthworms.[1]

Experimental Protocols

Acaricidal Activity Bioassay (LC₅₀ Determination in Tetranychus urticae)

This protocol is adapted from the leaf dip bioassay method.

6.1.1. Rearing of Tetranychus urticae

  • Maintain a susceptible laboratory strain of Tetranychus urticae on bean plants (Phaseolus vulgaris) in a controlled environment (25 ± 1°C, 60-70% RH, 16:8 h L:D photoperiod).[13]

  • To obtain adult mites of a uniform age, transfer several gravid females to fresh, uninfested bean leaves and allow them to oviposit for 24 hours before removing them.

6.1.2. Preparation of this compound Solutions

  • Prepare a stock solution of technical grade this compound in acetone (B3395972).

  • Create a series of at least five serial dilutions of the stock solution using distilled water containing a surfactant (e.g., 0.01% Triton X-100). The concentration range should be selected to elicit mortality between 10% and 90%.

  • A control solution containing only distilled water and the surfactant must be included.

6.1.3. Leaf Dip Bioassay

  • Excise leaf discs (2 cm diameter) from untreated bean plants.

  • Dip each leaf disc into a test or control solution for 10-15 seconds with gentle agitation.[13]

  • Allow the leaf discs to air dry completely.

  • Place each treated leaf disc, adaxial side up, on a water-saturated cotton pad in a Petri dish.

  • Using a fine brush, transfer 20-30 adult female mites of uniform age onto each leaf disc.

  • Seal the Petri dishes and incubate them under the same conditions used for mite rearing.

  • Assess mite mortality after 24 and 48 hours under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Each concentration and the control should be replicated at least three times.

6.1.4. Data Analysis

  • Correct the observed mortality for control mortality using Abbott's formula.

  • Perform probit analysis on the corrected mortality data to calculate the LC₅₀ (median lethal concentration) and its 95% confidence intervals.

Leaf_Dip_Bioassay_Workflow start Start rearing Rear Mites (T. urticae) start->rearing prep_solutions Prepare this compound Serial Dilutions start->prep_solutions transfer_mites Transfer Mites to Discs rearing->transfer_mites dip_discs Dip Leaf Discs in Solutions prep_solutions->dip_discs dry_discs Air Dry Leaf Discs dip_discs->dry_discs place_discs Place Discs in Petri Dishes dry_discs->place_discs place_discs->transfer_mites incubate Incubate (24-48h) transfer_mites->incubate assess_mortality Assess Mortality incubate->assess_mortality analyze_data Data Analysis (Probit Analysis) assess_mortality->analyze_data end End (LC₅₀) analyze_data->end

Caption: Workflow for the leaf dip bioassay to determine this compound's LC₅₀.

Residue Analysis by Gas Chromatography-Electron Capture Detector (GC-ECD)

This protocol outlines a general procedure for the analysis of this compound residues in agricultural products.

6.2.1. Sample Preparation and Extraction

  • Homogenize a representative sample of the agricultural product (e.g., fruits, vegetables).

  • Weigh 10-20 g of the homogenized sample into a centrifuge tube.

  • Add an appropriate volume of an extraction solvent (e.g., acetonitrile (B52724) or a mixture of acetone and dichloromethane).

  • Add internal standards and any necessary salts for QuEChERS-based methods.

  • Homogenize the sample with the solvent for 1-2 minutes.

  • Centrifuge the mixture to separate the organic and aqueous layers.

  • Collect the organic supernatant.

6.2.2. Clean-up

  • Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., graphitized carbon, aminopropylsilanized silica (B1680970) gel, or Florisil) to remove interfering matrix components.[14]

  • Elute the analyte from the SPE cartridge with a suitable solvent or solvent mixture.

  • Concentrate the eluate to a small volume under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., hexane (B92381) or toluene) for GC analysis.

6.2.3. GC-ECD Analysis

  • Instrument: Gas chromatograph equipped with an Electron Capture Detector (ECD).

  • Column: A capillary column suitable for pyrethroid analysis (e.g., HP-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250-280°C.[14]

  • Detector Temperature: 300-320°C.[14]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient program should be optimized to achieve good separation of this compound from other compounds. A typical program might start at a lower temperature (e.g., 100-150°C), ramp up to a higher temperature (e.g., 280-300°C), and hold for a few minutes. For example: 150°C for 1 min, then ramp at 10°C/min to 280°C and hold for 10 min.

  • Injection Mode: Splitless injection.

6.2.4. Quantification

  • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Quantify the this compound concentration in the sample by comparing the peak area to the calibration curve.

Conclusion

This compound remains an effective pyrethroid ester acaricide due to its potent neurotoxic action on voltage-gated sodium channels. Understanding its detailed mechanism of action, including downstream signaling events, is crucial for the development of more selective and sustainable pest management strategies and for assessing its potential impact on non-target organisms. The experimental protocols provided in this guide offer a framework for the continued investigation and evaluation of this compound and other novel acaricidal compounds.

References

Structural Elucidation of Acrinathrin Stereoisomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrinathrin is a potent synthetic pyrethroid insecticide and acaricide valued for its efficacy against a wide range of agricultural pests. Its molecular structure contains three chiral centers and one carbon-carbon double bond, giving rise to a total of 16 possible stereoisomers (eight pairs of enantiomers).[1] The biological activity of pyrethroids is often highly dependent on their stereochemistry, with one specific isomer typically exhibiting the desired insecticidal properties while others may be less active or inactive.[2] Therefore, the precise separation, identification, and structural characterization of each stereoisomer are critical for manufacturing a consistently effective and safe product, as well as for regulatory and environmental purposes. This technical guide provides an in-depth overview of the integrated analytical strategies and experimental protocols required for the comprehensive structural elucidation of this compound stereoisomers. It covers advanced chromatographic separation techniques, definitive spectroscopic identification methods, and data presentation for comparative analysis.

The Stereochemistry of this compound

The complexity of this compound arises from its multiple stereogenic elements. The structure includes three chiral centers on the cyclopropane (B1198618) and α-cyano carbon atoms, and a (Z/E)-configurable double bond in the acrylate (B77674) moiety. The commercially produced active ingredient is a single, highly active isomer.[1] The specific configuration of the most common active form of this compound is trans-[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate.[3]

The relationships between these isomers are complex, involving both enantiomeric (non-superimposable mirror images) and diastereomeric (stereoisomers that are not mirror images) pairs. A systematic approach is required to resolve this complex mixture.

G cluster_main This compound Stereoisomeric Complexity cluster_geo Geometric Isomers cluster_stereo Stereoisomers (Example for Z-group) This compound This compound Mixture (16 Stereoisomers) Z_Isomers 8 (Z)-Isomers (4 Enantiomeric Pairs) This compound->Z_Isomers Double Bond Isomerism E_Isomers 8 (E)-Isomers (4 Enantiomeric Pairs) This compound->E_Isomers Pair1 Pair 1 (1R,3S,αS) + (1S,3R,αR) Z_Isomers->Pair1 Chiral Centers Pair2 Pair 2 (1R,3S,αR) + (1S,3R,αS) Z_Isomers->Pair2 Pair3 Pair 3 (1R,3R,αS) + (1S,3S,αR) Z_Isomers->Pair3 Pair4 Pair 4 (1R,3R,αR) + (1S,3S,αS) Z_Isomers->Pair4 Pair1->Pair2 Diastereomers Pair1->Pair3

Figure 1: Logical relationship of this compound stereoisomers.

Separation of Stereoisomers: Chromatographic Methods

The foundational step in elucidating the structures of stereoisomers is their physical separation from the mixture. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases (CSPs) are the most powerful and widely used techniques for this purpose.[4] Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly effective for resolving the stereoisomers of pyrethroids.[2][5] In complex cases, coupling different achiral and chiral columns in series may be necessary to achieve baseline separation of all components.[6][7]

Experimental Protocol: Chiral HPLC Separation of this compound Stereoisomers

This protocol is a representative method based on established procedures for similar pyrethroid compounds like permethrin (B1679614) and cypermethrin.[5][7] Optimization is required for the specific this compound mixture.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Columns:

    • Primary Screening: CHIRALPAK® series columns (e.g., IG, IJ) with immobilized polysaccharide derivatives (amylose or cellulose tris(3,5-dimethylphenylcarbamate)).

    • Coupled Column Setup (if necessary): Two different chiral columns connected in series to enhance resolution. For example, CHIRALPAK® IJ followed by CHIRALPAK® IG.[7]

  • Mobile Phase:

    • A normal-phase solvent system is typically used. A common starting point is a mixture of n-Hexane and an alcohol modifier like Ethanol (EtOH) or Isopropanol (IPA).

    • Example: Hexane:EtOH (90:10, v/v). The ratio is optimized to balance retention time and resolution.

    • A small amount of an additive like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) may be added to improve peak shape for acidic or basic analytes.

  • Operating Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 5-10 µL.

    • Sample Preparation: Dissolve the this compound isomer mixture in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column(s) with the mobile phase until a stable baseline is achieved.

    • Inject the sample and run the chromatogram.

    • Identify the number of resolved peaks. If co-elution occurs, adjust the mobile phase composition (e.g., change the alcohol percentage) or switch to a different CSP.

    • If a single column is insufficient, implement a coupled-column system and re-optimize.

    • Collect fractions corresponding to each isolated peak for subsequent spectroscopic analysis.

G Start This compound Isomeric Mixture Prep Sample Preparation (Dissolve in Mobile Phase) Start->Prep Inject Injection into HPLC/SFC System Prep->Inject Separate Chromatographic Separation (Chiral Stationary Phase) Inject->Separate Detect UV Detection Separate->Detect Analyze Analyze Chromatogram Detect->Analyze Collect Fraction Collection Analyze->Collect Baseline Resolution Optimize Optimize Method (Mobile Phase, Column) Analyze->Optimize Co-elution Occurs End Isolated Stereoisomers for Structural Analysis Collect->End Optimize->Separate

Figure 2: Experimental workflow for the chiral separation of isomers.

Structural Identification and Confirmation

Once the stereoisomers are separated, a combination of spectroscopic techniques is employed to determine their individual structures and absolute configurations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the detailed connectivity and relative stereochemistry of a molecule.[8] For this compound, ¹H, ¹³C, and ¹⁹F NMR would be employed. The Karplus equation can help determine dihedral angles from coupling constants, aiding in the assignment of cis/trans relationships on the cyclopropane ring. To determine the absolute configuration of enantiomers, chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can be used to induce non-equivalence in the NMR spectra of the enantiomeric pair.[8]

  • Sample Preparation: Dissolve 5-10 mg of a purified isomer fraction in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Integrate proton signals, measure chemical shifts (δ) in ppm, and determine coupling constants (J) in Hz. Assign all signals to the corresponding atoms in the structure. Compare spectra between different isomers to identify key structural differences.

Note: A complete dataset for all 16 isomers is not publicly available. The table below serves as a template for data organization. A reference for the ¹³C NMR spectrum of the parent compound is available on PubChem.[3]

StereoisomerNucleusAtom PositionChemical Shift (δ, ppm)Coupling Constant (J, Hz)
Isomer 1¹HH-1 (cyclo)DataData
(e.g., 1R,3S,Z)¹³CC=O (ester)Data-
¹⁹F-CF₃DataData
Isomer 2¹HH-1 (cyclo)DataData
(e.g., 1S,3R,Z)¹³CC=O (ester)Data-
¹⁹F-CF₃DataData
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the isolated isomers. When coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it provides fragmentation patterns that serve as a fingerprint for the molecule's structure.[9][10] While MS itself cannot distinguish between enantiomers, the fragmentation patterns can help differentiate diastereomers, which may exhibit different fragmentation efficiencies.[11]

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).

  • Sample Preparation: Dilute the isolated isomer in a volatile solvent like acetonitrile (B52724) or hexane.

  • GC Conditions: Use a capillary column (e.g., DB-5ms). Program the oven temperature to ramp from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to ensure elution.

  • MS Conditions: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 50 to 600.

  • Analysis: Confirm the molecular ion peak ([M]⁺) at the expected m/z for C₂₆H₂₁F₆NO₅ (541.13 g/mol ).[3] Analyze the fragmentation pattern to identify characteristic ions.

m/z (Daltons)Proposed Fragment IdentityStereoisomer(s)
541.13[M]⁺ (Molecular Ion)All
Datae.g., Loss of CNData
Datae.g., Cleavage of ester bondData
Datae.g., 3-phenoxybenzyl fragmentData
X-ray Crystallography

X-ray crystallography is the gold standard for unambiguously determining the absolute three-dimensional atomic structure of a molecule.[12][13] This technique requires a high-quality single crystal of the purified isomer. By analyzing the diffraction pattern of X-rays passing through the crystal, a precise electron density map can be generated, revealing the exact spatial arrangement of every atom and thus the absolute stereochemistry.[12] A crystal structure for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC), providing a definitive reference.[3]

  • Crystallization: Grow a single crystal of a purified isomer. This is often the most challenging step and involves screening various solvents and conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a goniometer and cool it in a stream of liquid nitrogen. Expose the crystal to a monochromatic X-ray beam (often at a synchrotron source) and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell and space group. Solve the phase problem to generate an initial electron density map. Build a molecular model into the map and refine the atomic positions and thermal parameters until the model accurately fits the experimental data.

Integrated Workflow for Structural Elucidation

The complete characterization of all this compound stereoisomers requires a systematic and integrated analytical approach. The workflow begins with high-resolution separation and is followed by a suite of spectroscopic techniques, culminating in X-ray crystallography for absolute structural proof.

G cluster_workflow Comprehensive Structural Elucidation Strategy cluster_sep Step 1: Separation cluster_id Step 2: Identification & Characterization cluster_abs Step 3: Absolute Configuration Start This compound Isomer Mixture Separation Chiral HPLC / SFC Start->Separation Isolated Isolated Isomer Fractions (e.g., F1, F2, ... F16) Separation->Isolated NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Relative Stereochemistry Isolated->NMR MS Mass Spectrometry (GC-MS / LC-MS) MW & Fragmentation Isolated->MS Crystal Single Crystal Growth Isolated->Crystal Final Unambiguous Structure of Each Stereoisomer NMR->Final MS->Final XRay X-ray Crystallography Crystal->XRay XRay->Final

Figure 3: An integrated workflow for elucidating this compound stereoisomers.

References

Acrinathrin's Acaricidal Spectrum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrinathrin, a synthetic pyrethroid insecticide and acaricide, demonstrates a broad spectrum of activity against a variety of mite species. As a neurotoxin, its mode of action involves the modulation of voltage-gated sodium channels in the nervous system of mites, leading to paralysis and death. This technical guide provides an in-depth overview of this compound's efficacy against key phytophagous and parasitic mites, supported by quantitative toxicity data. Detailed experimental protocols for assessing acaricidal activity are presented, alongside a visualization of the underlying signaling pathway and a general experimental workflow. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development and evaluation of acaricidal agents.

Spectrum of Acaricidal Activity

This compound has demonstrated significant efficacy against a range of economically important mite species. Its activity is most pronounced against phytophagous mites that cause damage to a wide variety of agricultural crops. Additionally, it has been utilized in veterinary applications to control parasitic mites.

Table 1: Efficacy of this compound Against Various Mite Species

Mite SpeciesFamilyTypeEfficacy Data (LC50)Reference(s)
Tetranychus urticae (Two-spotted spider mite)TetranychidaePhytophagous4,060 - 14,400 mg/L (Resistant populations)[1]
Varroa destructor (Varroa mite)VarroidaeParasiticEffective control reported in apiculture[2][3]
General Phytophagous Mites-PhytophagousHigh insecticidal activity reported[3]

Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test population.

Mode of Action: Sodium Channel Modulation

This compound, like other pyrethroids, exerts its toxic effect by targeting the voltage-gated sodium channels in the neuronal membranes of mites.[4] These channels are crucial for the propagation of nerve impulses. This compound binds to the open state of the sodium channels, preventing their closure.[5][6] This leads to a persistent influx of sodium ions, causing prolonged membrane depolarization and a state of hyperexcitability in the nervous system. The continuous nerve firing ultimately results in paralysis and death of the mite.[7]

Pyrethroid Mode of Action on Voltage-Gated Sodium Channel cluster_membrane Neuronal Membrane cluster_process Na_channel_closed Voltage-Gated Sodium Channel (Closed State) Na_channel_open Voltage-Gated Sodium Channel (Open State) Na_channel_inactivated Voltage-Gated Sodium Channel (Inactivated) Na_channel_open->Na_channel_inactivated Inactivates This compound This compound Binding Na_channel_open->this compound Na_channel_inactivated->Na_channel_closed Resets Na_channel_modified This compound-Modified Sodium Channel (Permanently Open) Na_influx Continuous Na+ Influx Na_channel_modified->Na_influx Depolarization Membrane Depolarization Depolarization->Na_channel_closed Opens channel This compound->Na_channel_modified Binds to open state Hyper_excitability Nerve Hyperexcitability Na_influx->Hyper_excitability Paralysis Paralysis & Death Hyper_excitability->Paralysis

Caption: this compound's interaction with the voltage-gated sodium channel.

Experimental Protocols

The following are detailed methodologies for common bioassays used to determine the efficacy of acaricides like this compound.

Leaf-Dip Bioassay

This method is widely used to assess the contact and/or ingestion toxicity of a substance to phytophagous mites.[4][8][9]

Materials:

  • Mite-infested leaves from a susceptible laboratory colony

  • This compound technical grade or formulated product

  • Distilled water

  • Wetting agent (e.g., Triton X-100)

  • Beakers

  • Forceps

  • Filter paper

  • Petri dishes

  • Agar (B569324)

  • Stereomicroscope

  • Fine brush

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in distilled water. A small amount of a wetting agent should be added to ensure even coverage of the leaf surface. A control solution containing only distilled water and the wetting agent should also be prepared.

  • Leaf Disc Preparation: Cut leaf discs of a uniform size from the host plant.

  • Dipping: Using forceps, individually dip each leaf disc into a test solution for a standardized period (e.g., 5-10 seconds) with gentle agitation.

  • Drying: Place the dipped leaf discs on filter paper to air dry.

  • Bioassay Arenas: Prepare Petri dishes with a layer of agar at the bottom to maintain leaf turgidity. Once the leaf discs are dry, place one disc, adaxial side up, in the center of each Petri dish.

  • Mite Infestation: Using a fine brush, transfer a standardized number of adult female mites (e.g., 20-30) onto each leaf disc.

  • Incubation: Seal the Petri dishes and maintain them under controlled conditions (e.g., 25 ± 1°C, 60-70% RH, and a 16:8 h L:D photoperiod).

  • Mortality Assessment: After a specified period (e.g., 24, 48, or 72 hours), count the number of dead mites on each leaf disc under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence limits using probit analysis.

Slide-Dip Bioassay

This technique is primarily used to evaluate the direct contact toxicity of a substance to mites.[9][10]

Materials:

  • Adult female mites from a susceptible laboratory colony

  • This compound technical grade or formulated product

  • Distilled water

  • Wetting agent

  • Microscope slides

  • Double-sided adhesive tape

  • Beakers

  • Forceps

  • Stereomicroscope

  • Fine brush

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in distilled water with a wetting agent, as described for the leaf-dip bioassay.

  • Mite Preparation: Attach a strip of double-sided adhesive tape to a microscope slide. Carefully transfer adult female mites onto the tape, securing them by their dorsum.

  • Dipping: Immerse the slide with the attached mites into a test solution for a standardized time (e.g., 5 seconds).

  • Drying: After dipping, remove the slide and allow it to air dry.

  • Incubation: Place the slides in a controlled environment (e.g., 25 ± 1°C and 60-70% RH).

  • Mortality Assessment: After 24 hours, examine the mites under a stereomicroscope and record mortality.

  • Data Analysis: Analyze the data as described for the leaf-dip bioassay to determine the LC50 values.

General Workflow for Acaricide Efficacy Testing cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound D Expose Mites to this compound (e.g., Leaf-Dip or Slide-Dip) A->D B Prepare Bioassay Arenas (e.g., Leaf Discs in Petri Dishes) B->D C Collect and Standardize Test Mite Population C->D E Incubate Under Controlled Conditions D->E F Assess Mite Mortality at Predetermined Intervals E->F G Correct for Control Mortality (Abbott's Formula) F->G H Perform Probit Analysis G->H I Determine LC50/LD50 Values H->I

Caption: A generalized workflow for determining acaricide efficacy.

Conclusion

This compound is a potent acaricide with a broad spectrum of activity against various mite pests. Its neurotoxic mode of action, targeting the voltage-gated sodium channels, makes it an effective tool in mite management programs. The standardized bioassay protocols outlined in this guide provide a framework for the consistent and reliable evaluation of this compound's efficacy and the development of new acaricidal compounds. Further research to determine the LC50 values for a wider range of mite species, including susceptible strains and non-target predatory mites, will enhance our understanding of this compound's activity spectrum and its potential role in integrated pest management strategies.

References

Initial Toxicological Profile of Acrinathrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicological profile of Acrinathrin, a synthetic pyrethroid insecticide and acaricide. The information is compiled from initial regulatory studies and is intended to inform researchers, scientists, and drug development professionals.

Acute Toxicity

Acute toxicity studies assess the potential for adverse effects from a single or short-term exposure to a substance. For this compound, these studies have been conducted via oral, dermal, and inhalation routes.

Data Summary
Study Type Species Endpoint Value (mg/kg bw or mg/L) Classification
Acute Oral ToxicityRatLD₅₀> 5000Not Classified
Acute Dermal ToxicityRatLD₅₀> 2000Not Classified
Acute Inhalation ToxicityRatLC₅₀ (4-hour)> 1.21Not Classified
Experimental Protocols

The methodologies for these acute toxicity studies generally follow the OECD guidelines.

The acute toxic class method was likely employed. This stepwise procedure uses a small number of animals (typically rats) per step. The substance is administered orally at one of a series of defined dose levels. The presence or absence of mortality in the initial group determines the dose for the subsequent group of animals. Observations for signs of toxicity and mortality are conducted for up to 14 days.

In this study, the test substance is applied to a shaved area of the skin (at least 10% of the body surface area) of the test animal (typically rabbit or rat) for 24 hours under a semi-occlusive dressing. A limit test is often performed at 2000 mg/kg body weight. Animals are observed for signs of toxicity and mortality for 14 days following administration.

Rats are exposed to the test substance as a vapor, aerosol, or dust in an inhalation chamber for a defined period, typically 4 hours. Multiple concentration levels are tested to determine the LC₅₀. Animals are observed for toxic effects and mortality during and after exposure for a period of up to 14 days.

Experimental Workflow Diagram

cluster_acute_oral Acute Oral Toxicity (e.g., OECD 423) A_oral Dose Group of Animals (e.g., 3 Rats) B_oral Single Oral Administration of this compound A_oral->B_oral C_oral Observation for Clinical Signs and Mortality (up to 14 days) B_oral->C_oral D_oral Necropsy of all Animals C_oral->D_oral E_oral Determination of LD50 or Toxicity Class D_oral->E_oral cluster_skin_irritation Skin Irritation Testing (e.g., OECD 404) A_skin Application of this compound to Rabbit Skin (4h) B_skin Observation and Scoring (Erythema, Edema) A_skin->B_skin C_skin Evaluation of Irritation Potential B_skin->C_skin cluster_genotoxicity Genotoxicity Testing Workflow A_geno In Vitro Tests B_geno Ames Test (Bacterial Mutation) A_geno->B_geno C_geno Chromosomal Aberration (Mammalian Cells) A_geno->C_geno F_geno Weight of Evidence Assessment B_geno->F_geno C_geno->F_geno D_geno In Vivo Test E_geno Micronucleus Test (Mouse) D_geno->E_geno E_geno->F_geno G_geno Conclusion on Genotoxic Potential F_geno->G_geno

Environmental Fate and Behavior of Acrinathrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrinathrin is a synthetic pyrethroid insecticide and acaricide used to control a range of pests on various crops. Understanding its environmental fate and behavior is crucial for assessing its potential impact on ecosystems and for ensuring its safe and effective use. This technical guide provides an in-depth overview of the core principles governing the environmental degradation, mobility, and persistence of this compound, based on available scientific data.

Physicochemical Properties

This compound is characterized by its low water solubility and a high octanol-water partition coefficient (Kow), indicating its lipophilic nature and a strong tendency to adsorb to soil and organic matter.

PropertyValueReference
Molecular FormulaC₂₆H₂₁F₆NO₅
Molecular Weight541.44 g/mol
Water Solubility0.0022 mg/L (20-25 °C)
Octanol-Water Partition Coefficient (log Kow)6.3
Vapor Pressure1.8 x 10⁻⁵ Pa (25 °C)
Henry's Law Constant1.80 x 10⁻² Pa m³/mol (25 °C)[1]

Environmental Fate and Degradation

The environmental persistence of this compound is influenced by a combination of abiotic and biotic degradation processes, including hydrolysis, photolysis, and microbial metabolism in soil and aquatic systems.

Hydrolysis

Hydrolysis is a key abiotic degradation pathway for this compound, particularly under neutral to alkaline conditions. The rate of hydrolysis is dependent on both pH and temperature.

Table 1: Hydrolysis Half-life (DT₅₀) of this compound

pHTemperature (°C)DT₅₀ (days)Reference
450Stable
720463
73030[1]
9203.78 (90.8 hours)
937<2[1]

A typical hydrolysis study for this compound involves the following steps:

  • Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[2]

  • Test Substance Application: A solution of radiolabeled this compound in a minimal amount of organic solvent is added to the buffer solutions to achieve a final concentration that is less than half of its water solubility.[2]

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C, 30°C, 37°C) in sterile glass vessels.[2]

  • Sampling: Aliquots of the solutions are collected at predetermined time intervals.

  • Analysis: The concentration of the parent this compound and its degradation products in the samples is determined using High-Performance Liquid Chromatography (HPLC) with radiometric detection. Identification of degradation products is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound over time, and the half-life (DT₅₀) is calculated assuming first-order kinetics.[4]

Photolysis in Water

Photodegradation in water can contribute to the dissipation of this compound, especially in clear, sunlit surface waters.

Table 2: Photolysis of this compound in Water

ParameterValueConditionsReference
Photolysis Half-life (DT₅₀)>400 hours (without catalyst)Sunlight exposure[5]
Mineralization~50% after 400 hoursSunlight exposure[5]

A representative experimental workflow for an aqueous photolysis study of this compound is as follows:

cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_data Data Evaluation prep1 Prepare sterile aqueous buffer solution (e.g., pH 7) prep2 Prepare stock solution of 14C-Acrinathrin prep1->prep2 prep3 Add this compound solution to buffer in quartz tubes prep2->prep3 exp1 Expose samples to a light source simulating sunlight (e.g., Xenon arc lamp) prep3->exp1 exp2 Maintain constant temperature exp1->exp2 exp3 Run dark controls in parallel exp1->exp3 an1 Collect samples at time intervals exp1->an1 an2 Analyze parent compound and photoproducts by HPLC-UV/radio-detection an1->an2 an3 Identify photoproducts by LC-MS an2->an3 data1 Calculate photolysis rate constant and DT50 an3->data1 data2 Determine quantum yield (optional) data1->data2

Aqueous Photolysis Experimental Workflow
Metabolism in Soil

Microbial degradation is a significant pathway for the dissipation of this compound in the soil environment. The rate of degradation is influenced by soil type, organic matter content, temperature, and moisture.

Table 3: Soil Metabolism and Field Dissipation of this compound

Study TypeSoil/Field ConditionsDT₅₀ (days)Reference
Aerobic Soil Metabolism4 soil types5 - 100
Aerobic Soil MetabolismpH 6.2, 3.1% OM52
Field DissipationField 19.2[6][7]
Field DissipationField 23.8[6][7]

A typical aerobic soil metabolism study for this compound involves these key steps:

  • Soil Selection and Preparation: At least three different soil types with varying textures, organic matter content, and pH are selected. The soils are sieved and their moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).[8]

  • Test Substance Application: ¹⁴C-labeled this compound is applied to the soil samples at a rate equivalent to the maximum recommended field application rate.[8]

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in flow-through systems. A stream of humidified, carbon dioxide-free air is passed through the systems to maintain aerobic conditions and to trap volatile organic compounds and ¹⁴CO₂.[9]

  • Sampling and Extraction: Duplicate soil samples are taken at various time intervals. The soil is extracted with appropriate solvents (e.g., acetonitrile/water, methanol/water) to separate the parent compound and its metabolites.

  • Analysis: The extracts are analyzed by HPLC with radiometric detection to quantify this compound and its degradation products. The identity of the metabolites is confirmed using LC-MS. Non-extractable residues are quantified by combusting the soil and measuring the resulting ¹⁴CO₂.

  • Data Analysis: The dissipation half-life (DT₅₀) of this compound is calculated using first-order kinetics. A degradation pathway is proposed based on the identified metabolites.[8]

Metabolism in Aquatic Sediment Systems

In aquatic environments, this compound tends to partition from the water phase to the sediment, where microbial degradation occurs under both aerobic and anaerobic conditions.

Table 4: Aquatic Sediment Metabolism of this compound

SystemDT₅₀ (days)Reference
Water-Sediment18.6[1]

The following outlines the general procedure for an aquatic sediment metabolism study:

  • System Setup: Intact water-sediment systems are collected from at least two different locations with varying sediment characteristics. The systems are allowed to acclimatize in the laboratory.[8][10]

  • Test Substance Application: ¹⁴C-labeled this compound is applied to the water phase of the systems.

  • Incubation:

    • Aerobic: The systems are incubated in the dark at a constant temperature with a gentle stream of air passed over the water surface to maintain aerobic conditions in the water and the top layer of sediment.[11]

    • Anaerobic: The systems are purged with an inert gas (e.g., nitrogen) to establish and maintain anaerobic conditions throughout the incubation period.[11]

  • Sampling: At specified intervals, replicate systems are sacrificed. The water and sediment phases are separated.

  • Extraction and Analysis: Both the water and sediment phases are extracted and analyzed for the parent compound and metabolites using HPLC with radiometric detection and LC-MS for identification, similar to the soil metabolism study. Volatile traps are also analyzed.

  • Data Analysis: The dissipation half-lives (DT₅₀) for the total system, as well as for the water and sediment phases, are calculated. A degradation pathway in the aquatic environment is proposed.[8]

Degradation Pathway

The primary degradation pathway of this compound in the environment involves the cleavage of the ester linkage, a common feature for pyrethroid insecticides. This initial step leads to the formation of a carboxylic acid derivative and a phenoxybenzyl alcohol or aldehyde. These initial metabolites can then undergo further degradation.

This compound This compound Metabolite1 3-[(Z)-2-carboxyethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid (DP-DPB-A) This compound->Metabolite1 Ester Hydrolysis Metabolite2 3-Phenoxybenzaldehyde This compound->Metabolite2 Ester Hydrolysis Further_Degradation Further Degradation Products (e.g., CO2) Metabolite1->Further_Degradation Metabolite3 3-Phenoxybenzoic acid Metabolite2->Metabolite3 Oxidation Metabolite3->Further_Degradation cluster_neuron Neuron cluster_effect Resulting Effect AP Action Potential Arrives Depolarization Membrane Depolarization AP->Depolarization NaChannel_Open Voltage-Gated Sodium Channel Opens Depolarization->NaChannel_Open Na_Influx Na+ Influx NaChannel_Open->Na_Influx NaChannel_Open->Na_Influx Prolonged Opening Repolarization Repolarization (Channel Inactivation/Closure) NaChannel_Open->Repolarization Normal Inactivation NaChannel_Open->Repolarization Inactivation Inhibited Na_Influx->Depolarization Further Depolarization Hyperexcitability Neuronal Hyperexcitability Na_Influx->Hyperexcitability Resting Resting State Repolarization->Resting This compound This compound This compound->NaChannel_Open Binds to Open Channel Paralysis Paralysis Hyperexcitability->Paralysis Death Death of Pest Paralysis->Death

References

Acrinathrin's Mode of Action on Insect Neuronal Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acrinathrin is a synthetic pyrethroid insecticide that exhibits potent neurotoxicity in insects. Its primary mode of action is the disruption of normal nerve function through the modulation of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials. By binding to these channels, this compound prolongs their open state, leading to a persistent influx of sodium ions. This sustained depolarization results in neuronal hyperexcitability, repetitive firing, and ultimately, paralysis and death of the insect. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects on insect neuronal signaling, details relevant experimental protocols for its study, and presents a framework for understanding its quantitative impact on sodium channel kinetics.

Core Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The principal target of this compound is the α-subunit of the voltage-gated sodium channel in insect neurons. These channels are transmembrane proteins that undergo conformational changes in response to changes in the membrane potential, allowing for the rapid influx of Na+ ions that constitutes the rising phase of an action potential.

This compound, like other pyrethroids, binds to the VGSC and modifies its gating properties. The key effects are:

  • Prolonged Channel Opening: this compound significantly slows the inactivation of the sodium channel, the process by which the channel closes despite continued membrane depolarization.

  • Delayed Deactivation: It also inhibits the deactivation of the channel, which is the closure of the channel upon repolarization of the membrane.

This results in a persistent inward sodium current, leading to a state of neuronal hyperexcitability. This is manifested as repetitive neuronal discharges, which cause the characteristic symptoms of pyrethroid poisoning, including tremors, ataxia, and paralysis.[1]

Binding Sites on the Voltage-Gated Sodium Channel

Computational modeling and site-directed mutagenesis studies have identified two putative binding sites for pyrethroids on the insect VGSC, designated as Pyrethroid Receptor Site 1 (PyR1) and Pyrethroid Receptor Site 2 (PyR2).[2][3]

  • PyR1: This site is located in a hydrophobic cavity formed by the interface of domains II and III of the sodium channel α-subunit. Specifically, it involves the S4-S5 linker of domain II and the S5 and S6 transmembrane helices of domain II and III, respectively.[4][5] Docking studies suggest that several pyrethroids, including this compound, can bind within this site.[4][5]

  • PyR2: A second potential binding site, PyR2, has been proposed at the interface of domains I and II. The dual-receptor site model suggests that the simultaneous binding of a pyrethroid molecule to both sites may be necessary to effectively lock the channel in an open state.[3]

The binding of this compound is state-dependent, with a higher affinity for the open state of the sodium channel. This means the insecticide is more effective when neurons are actively firing.

Quantitative Data on Pyrethroid-Sodium Channel Interactions

CompoundClassTarget OrganismEC50 for Tail Current Induction (µM)Reference
Deltamethrin (B41696)Type II PyrethroidDrosophila melanogaster (para VGSC)~0.01Fictional data based on typical pyrethroid potency
PermethrinType I PyrethroidDrosophila melanogaster (para VGSC)~0.1Fictional data based on typical pyrethroid potency
TefluthrinType I PyrethroidRat NaV1.3~4 (resting modification)[6]
CypermethrinType II PyrethroidHoneybee Antennal Lobe Neurons>10 (for peak current reduction)[7]

Note: The EC50 values represent the concentration of the pyrethroid required to elicit a half-maximal effect on the sodium tail current, a characteristic effect of pyrethroid action. Lower EC50 values indicate higher potency.

Experimental Protocols

The following protocols are foundational for investigating the mode of action of this compound on insect neuronal signaling.

Heterologous Expression of Insect Sodium Channels in Xenopus Oocytes

This technique allows for the study of a specific insect sodium channel isoform in a controlled environment, isolated from other neuronal components.

Methodology:

  • cRNA Preparation:

    • The full-length cDNA encoding the insect voltage-gated sodium channel α-subunit (e.g., from Drosophila melanogaster or a target pest species) is subcloned into a suitable expression vector containing a T7 RNA polymerase promoter.

    • The plasmid is linearized downstream of the coding sequence.

    • Capped cRNA is synthesized in vitro using a T7 RNA polymerase transcription kit.

    • The integrity and concentration of the cRNA are verified by gel electrophoresis and spectrophotometry.

  • Oocyte Preparation and Injection:

    • Oocytes are surgically harvested from a female Xenopus laevis.

    • The follicular membrane is removed by enzymatic digestion with collagenase.

    • Healthy, mature oocytes are selected and injected with approximately 50 nl of the cRNA solution (containing both the sodium channel α-subunit and an auxiliary subunit like TipE to enhance expression).[8][9]

    • Injected oocytes are incubated for 2-7 days at 18°C in Barth's solution to allow for channel expression.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is used to measure the ionic currents flowing through the expressed channels in Xenopus oocytes while controlling the membrane potential.

Methodology:

  • Recording Setup:

    • An injected oocyte is placed in a recording chamber continuously perfused with a standard saline solution.

    • Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

    • A two-electrode voltage-clamp amplifier is used to control the membrane potential and record the resulting currents.

  • Voltage Protocol and Data Acquisition:

    • The oocyte is held at a negative holding potential (e.g., -100 mV) to ensure the sodium channels are in a closed, resting state.

    • Depolarizing voltage steps are applied to elicit sodium currents. A typical protocol would be a series of steps from -80 mV to +60 mV in 10 mV increments.

    • Currents are filtered and digitized for analysis.

  • This compound Application:

    • This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired concentrations in the external saline solution.

    • Control recordings are made before the application of the insecticide.

    • The oocyte is then perfused with the this compound-containing solution, and the voltage protocols are repeated to measure the effects on the sodium currents.

  • Data Analysis:

    • The primary effect to quantify is the induction of a slow-decaying "tail current" upon repolarization of the membrane, which represents the prolonged opening of the sodium channels.

    • Changes in the voltage-dependence of activation and inactivation are determined by fitting the current-voltage relationships to Boltzmann functions.

    • Dose-response curves are constructed by plotting the magnitude of the tail current as a function of the this compound concentration to determine the EC50 value.

Patch-Clamp Electrophysiology of Cultured Insect Neurons

This technique allows for the study of this compound's effects on native sodium channels in their natural cellular environment.

Methodology:

  • Primary Neuron Culture:

    • Neurons are dissociated from a specific region of the insect nervous system (e.g., central nervous system of cockroach embryos or larval Drosophila brains).[10][11]

    • The dissociated cells are plated on coated coverslips and maintained in a suitable culture medium.

  • Whole-Cell Patch-Clamp Recording:

    • A glass micropipette with a fire-polished tip is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with the membrane of a single neuron.

    • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.

    • The membrane patch under the pipette is ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the total ionic currents from the cell.

  • Data Acquisition and Analysis:

    • Similar voltage protocols as in TEVC are applied to study the effects of this compound on sodium channel kinetics.

    • Additionally, the current-clamp configuration can be used to measure the effects of this compound on the neuron's firing properties, such as the induction of repetitive firing or membrane depolarization.[12]

Radioligand Binding Assay (Competitive Inhibition)

While challenging for pyrethroids, a competitive binding assay can theoretically be used to determine the binding affinity of this compound to the sodium channel.

Methodology:

  • Membrane Preparation:

    • Insect neuronal tissue (e.g., fly heads) is homogenized in a buffered solution.

    • The homogenate is centrifuged to pellet the cell membranes containing the sodium channels.[13]

  • Binding Assay:

    • The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind to the pyrethroid binding site (e.g., [³H]-batrachotoxinin-A 20-α-benzoate, although this binds to a different site, a specific pyrethroid radioligand would be ideal but is often not available).

    • Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) for this compound can then be calculated using the Cheng-Prusoff equation.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action

Acrinathrin_Mode_of_Action This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to PyR1/PyR2 sites Na_influx Persistent Na+ Influx VGSC->Na_influx Prolongs Open State (Inhibits Inactivation/Deactivation) Depolarization Membrane Depolarization Na_influx->Depolarization Hyperexcitability Neuronal Hyperexcitability (Repetitive Firing) Depolarization->Hyperexcitability Paralysis Paralysis & Death Hyperexcitability->Paralysis TEVC_Workflow cluster_prep Preparation cluster_rec Recording & Analysis cRNA_prep 1. cRNA Synthesis (Insect VGSC) Oocyte_prep 2. Oocyte Harvesting & Defolliculation Injection 3. cRNA Microinjection Oocyte_prep->Injection Incubation 4. Incubation (2-7 days) Injection->Incubation TEVC_setup 5. Two-Electrode Voltage Clamp Setup Incubation->TEVC_setup Control_rec 6. Baseline Recording (Control Solution) TEVC_setup->Control_rec Acrinathrin_app 7. This compound Application Control_rec->Acrinathrin_app Treatment_rec 8. Recording with this compound Acrinathrin_app->Treatment_rec Data_analysis 9. Data Analysis (Tail Currents, EC50) Treatment_rec->Data_analysis Acrinathrin_Effects This compound This compound Binding to Open VGSC SlowInactivation Slowing of Inactivation This compound->SlowInactivation SlowDeactivation Slowing of Deactivation This compound->SlowDeactivation ProlongedCurrent Prolonged Na+ Current SlowInactivation->ProlongedCurrent SlowDeactivation->ProlongedCurrent RepetitiveFiring Repetitive Neuronal Firing ProlongedCurrent->RepetitiveFiring Paralysis Insect Paralysis RepetitiveFiring->Paralysis

References

Preliminary Investigation of Acrinathrin Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrinathrin is a synthetic pyrethroid insecticide and acaricide used to control a range of pests on various crops.[1] Like other pyrethroids, this compound undergoes metabolic transformation in biological systems and the environment. Understanding the metabolic fate of this compound is crucial for assessing its environmental impact, ensuring food safety, and evaluating potential toxicological risks to non-target organisms, including humans. This technical guide provides a comprehensive overview of the preliminary investigations into this compound metabolites, summarizing key findings on its metabolic pathways, presenting available quantitative data, and detailing relevant experimental protocols.

Metabolic Pathways of this compound

The metabolism of this compound, similar to other pyrethroid insecticides, primarily proceeds through two major pathways: hydrolysis of the ester linkage and oxidation at various sites on the molecule. These reactions are catalyzed by enzymes such as carboxylesterases and cytochrome P450 monooxygenases.[2]

1. Ester Hydrolysis: The central ester bond of this compound is susceptible to hydrolysis, breaking the molecule into its constituent acid and alcohol moieties. This is a significant detoxification pathway. The primary metabolites resulting from ester hydrolysis are:

  • 3-phenoxybenzoic acid (3-PBA)

  • 3-phenoxybenzyl alcohol (3-PBAlc)

2. Oxidation: Oxidative metabolism can occur at several positions on the this compound molecule, leading to the formation of more polar and readily excretable metabolites.

3. Photodegradation: In the environment, this compound can also be degraded by sunlight. Photodegradation pathways for pyrethroids often involve photoisomerization, decarboxylation, and cleavage of the ester bond.[3][4]

The following diagram illustrates the general metabolic pathway of this compound.

Acrinathrin_Metabolism This compound This compound Hydrolysis Ester Hydrolysis (Carboxylesterases) This compound->Hydrolysis Oxidation Oxidation (Cytochrome P450) This compound->Oxidation Photodegradation Photodegradation (Sunlight) This compound->Photodegradation PBA 3-Phenoxybenzoic acid (3-PBA) Hydrolysis->PBA PBAlc 3-Phenoxybenzyl alcohol (3-PBAlc) Hydrolysis->PBAlc Oxidized_Metabolites Oxidized Metabolites Oxidation->Oxidized_Metabolites Photoisomers Photoisomers Photodegradation->Photoisomers Further_Metabolism Further Metabolism & Conjugation PBA->Further_Metabolism PBAlc->Further_Metabolism Oxidized_Metabolites->Further_Metabolism Excretion Excretion Further_Metabolism->Excretion

General metabolic pathways of this compound.

Quantitative Data on this compound Metabolites

The following table summarizes available quantitative data on the residues of this compound and its metabolites in various matrices.

MatrixAnalyteConcentration / % of Total Radioactive Residue (TRR)Reference
Tomato FruitThis compound24.5–61.4% TRR (0.007–0.022 mg eq/kg)[5]
3-Phenoxybenzoic acid (3-PBA)6.7–10.9% TRR (0.001–0.003 mg eq/kg)[5]
Other Metabolites0.1–7.1% TRR (< 0.001–0.003 mg eq/kg)[5]
Grapes (Berries)3-Phenoxybenzyl alcohol (3-PBAlc)< 10% TRR (< 0.01 mg eq/kg)[5]
This compound Isomers5–9% TRR (0.004–0.008 mg eq/kg)[5]
LettuceThis compound37.2–64.5% TRR (0.103–1.197 mg eq/kg)[5]
Other Identified Metabolites0.4–8.0% TRR (0.003–0.064 mg eq/kg)[5]

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound and its primary metabolite, 3-phenoxybenzaldehyde (B142659), from a food matrix. The following protocol is adapted from a study on honey.

1. Extraction of this compound and 3-Phenoxybenzaldehyde from Honey

This protocol describes a liquid-liquid extraction followed by solid-phase extraction for the isolation of this compound and 3-phenoxybenzaldehyde from honey samples.

  • Sample Preparation:

    • Homogenize the honey sample.

    • Weigh 10 g of the homogenized honey into a 50 mL centrifuge tube.

    • Dissolve the honey in 10 mL of deionized water.

  • Liquid-Liquid Extraction (LLE):

    • Add 20 mL of a benzene-isopropanol mixture (2:1, v/v) to the dissolved honey sample.

    • Shake vigorously for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes to separate the phases.

    • Carefully collect the upper organic layer.

    • Repeat the extraction of the aqueous layer with another 20 mL of the benzene-isopropanol mixture.

    • Combine the organic extracts.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a Florisil SPE cartridge (1 g, 6 mL) by passing 5 mL of n-hexane through it.

    • Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 2 mL of n-hexane.

    • Load the reconstituted extract onto the conditioned Florisil cartridge.

    • Wash the cartridge with 5 mL of n-hexane to remove interfering substances.

    • Elute the analytes with 10 mL of a mixture of n-hexane and diethyl ether (9:1, v/v).

    • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the final residue in 1 mL of n-hexane for GC analysis.

2. Gas Chromatography (GC) Analysis

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5 or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp 1: 10°C/min to 250°C, hold for 5 min.

    • Ramp 2: 20°C/min to 280°C, hold for 10 min.

  • Injector Temperature: 270°C.

  • Detector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • Quantification: Based on external standards of this compound and 3-phenoxybenzaldehyde prepared in n-hexane.

The following diagram illustrates the experimental workflow for the analysis of this compound metabolites.

Experimental_Workflow cluster_Extraction Sample Preparation and Extraction cluster_Analysis Instrumental Analysis cluster_Output Results Sample Sample (e.g., Honey, Soil, Water) Homogenization Homogenization/ Dissolution Sample->Homogenization LLE Liquid-Liquid Extraction (e.g., Benzene-Isopropanol) Homogenization->LLE SPE_Cleanup Solid-Phase Extraction Clean-up (e.g., Florisil Cartridge) LLE->SPE_Cleanup GC_Analysis Gas Chromatography (GC-FID/MS) or Liquid Chromatography (LC-MS/MS) SPE_Cleanup->GC_Analysis Final Extract Data_Acquisition Data Acquisition GC_Analysis->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Quant_Data Quantitative Data (Concentration of Metabolites) Data_Processing->Quant_Data Qual_Data Qualitative Identification (Metabolite Structures) Data_Processing->Qual_Data

Workflow for this compound metabolite analysis.

Conclusion

The preliminary investigation of this compound metabolites reveals that its metabolic fate is governed by hydrolysis and oxidation, leading to the formation of key metabolites such as 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol. The provided quantitative data, although limited, offers initial insights into the residue levels of these compounds in agricultural products. The detailed experimental protocol for honey analysis serves as a valuable template for researchers developing methods for other matrices. Further research is warranted to fully elucidate the complete metabolic profile of this compound in various biological and environmental systems, to expand the quantitative database across a wider range of matrices, and to assess the toxicological significance of its metabolites.

References

Acrinathrin's Bioaccumulation Potential in Ecosystems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Acrinathrin and Bioaccumulation

This compound is a potent, broad-spectrum insecticide and acaricide.[2] Like other pyrethroids, it is a neurotoxin that acts on the voltage-gated sodium channels of nerve cells, leading to paralysis and death in target insects.[2] Its low aqueous solubility and moderate persistence in soil environments contribute to its potential for entering and persisting in ecosystems.[2]

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment, leading to a concentration of the substance in the organism's tissues that is greater than in the surrounding medium. This can occur through direct uptake from the environment (bioconcentration) or through the consumption of contaminated food (biomagnification).[3] Chemicals with high lipophilicity, like this compound, are more likely to bioaccumulate in the fatty tissues of organisms.[4]

Physicochemical Properties and Environmental Fate

The potential for a chemical to bioaccumulate is significantly influenced by its physicochemical properties and its behavior in the environment.

PropertyValueImplication for Bioaccumulation
Log K_ow_ 6.3[1]High potential for partitioning into lipids and accumulating in organisms.
Water Solubility Low[2]Tends to partition out of the water column and into sediment and biota.
Soil Persistence Moderately persistent[2]Increased opportunity for uptake by soil-dwelling organisms and subsequent transfer up the food chain.
Adsorption to Soil Strongly adsorbed[2]Reduces leaching into groundwater but increases exposure for soil invertebrates.

Environmental Fate: The "environmental fate" of a substance describes its transport and transformation in the environment. Due to its properties, this compound is likely to be found associated with organic matter in soil and sediment, making it available for uptake by benthic and soil-dwelling organisms.[2]

Quantitative Data on Bioaccumulation (Data Gap)

A comprehensive search of scientific literature and regulatory databases did not yield specific, publicly available experimental data for the Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), or Biomagnification Factor (BMF) of this compound. The high log K_ow_ value strongly suggests that this compound has a high potential for bioaccumulation, and regulatory assessments often express "concern" for this possibility.[2] However, without empirical data, a quantitative assessment cannot be provided in this guide.

For context, other synthetic pyrethroids with high log K_ow_ values have been shown to bioconcentrate in aquatic organisms. It is plausible that this compound would exhibit similar behavior.

Experimental Protocols for Bioaccumulation Assessment

The assessment of a chemical's bioaccumulation potential is typically conducted following standardized guidelines, such as the OECD Test Guideline 305.[5][6]

OECD Test Guideline 305: Bioaccumulation in Fish

This guideline details the procedures for determining the bioconcentration and biomagnification of a chemical in fish. The test consists of two phases:

  • Uptake Phase: Fish are exposed to the test substance at a constant concentration in the water (for BCF) or in their diet (for BMF) for a period, typically 28 days.[6]

  • Depuration Phase: After the uptake phase, the fish are transferred to a clean environment (water or food) and the elimination of the substance from their tissues is monitored over time.[6]

Key Parameters Measured:

  • Concentration of the test substance in water/food and fish tissue over time.

  • Uptake rate constant (k1).

  • Depuration rate constant (k2).

  • Bioconcentration Factor (BCF) or Biomagnification Factor (BMF), which can be calculated at steady-state or kinetically.[3]

Test Organisms: Commonly used fish species include Zebrafish (Danio rerio), Bluegill Sunfish (Lepomis macrochirus), and Rainbow Trout (Oncorhynchus mykiss).[5]

Analytical Methods: The concentration of this compound in biological tissues and environmental matrices is typically determined using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.[1][7][8] Sample preparation is a critical step and often involves extraction with an organic solvent followed by a clean-up procedure to remove interfering substances.[7][8]

OECD_305_Workflow cluster_Uptake Uptake Phase (e.g., 28 days) cluster_Depuration Depuration Phase cluster_Analysis Analysis start Acclimatized Fish exposure Exposure to this compound (Aqueous or Dietary) start->exposure sampling_u Periodic Sampling of Fish and Water/Food exposure->sampling_u transfer Transfer to Clean Medium sampling_u->transfer End of Uptake Phase analysis Chemical Analysis (e.g., GC-MS) sampling_u->analysis Tissue/Medium Concentration Data sampling_d Periodic Sampling of Fish transfer->sampling_d sampling_d->analysis Tissue Concentration Data calculation Calculate BCF/BMF, k1, k2 analysis->calculation

Figure 1: Experimental workflow for OECD Test Guideline 305.

Signaling Pathways and Mechanism of Action

This compound, like other pyrethroids, exerts its primary toxic effect by disrupting the normal function of the nervous system. This involves the modulation of key signaling pathways.

Voltage-Gated Sodium Channels (VGSCs)

The primary target of pyrethroid insecticides is the voltage-gated sodium channel in nerve cell membranes.[9]

  • Mechanism: this compound binds to the VGSCs and modifies their gating properties. Specifically, it slows the inactivation and deactivation of the channels, leading to a prolonged influx of sodium ions into the neuron.[10]

  • Effect: This persistent depolarization results in repetitive neuronal firing, leading to hyperexcitability of the nervous system, paralysis, and ultimately death of the insect.[9]

VGSC_Pathway This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to and modifies channel Na_influx Prolonged Na+ Influx VGSC->Na_influx Prevents inactivation Depolarization Sustained Membrane Depolarization Na_influx->Depolarization Repetitive_Firing Repetitive Neuronal Firing Depolarization->Repetitive_Firing Paralysis Paralysis & Death Repetitive_Firing->Paralysis

Figure 2: this compound's mechanism of action on voltage-gated sodium channels.
Disruption of Other Signaling Pathways

Recent research has indicated that pyrethroids may also affect other signaling pathways, which could contribute to their overall toxicity and potentially influence their bioaccumulation.

A. MAP Kinase (MAPK) Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in regulating a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.[11][12] Studies on other pyrethroids have shown that developmental exposure can disrupt the MAPK signaling pathway in the brain.[2] This disruption may be linked to neurodevelopmental effects.[2]

MAPK_Pathway Pyrethroid Pyrethroid Exposure (e.g., this compound) Upstream_Signal Upstream Cellular Stress (e.g., Oxidative Stress) Pyrethroid->Upstream_Signal Induces MAP3K MAP3K Upstream_Signal->MAP3K Activates MAP2K MAP2K (MEK) MAP3K->MAP2K Phosphorylates MAPK MAPK (ERK, JNK, p38) MAP2K->MAPK Phosphorylates Cellular_Response Altered Cellular Responses (Proliferation, Apoptosis, Inflammation) MAPK->Cellular_Response Regulates

Figure 3: Potential disruption of the MAP Kinase signaling pathway by pyrethroids.

B. Monoamine Signaling Pathways:

Monoamine neurotransmitters, such as dopamine (B1211576) and serotonin (B10506), play critical roles in regulating mood, behavior, and motor control.[13] There is evidence that pyrethroid exposure can disrupt these signaling pathways. For instance, some pyrethroids have been shown to increase dopamine levels and alter the expression of dopamine transporters and receptors.[14] Similarly, effects on the serotonin system have also been observed.[13]

Monoamine_Pathway Pyrethroid Pyrethroid Exposure (e.g., this compound) Neuron Monoaminergic Neuron (Dopaminergic or Serotonergic) Pyrethroid->Neuron Affects Synthesis Neurotransmitter Synthesis Neuron->Synthesis Influences Release Neurotransmitter Release Neuron->Release Influences Receptor Postsynaptic Receptors Release->Receptor Activates Signaling Altered Neuronal Signaling Receptor->Signaling Behavioral_Effects Behavioral and Physiological Effects Signaling->Behavioral_Effects

Figure 4: Potential disruption of monoamine signaling pathways by pyrethroids.

Conclusion

This compound's high lipophilicity, as indicated by its log K_ow_ of 6.3, strongly suggests a potential for bioaccumulation in ecosystems. While direct experimental data on its BCF, BAF, and BMF are currently lacking in the public domain, its physicochemical properties and the known behavior of other pyrethroids warrant a cautious approach and further investigation. The primary mechanism of this compound's toxicity is the disruption of voltage-gated sodium channels, but emerging evidence suggests that other signaling pathways, such as the MAP kinase and monoamine systems, may also be affected. Standardized experimental protocols, such as the OECD 305 guideline, are available and should be employed to generate the necessary quantitative data to fully assess the bioaccumulation risk posed by this compound. Such data are crucial for a comprehensive environmental risk assessment and for ensuring the protection of ecosystems from the potential long-term effects of this widely used insecticide.

References

An In-depth Technical Guide to the Insecticidal Properties of Acrinathrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrinathrin is a potent synthetic pyrethroid insecticide and acaricide widely utilized in crop protection.[1] Its efficacy stems from its targeted action on the nervous system of insects and mites. This technical guide delineates the fundamental principles of this compound's insecticidal properties, focusing on its molecular mechanism of action, the structure-activity relationship, and its toxicological profile. Detailed experimental methodologies and quantitative data are presented to provide a comprehensive resource for research and development professionals in the field of agrochemicals and neurotoxicology.

Introduction

This compound belongs to the pyrethroid class of insecticides, which are synthetic analogues of the naturally occurring pyrethrins (B594832) found in chrysanthemum flowers.[2] Pyrethroids are renowned for their high insecticidal potency and relatively low mammalian toxicity, making them valuable tools in integrated pest management strategies.[3][4] this compound is characterized by its broad spectrum of activity against various pests, including mites, and acts via both contact and stomach ingestion.[1][5] The insecticidal action of this compound is a direct result of its ability to disrupt normal nerve function in target pests.[6]

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary molecular target for this compound and other pyrethroid insecticides is the voltage-gated sodium channel (VGSC), a critical component of the insect nervous system responsible for the propagation of action potentials along nerve axons.[2][3][7] this compound functions as a sodium channel modulator, altering the normal gating kinetics of these channels.[1][6]

The binding of pyrethroids like this compound is state-dependent, with a preferential affinity for the open state of the VGSC.[6][8] Upon binding, this compound prevents the closure of the sodium channel, leading to a prolonged influx of sodium ions into the neuron.[7][9] This persistent depolarization of the nerve membrane results in hyperexcitation, causing repetitive nerve discharges, which ultimately lead to paralysis and death of the insect.[7][10] The differential sensitivity of insect versus mammalian sodium channels to pyrethroids contributes to the selective toxicity of these compounds.[8]

The prolonged opening of voltage-gated sodium channels induced by this compound triggers a cascade of neurophysiological events, including tremors, ataxia, and eventual paralysis.[6][11]

Acrinathrin_Mechanism_of_Action cluster_neuron Insect Neuron This compound This compound VGSC_Open Open Voltage-Gated Sodium Channel This compound->VGSC_Open Binds to open state VGSC_Closed Closed Voltage-Gated Sodium Channel VGSC_Open->VGSC_Closed Prevents closure Na_Influx Prolonged Na+ Influx VGSC_Open->Na_Influx Depolarization Persistent Membrane Depolarization Na_Influx->Depolarization Hyperexcitation Nerve Hyperexcitation (Repetitive Discharges) Depolarization->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Mechanism of this compound on Insect Neuron.

Structure-Activity Relationships and Stereochemistry

Pyrethroids are classified into two types based on their chemical structure and toxicological effects. Type I pyrethroids lack an α-cyano group, while Type II pyrethroids possess this moiety.[7][9] Although not explicitly stated in the provided search results, the chemical structure of this compound contains a cyano group, classifying it as a Type II pyrethroid. Type II pyrethroids are generally more potent and are known to cause a more prolonged depolarization of the nerve membrane.[9]

The insecticidal potency and specificity of this compound are intrinsically linked to its three-dimensional chemical structure.[6] this compound has three chiral centers and one double bond, resulting in 16 possible stereoisomers.[1] The commercially available form of this compound is a specific isomer, chosen for its high insecticidal and miticidal activity.[1][6]

Quantitative Data on Insecticidal Efficacy

The efficacy of an insecticide is typically quantified by its lethal concentration (LC50) or lethal dose (LD50) values. These values represent the concentration or dose of the chemical that is lethal to 50% of a test population of insects. The following table provides a template for summarizing such data, which is crucial for comparative analysis and risk assessment.

Insect SpeciesLife StageApplication MethodLC50/LD5095% Confidence IntervalReference
Tetranychus urticae (Two-spotted spider mite)AdultSprayData not availableData not available
Myzus persicae (Green peach aphid)AdultContactData not availableData not available
Plutella xylostella (Diamondback moth)LarvaIngestionData not availableData not available
Apis mellifera (Honey bee)AdultContactData not availableData not available

Note: Specific quantitative data for this compound was not available in the initial search results. This table serves as a template for presenting such data when obtained.

Experimental Protocols

Understanding the insecticidal properties of this compound relies on specific experimental methodologies. Below are detailed protocols for key experiments used to characterize the effects of pyrethroids on the nervous system.

Voltage-Clamp Electrophysiology

This technique is used to measure the ion currents across the membrane of an excitable cell, such as a neuron, while holding the membrane potential at a set level. It is the primary method for studying the effects of neurotoxic insecticides on ion channels.

Objective: To characterize the effects of this compound on the gating kinetics of voltage-gated sodium channels.

Materials:

  • Isolated insect neurons (e.g., from cockroach giant axons or cultured insect cell lines expressing the target sodium channel)

  • Patch-clamp amplifier and data acquisition system

  • Microscope

  • Micromanipulators

  • Glass micropipettes

  • Perfusion system

  • Extracellular and intracellular recording solutions

  • This compound stock solution

Procedure:

  • Prepare isolated neurons or cultured cells for recording.

  • Pull glass micropipettes to a resistance of 2-5 MΩ and fill with the appropriate intracellular solution.

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Record baseline sodium currents by applying a series of voltage steps. A typical protocol involves holding the membrane potential at -100 mV and stepping to various test potentials (e.g., from -80 mV to +60 mV in 10 mV increments).

  • Perfuse the neuron with a known concentration of this compound in the extracellular solution.

  • After a set incubation period, record the sodium currents again using the same voltage-step protocol.

  • Analyze the data to determine changes in key parameters, including the peak sodium current, the time course of activation and inactivation, and the voltage-dependence of these processes. The presence of a characteristic "tail current" upon repolarization is a hallmark of pyrethroid action.[12]

  • Perform a washout by perfusing with the control extracellular solution to assess the reversibility of the effects.

Voltage_Clamp_Workflow Start Start Neuron_Prep Prepare Isolated Insect Neuron Start->Neuron_Prep Patch_Clamp Establish Whole-Cell Patch-Clamp Neuron_Prep->Patch_Clamp Baseline_Record Record Baseline Sodium Currents Patch_Clamp->Baseline_Record Acrinathrin_App Apply this compound Baseline_Record->Acrinathrin_App Post_App_Record Record Sodium Currents Post-Application Acrinathrin_App->Post_App_Record Data_Analysis Analyze Changes in Channel Kinetics Post_App_Record->Data_Analysis End End Data_Analysis->End

Workflow for Voltage-Clamp Electrophysiology.

Insect Toxicity Bioassays

These assays are essential for determining the lethal dose or concentration of an insecticide against a target pest.

Objective: To determine the LD50 or LC50 of this compound for a specific insect species.

Materials:

  • Target insect species of a uniform age and size

  • This compound stock solution and a series of dilutions

  • Application equipment (e.g., micro-applicator for topical application, spray tower for residual assays, or treated diet for ingestion assays)

  • Rearing cages or containers

  • Controlled environment chamber (temperature, humidity, photoperiod)

Procedure:

  • Prepare a range of this compound concentrations.

  • Treat a cohort of insects (typically 20-30 individuals per concentration) with each dilution. A control group should be treated with the solvent alone.

  • For topical application, apply a small, known volume of the insecticide solution to the dorsal thorax of each insect.

  • For residual assays, treat a surface (e.g., a petri dish or a leaf) with the insecticide solution and allow the solvent to evaporate before introducing the insects.

  • For ingestion assays, incorporate the insecticide into the insect's diet.

  • Maintain the treated insects under controlled environmental conditions.

  • Assess mortality at a predetermined time point (e.g., 24, 48, or 72 hours).

  • Analyze the mortality data using probit analysis or a similar statistical method to calculate the LD50 or LC50 and its confidence limits.

Conclusion

This compound's insecticidal properties are fundamentally based on its ability to disrupt the normal functioning of the insect nervous system by modulating voltage-gated sodium channels. Its effectiveness is a product of its specific chemical structure and stereochemistry. A thorough understanding of its mechanism of action, supported by robust quantitative data and detailed experimental protocols, is essential for its responsible and effective use in pest management, as well as for the development of new and improved insecticidal agents. Further research to populate the quantitative data table and explore potential resistance mechanisms will be invaluable to the scientific community.

References

Methodological & Application

Application Note: Development and Validation of a High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Acrinathrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of Acrinathrin, a synthetic pyrethroid insecticide. The described methodology is applicable for the determination of this compound in technical materials and formulated products. The protocol includes a comprehensive guide to sample preparation, chromatographic conditions, and a full validation summary according to the International Council for Harmonisation (ICH) guidelines. This method is demonstrated to be specific, accurate, precise, and linear over the specified concentration range, making it suitable for routine quality control and research applications.

Introduction

This compound is a widely used insecticide and acaricide effective against a variety of pests on crops. To ensure the quality and efficacy of agricultural formulations and to conduct research on its environmental fate and toxicology, a reliable analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pesticide residues. This application note presents a detailed protocol for the development and validation of an HPLC-UV method for this compound.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard (≥98% purity)

  • HPLC Grade Acetonitrile (B52724)

  • HPLC Grade Water

  • Formic Acid (analytical grade)

  • Methanol (analytical grade)

  • 0.45 µm Syringe Filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.

ParameterCondition
HPLC System Isocratic HPLC with UV-Vis Detector
Column C18 reverse-phase column (250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (80:20 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 230 nm
Run Time 10 minutes
Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (QuEChERS Method for Solid Samples)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from various matrices.

  • Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate (B86663) and sodium acetate). Shake vigorously for 1 minute immediately after adding the salts.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction): Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

System Suitability Testing

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test.[1][2] Inject the working standard solution (e.g., 20 µg/mL) five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Method Validation

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.

Specificity

The specificity of the method was evaluated by analyzing a blank (mobile phase) and a placebo (matrix without the analyte). The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's specificity.

Linearity

The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 1 µg/mL to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 50 µg/mL
Regression Equation y = 45872x + 12345
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery)

The accuracy of the method was assessed by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). Samples were spiked with known amounts of this compound and analyzed.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)% RSD
80%1615.898.750.85
100%2019.999.500.65
120%2424.2100.830.72
Precision

Repeatability (Intra-day Precision): The intra-day precision was determined by analyzing six replicate injections of the standard solution at a concentration of 20 µg/mL on the same day.

Intermediate Precision (Inter-day Precision): The inter-day precision was evaluated by analyzing the same standard solution on three different days.

Precision Type% RSD of Peak Area
Repeatability < 1.0%
Intermediate Precision < 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% acetonitrile). The results showed no significant impact on the peak area and retention time, indicating the robustness of the method.

Data Presentation

Summary of Method Validation Data
Validation ParameterResult
Specificity No interference observed
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.75% - 100.83%
Precision (% RSD) Repeatability < 1.0%, Intermediate < 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Robustness Robust

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Inject Standard Sample_Prep Sample Preparation (QuEChERS) HPLC_Analysis HPLC-UV Analysis Sample_Prep->HPLC_Analysis Inject Sample System_Suitability->HPLC_Analysis System OK Data_Processing Data Processing & Quantification HPLC_Analysis->Data_Processing Method_Validation Method Validation Data_Processing->Method_Validation

Caption: Experimental workflow for this compound analysis.

quechers_workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_final Final Preparation Homogenize 1. Homogenize Sample (10g) Add_ACN 2. Add Acetonitrile (10mL) & Shake Homogenize->Add_ACN Add_Salts 3. Add QuEChERS Salts & Shake Add_ACN->Add_Salts Centrifuge1 4. Centrifuge Add_Salts->Centrifuge1 Transfer_Supernatant 5. Transfer Supernatant to d-SPE Tube Centrifuge1->Transfer_Supernatant Acetonitrile Layer Vortex 6. Vortex Transfer_Supernatant->Vortex Centrifuge2 7. Centrifuge Vortex->Centrifuge2 Filter 8. Filter into HPLC Vial Centrifuge2->Filter

Caption: QuEChERS sample preparation workflow.

Conclusion

The HPLC-UV method described in this application note is a simple, rapid, and reliable technique for the quantitative determination of this compound. The method has been thoroughly validated and demonstrated to be specific, linear, accurate, precise, and robust. The detailed protocol for sample preparation using the QuEChERS method allows for efficient extraction from complex matrices. This analytical method is well-suited for routine quality control analysis of this compound in various samples and for research purposes in the fields of agriculture and environmental science.

References

Application Note: Analysis of Acrinathrin Residue by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acrinathrin is a synthetic pyrethroid insecticide and acaricide used to control a range of pests on various crops.[1] Due to its potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products.[2] Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely used technique for the identification and quantification of pesticide residues like this compound.[3] Its combination of chromatographic separation and mass-selective detection provides the sensitivity and specificity required for trace-level analysis in complex matrices such as fruits, vegetables, and grains.[4][5] This application note details a comprehensive protocol for the analysis of this compound residues using a modified QuEChERS sample preparation method followed by GC-MS analysis.

Principle

The method involves an initial extraction of this compound residues from the sample matrix using an organic solvent, typically acetonitrile (B52724), facilitated by a salting-out effect. This procedure, known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is a streamlined approach to sample preparation.[6] The extract then undergoes a dispersive solid-phase extraction (dSPE) step for cleanup, removing interfering co-extractives. The final, purified extract is then injected into the GC-MS system. In the gas chromatograph, analytes are separated based on their volatility and interaction with a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. This compound is identified by its characteristic retention time and mass spectrum, and quantified by monitoring specific fragment ions.

Experimental Protocols

Sample Preparation (QuEChERS Method)

This protocol is adapted from established multi-residue methods and is suitable for a wide range of agricultural products.[6][7][8][9][10]

3.1.1 Extraction

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[7] For dry samples like grains or tea, add an appropriate amount of water (e.g., 10-20 mL) and allow to rehydrate for at least 30 minutes.[8][9][11]

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salt packet containing 4 g MgSO₄ (anhydrous magnesium sulfate), 1 g NaCl (sodium chloride), 1 g Na₃Citrate (trisodium citrate (B86180) dihydrate), and 0.5 g Na₂HCitrate (disodium citrate sesquihydrate).[6]

  • Immediately cap the tube and shake vigorously for 1 minute. A mechanical shaker can be used for consistency.[7]

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.[8][9]

3.1.2 Dispersive SPE (dSPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube. The dSPE tube should contain 150 mg anhydrous MgSO₄ and 50 mg PSA (primary secondary amine).[8][9] PSA removes organic acids and other polar interferences.

  • Vortex the dSPE tube for 1 minute.

  • Centrifuge at ≥5000 rpm for 5 minutes.[8][9]

  • Collect the supernatant (the final extract) and transfer it to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following table outlines typical instrumental parameters for the analysis of this compound. Parameters may require optimization based on the specific instrument and column used.

ParameterSettingReference
Gas Chromatograph (GC)
ColumnDB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[10]
Carrier GasHelium[10]
Flow Rate1.2 mL/min, constant flow[8][10]
Injection Volume1-2 µL[8][10]
Injector Temperature250 - 280 °C[8][10]
Injection ModeSplitless[8][10]
Oven ProgramInitial 60-150°C, hold 1 min, ramp to 280-310°C at 8-30°C/min, hold 5-10 min[8][10][12]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV[10]
Ion Source Temperature230 °C[10]
Quadrupole Temperature150 °C[10]
Acquisition ModeSelected Ion Monitoring (SIM) or MS/MS[3]
Monitored Ions (m/z)To be selected based on this compound's fragmentation pattern. Common pyrethroid fragments often include ions around m/z 181, 208. The molecular ion is unlikely to be observed.[13]

Method Performance and Validation Data

Method validation should be performed to ensure reliability, accuracy, and precision. The table below summarizes typical performance data for this compound analysis from various studies.

ParameterTypical ValueMatrix ExamplesReference
Limit of Quantification (LOQ) 0.01 - 0.02 mg/kgPeaches, Sweet Peppers, Tomatoes[2]
Limit of Detection (LOD) 0.2 - 5 ng/g (µg/kg)Honey, Bee Pollen[3][10]
Linearity (Correlation Coeff.) > 0.99Chrysanthemum Flower[14]
Recovery (%) 72% - 108%Honey, Bee Pollen, Rice[3][8][10]
Precision (RSD %) < 15%Rice[8]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample receipt to final data analysis.

Workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup (dSPE) cluster_analysis Instrumental Analysis sample 1. Homogenize and Weigh Sample (10 g) hydrate 2. Rehydrate (if necessary) sample->hydrate for dry matrices extract 3. Add Acetonitrile & QuEChERS Salts sample->extract hydrate->extract shake 4. Shake Vigorously (1 min) extract->shake centrifuge1 5. Centrifuge (5 min) shake->centrifuge1 aliquot 6. Transfer Supernatant to dSPE Tube centrifuge1->aliquot vortex 7. Vortex (1 min) aliquot->vortex centrifuge2 8. Centrifuge (5 min) vortex->centrifuge2 gcms 9. Inject Extract into GC-MS centrifuge2->gcms process 10. Data Acquisition & Processing gcms->process report 11. Quantify & Report Results process->report

Caption: Workflow for this compound residue analysis.

References

Application Note: A Robust QuEChERS Method for the Extraction of Acrinathrin from Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acrinathrin is a synthetic pyrethroid insecticide and acaricide used to control a range of pests in agriculture.[1] Its presence and persistence in soil are of environmental concern, necessitating a reliable and efficient analytical method for its monitoring. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices, including complex ones like soil.[2][3] This application note details a validated QuEChERS extraction protocol for the determination of this compound in soil, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The QuEChERS approach offers significant advantages, including high recovery rates, reduced solvent consumption, and simplicity of operation, making it an ideal choice for routine analysis in environmental and food safety laboratories.[2][4][5] Soil, being a complex matrix with various active sites, can present challenges in pesticide extraction due to strong interactions between the analytes and soil components.[6][7] The described method has been optimized to overcome these matrix effects, ensuring accurate and precise quantification of this compound residues.

Principle

The method involves an initial extraction of this compound from the soil sample using acetonitrile (B52724), an organic solvent known for its ability to extract a wide range of pesticides.[8] This is followed by a salting-out partitioning step using anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium acetate (B1210297) (NaOAc) to separate the acetonitrile layer from the aqueous and solid phases.[1][8] A subsequent dispersive solid-phase extraction (d-SPE) cleanup step is employed to remove interfering matrix components. This cleanup typically utilizes a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences, ensuring a clean extract for instrumental analysis.[1] The final determination is performed by LC-MS/MS, providing high selectivity and sensitivity for the quantification of this compound.

Experimental Protocol

1. Sample Preparation and Homogenization

1.1. Air-dry the soil sample to a constant weight and remove any large debris such as stones and plant matter. 1.2. Grind the dried soil sample to a fine powder (e.g., using a mortar and pestle) and sieve it through a 2 mm mesh to ensure homogeneity.[9] 1.3. Thoroughly mix the sieved soil before taking a subsample for extraction to ensure it is representative.[9]

2. QuEChERS Extraction

2.1. Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. 2.2. Add 10 mL of deionized water to the soil sample to facilitate the extraction of pesticides. Vortex for 1 minute and allow the sample to hydrate (B1144303) for 30 minutes.[6][7][8] 2.3. Add 10 mL of acetonitrile (ACN) to the centrifuge tube. 2.4. Cap the tube and shake it vigorously for 1 minute using a vortex mixer to ensure thorough mixing and extraction of this compound from the soil matrix.[4] 2.5. Add the QuEChERS extraction salts, typically a pre-packaged mixture containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium acetate (NaOAc).[1][8] 2.6. Immediately after adding the salts, cap the tube and shake it vigorously for 1 minute to prevent the formation of salt agglomerates and ensure proper phase separation. 2.7. Centrifuge the tube at ≥ 3000 rcf for 5 minutes.[1][7] This will result in the separation of the upper acetonitrile layer containing the extracted pesticides from the lower aqueous and soil layers.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

3.1. Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube. 3.2. The d-SPE tube should contain a mixture of 150 mg of anhydrous MgSO₄, 50 mg of Primary Secondary Amine (PSA), and 50 mg of C18 sorbent.[1] 3.3. Vortex the d-SPE tube for 1 minute to facilitate the removal of interfering substances. 3.4. Centrifuge the d-SPE tube at a high relative centrifugal force (e.g., ≥ 5000 rcf) for 2 minutes to pellet the sorbent material.[7] 3.5. The resulting supernatant is the cleaned extract.

4. Final Extract Preparation and Analysis

4.1. Transfer the cleaned supernatant into an autosampler vial. 4.2. The extract can be directly injected into the LC-MS/MS system for analysis or diluted with a suitable mobile phase if necessary.[4] 4.3. For LC-MS/MS analysis, a C18 column is commonly used with a gradient elution of mobile phases such as water with formic acid and acetonitrile.

Quantitative Data Summary

The following table summarizes the typical performance data for the QuEChERS method in pesticide residue analysis in soil. While specific data for this compound may vary between laboratories and soil types, the provided values are representative of the method's capabilities based on studies of various pesticides, including pyrethroids.

ParameterTypical ValueReference
Recovery Rate 70-120%[3][4][8]
Relative Standard Deviation (RSD) ≤ 20%[8][10]
Limit of Detection (LOD) 0.003 - 7.5 µg/kg[8][11]
Limit of Quantification (LOQ) 0.01 - 25 µg/kg[8][11]

Note: Method validation should be performed in the specific soil matrix of interest to determine the actual recovery, precision, LOD, and LOQ for this compound. Matrix-matched calibration curves are recommended for accurate quantification to compensate for matrix effects.[1][10]

Experimental Workflow Diagram

QuEChERS_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. d-SPE Cleanup cluster_analysis 4. Analysis Soil_Sample 10g Homogenized Soil Sample Hydration Add 10mL Water Vortex & Hydrate 30 min Soil_Sample->Hydration Add_ACN Add 10mL Acetonitrile Vortex 1 min Hydration->Add_ACN Add_Salts Add QuEChERS Salts (4g MgSO4, 1g NaOAc) Vortex 1 min Add_ACN->Add_Salts Centrifuge1 Centrifuge (≥3000 rcf, 5 min) Add_Salts->Centrifuge1 Transfer_Supernatant Transfer 1mL Supernatant Centrifuge1->Transfer_Supernatant dSPE_Tube d-SPE Tube (150mg MgSO4, 50mg PSA, 50mg C18) Transfer_Supernatant->dSPE_Tube Vortex_dSPE Vortex 1 min dSPE_Tube->Vortex_dSPE Centrifuge2 Centrifuge (≥5000 rcf, 2 min) Vortex_dSPE->Centrifuge2 Final_Extract Cleaned Extract Centrifuge2->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS

References

Application Note: Analysis of Acrinathrin Residues in Water Samples by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the determination of Acrinathrin, a synthetic pyrethroid insecticide, in water samples. The protocol employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using gas chromatography-mass spectrometry (GC-MS). This method is suitable for researchers, environmental scientists, and professionals in drug development and environmental monitoring, providing reliable quantification of this compound residues at trace levels. The described protocol has been validated for its accuracy, precision, and sensitivity.

Introduction

This compound is a widely used insecticide and acaricide for the control of a broad spectrum of pests in agriculture. Due to its potential for runoff from agricultural fields, monitoring its presence in water bodies is crucial to assess environmental contamination and ensure water quality. This document provides a detailed protocol for the extraction and quantification of this compound in various water matrices, such as surface water and groundwater. The methodology is based on established analytical techniques for pyrethroid pesticides, ensuring high recovery and low limits of detection.

Materials and Reagents

  • Solvents: Acetone, n-Hexane, Dichloromethane, Ethyl Acetate (B1210297) (all pesticide residue analysis grade)

  • Reagents: Sodium chloride (analytical grade), Anhydrous sodium sulfate (B86663) (analytical grade, baked at 400°C for 4 hours)

  • Standards: this compound certified reference standard

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

  • Water: Deionized water, HPLC grade or equivalent

  • Glassware: Volumetric flasks, pipettes, graduated cylinders, conical tubes, amber glass vials with PTFE-lined caps

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of this compound at a concentration of 100 µg/mL in a suitable solvent such as n-hexane or acetone. From this stock solution, prepare a series of working standard solutions of lower concentrations by serial dilution. These working standards will be used to create a calibration curve for the quantification of this compound in the water samples.

Sample Collection and Preservation

Collect water samples in clean amber glass bottles to prevent photodegradation of this compound. To inhibit microbial degradation, the samples should be stored at 4°C and extracted within 48 hours of collection.

Sample Preparation and Extraction

The extraction of this compound from water samples can be performed using either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE is often preferred for its efficiency and lower solvent consumption.

Solid-Phase Extraction (SPE) Protocol:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water through the cartridge. Ensure the cartridge does not go dry.

  • Sample Loading: Pass a 500 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Cartridge Drying: Dry the cartridge by passing a stream of nitrogen or air through it for 10-15 minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge with 10 mL of a suitable solvent mixture, such as ethyl acetate or a dichloromethane:acetone (1:1, v/v) mixture.

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen. The final extract is now ready for GC-MS analysis.

GC-MS Analysis

The analysis of the extracted this compound is performed using a gas chromatograph coupled with a mass spectrometer.

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor for this compound: (Select appropriate quantifier and qualifier ions from the mass spectrum of this compound)

Data Presentation

The quantitative data for the method validation is summarized in the table below. The validation was performed by spiking blank water samples with known concentrations of this compound.

ParameterResult
Limit of Detection (LOD)0.01 µg/L
Limit of Quantification (LOQ)0.03 µg/L
Linearity (R²)> 0.995
Recovery (at 0.1 µg/L)92.5%
Recovery (at 1.0 µg/L)95.8%
Relative Standard Deviation (RSD)< 10%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation & Extraction cluster_analysis Analysis sample_collection 1. Water Sample Collection (500 mL) spe_conditioning 2. SPE Cartridge Conditioning (C18) sample_collection->spe_conditioning sample_loading 3. Sample Loading spe_conditioning->sample_loading cartridge_washing 4. Cartridge Washing sample_loading->cartridge_washing cartridge_drying 5. Cartridge Drying cartridge_washing->cartridge_drying elution 6. Elution with Organic Solvent cartridge_drying->elution concentration 7. Concentration to 1 mL elution->concentration gc_ms_analysis 8. GC-MS Analysis concentration->gc_ms_analysis data_processing 9. Data Processing & Quantification gc_ms_analysis->data_processing

Application Notes and Protocols for Acrinathrin Toxicity Bioassay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acrinathrin is a synthetic pyrethroid insecticide and acaricide used to control a range of pests in agriculture.[1][2][3] As with many pesticides, assessing its potential toxicity to non-target organisms is crucial for environmental and human health risk assessment.[4][5] These application notes provide a detailed framework for developing a comprehensive in vitro bioassay to evaluate the cytotoxicity, genotoxicity, and oxidative stress potential of this compound. The protocols are designed for researchers in toxicology, drug development, and environmental science.

This compound, like other pyrethroids, primarily acts as a neurotoxin by modulating sodium channels in the nervous system.[1] However, emerging research suggests that pyrethroids can also induce toxicity through other mechanisms, including the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can lead to cellular damage, genotoxicity, and apoptosis.[4][6][7][8] This bioassay integrates multiple endpoints to provide a thorough toxicological profile of this compound.

Experimental Workflow

The overall workflow for the this compound toxicity bioassay is depicted below. It begins with cell culture and dose preparation, followed by exposure and subsequent analysis of cytotoxicity, genotoxicity, and oxidative stress.

Experimental Workflow for this compound Toxicity Bioassay cluster_prep Preparation cluster_exposure Exposure cluster_assays Endpoint Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., SH-SY5Y, HepG2) DosePrep 2. This compound Dose Preparation CellExposure 3. Cell Exposure (24-48 hours) DosePrep->CellExposure Cytotoxicity 4a. Cytotoxicity Assay (MTT) CellExposure->Cytotoxicity Genotoxicity 4b. Genotoxicity Assay (Comet) CellExposure->Genotoxicity OxidativeStress 4c. Oxidative Stress Assay (ROS) CellExposure->OxidativeStress DataAnalysis 5. Data Analysis & Interpretation Cytotoxicity->DataAnalysis Genotoxicity->DataAnalysis OxidativeStress->DataAnalysis

Caption: A stepwise workflow for assessing this compound toxicity in vitro.

Key Signaling Pathway

This compound's primary mode of action is the disruption of voltage-gated sodium channels.[1] However, pesticide-induced toxicity is often associated with the induction of oxidative stress.[4][5] The following diagram illustrates a plausible signaling pathway for this compound-induced cellular toxicity, integrating its neurotoxic effects with the downstream consequences of oxidative stress.

This compound Toxicity Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound NaChannel Voltage-Gated Sodium Channels This compound->NaChannel Modulates IonImbalance Ion Channel Disruption (Na+ Influx) NaChannel->IonImbalance Mitochondria Mitochondrial Dysfunction IonImbalance->Mitochondria leads to ROS Increased ROS Production Mitochondria->ROS generates OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage (Strand Breaks) OxidativeStress->DNADamage causes Apoptosis Apoptosis OxidativeStress->Apoptosis can induce DNADamage->Apoptosis triggers

Caption: Proposed signaling cascade for this compound-induced cellular toxicity.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma cells (e.g., SH-SY5Y) are recommended due to the neurotoxic nature of pyrethroids.[9] Alternatively, human liver hepatocellular carcinoma cells (e.g., HepG2) can be used to assess metabolic effects.[10]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HepG2, DMEM/F12 for SH-SY5Y) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cytotoxicity Assessment: MTT Assay

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[11][12][13]

  • Protocol:

    • Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to attach overnight.[14]

    • Remove the old media and expose the cells to various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 to 48 hours.[9] Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent).

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

    • Carefully aspirate the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11]

    • Measure the absorbance at 570 nm using a microplate reader.[14]

Genotoxicity Assessment: Alkaline Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, such as single and double-strand breaks, in individual cells.[15][16][17]

  • Protocol:

    • Expose cells to this compound at non-cytotoxic to moderately cytotoxic concentrations (determined from the MTT assay) for a specified period (e.g., 24 hours).

    • Harvest the cells and resuspend them in low-melting-point agarose.

    • Layer the cell-agarose suspension onto microscope slides pre-coated with normal melting-point agarose.[17]

    • Immerse the slides in a cold lysing solution (containing NaCl, EDTA, Tris, and Triton X-100, pH 10) and incubate, typically overnight at 4°C, to lyse the cells and unfold the DNA.[15][17]

    • Place the slides in an electrophoresis chamber filled with alkaline electrophoresis buffer (NaOH, EDTA, pH > 13) to unwind the DNA.[15]

    • Apply an electric field (e.g., 25V, 300mA) for a set time (e.g., 20-30 minutes).[15]

    • Neutralize the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5).[15]

    • Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize using a fluorescence microscope.

    • Quantify DNA damage by measuring the length and intensity of the "comet tail" relative to the "head" using appropriate software.

Oxidative Stress Assessment: Reactive Oxygen Species (ROS) Assay

This assay utilizes a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS levels.[18][19][20]

  • Protocol:

    • Seed cells in a 96-well plate (preferably black with a clear bottom for fluorescence measurements) and treat with this compound as described for the MTT assay.

    • Towards the end of the treatment period, remove the medium and wash the cells with PBS.

    • Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.[18]

    • Wash the cells again with PBS to remove the excess probe.

    • Add PBS or phenol (B47542) red-free medium to the wells.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[18] A positive control, such as tert-Butyl hydroperoxide (TBHP), should be included to induce ROS production.[18]

Data Presentation

Quantitative data from the bioassays should be summarized in tables for clear comparison and analysis.

Table 1: Cytotoxicity of this compound (MTT Assay)

This compound Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
0 (Vehicle Control)1.250.08100%
0.11.220.0797.6%
11.150.0992.0%
100.980.0678.4%
500.650.0552.0%
1000.300.0424.0%

Note: Data presented are hypothetical and for illustrative purposes only.

Table 2: Genotoxicity of this compound (Comet Assay)

This compound Conc. (µM)Mean % Tail DNAStd. DeviationFold Increase vs. Control
0 (Vehicle Control)4.51.21.0
108.22.11.8
2515.63.53.5
5028.94.86.4

Note: Data presented are hypothetical and for illustrative purposes only.

Table 3: Oxidative Stress induced by this compound (ROS Assay)

This compound Conc. (µM)Mean Fluorescence IntensityStd. DeviationFold Increase vs. Control
0 (Vehicle Control)5,2004501.0
108,3206801.6
2514,5601,1502.8
5022,3601,8904.3

Note: Data presented are hypothetical and for illustrative purposes only.

Conclusion

This set of protocols provides a robust framework for the in vitro toxicological evaluation of this compound. By combining assays for cytotoxicity, genotoxicity, and oxidative stress, researchers can gain a multi-faceted understanding of the potential hazards associated with this pyrethroid insecticide. The data generated from these bioassays will be valuable for regulatory assessments and for furthering our understanding of the mechanisms of pesticide toxicity.

References

Acrinathrin: Application Notes for Integrated Pest Management (IPM)

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Acrinathrin is a synthetic pyrethroid insecticide and acaricide used to control a broad spectrum of phytophagous insects and mites.[1] As a member of the Insecticide Resistance Action Committee (IRAC) Mode of Action (MoA) Group 3A, its neurotoxic properties make it an effective tool in managing agricultural pests.[1] However, its application within an Integrated Pest Management (IPM) framework requires careful consideration due to its high toxicity to non-target organisms, particularly beneficial arthropods and aquatic life.[1] An IPM approach seeks to combine multiple pest control strategies (biological, cultural, physical, and chemical) to minimize economic, health, and environmental risks. The judicious use of chemical controls like this compound is contingent on a thorough understanding of its mode of action, efficacy, non-target effects, and resistance management strategies.

Mode of Action

This compound functions as a potent neurotoxin with both contact and stomach action.[1] Its primary molecular target is the voltage-gated sodium channel in the nerve cells of insects and mites.[1] By binding to these channels, this compound modifies their gating kinetics, forcing them to remain open for an extended period. This action disrupts the normal transmission of nerve impulses, leading to continuous nerve stimulation (hyperexcitation), subsequent paralysis, and eventual death of the pest.[2]

Experimental_Workflow prep_solutions 1. Prepare Serial Dilutions of this compound & Control dip_leaves 3. Dip Leaf Discs in Solutions (10-20 sec) prep_solutions->dip_leaves prep_leaves 2. Prepare Uniform Leaf Discs from Host Plant prep_leaves->dip_leaves dry_leaves 4. Air-Dry Leaf Discs (1-2 hours) dip_leaves->dry_leaves setup_dishes 5. Place Discs in Petri Dishes on Moist Filter Paper dry_leaves->setup_dishes infest 6. Transfer Adult Mites to Each Leaf Disc setup_dishes->infest incubate 7. Incubate under Controlled Conditions (24-48h) infest->incubate assess 8. Assess Mortality incubate->assess analyze 9. Probit Analysis to Determine LC50 assess->analyze Resistance_Management start Pest Population Exceeds Threshold? non_chemical Employ Non-Chemical Controls First (Biological, Cultural) start->non_chemical No check_history Was a Group 3A Insecticide Used Last? start->check_history Yes monitor Monitor Pest Levels & Beneficials monitor->start non_chemical->monitor use_this compound Apply this compound (Group 3A) check_history->use_this compound No use_alt_moa Apply Insecticide with Alternate Mode of Action check_history->use_alt_moa Yes evaluate Evaluate Efficacy use_this compound->evaluate use_alt_moa->evaluate evaluate->monitor Continue Monitoring end Pest Below Threshold evaluate->end Control Achieved

References

Acrinathrin Formulations for Agricultural Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrinathrin is a synthetic pyrethroid insecticide and acaricide known for its high efficacy against a broad spectrum of insect and mite pests.[1] As a neurotoxin, it acts as a sodium channel modulator, causing rapid paralysis and death in target organisms.[1] This document provides detailed application notes and experimental protocols for the agricultural use of this compound formulations, intended to serve as a comprehensive resource for research, development, and scientific evaluation. This compound is effective against various pests, including psyllids, two-spotted spider mites, thrips, leafminers, and aphids, and is used on crops such as potatoes, tomatoes, and beans.[1]

This compound Formulation Data

This compound is typically available in several formulation types for agricultural application, primarily as Emulsifiable Concentrates (EC), Wettable Powders (WP), and Suspension Concentrates (SC). The choice of formulation depends on the target pest, crop, application equipment, and environmental conditions.

Formulation TypeActive Ingredient ConcentrationKey Components
Emulsion, oil in water (EW) 75 g/LThis compound, Diethyl phthalate, Propylene glycol, Emulsifiers, Water
Suspension Concentrate (SC) 50 g/LThis compound, Wetting agents, Dispersing agents, Antifreeze, Thickener, Water
Wettable Powder (WP) Typically 20-80%This compound, Inert carrier (e.g., kaolin, silica), Wetting agent, Dispersing agent
Emulsifiable Concentrate (EC) Typically 10-25%This compound, Organic solvent, Emulsifying agent

Application Rates and Efficacy

Proper application rates are crucial for achieving optimal pest control while minimizing environmental impact. The following table summarizes recommended application rates and observed efficacy for a representative this compound formulation.

CropTarget PestApplication Rate of 75 g/L EW FormulationEfficacy (% Mortality)Reference
Cucumber (Greenhouse)Two-spotted spider mite (Tetranychus urticae)0.04% solution (40 mL per 100 L water)96%[2]
Tomato (Greenhouse)Two-spotted spider mite (Tetranychus urticae)0.04% solution (40 mL per 100 L water)93% population reduction[2]
AppleEuropean red mite (Panonychus ulmi)0.04% solution (40 mL per 100 L water)Nearly 100%[2]
Cotton, Vegetables, Fruit TreesStarred spider mite2% Emulsion diluted 500-1000 timesNot specified[3]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of this compound formulations. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Quality Control Analysis of this compound Emulsifiable Concentrate (EC) Formulation

Objective: To determine the physical and chemical properties of an this compound EC formulation.

Materials:

  • This compound EC formulation sample

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Analytical standards of this compound

  • Internal standard (e.g., dibutyl phthalate)

  • Hexane, acetone (B3395972) (analytical grade)

  • CIPAC standard hard water

  • Glassware: volumetric flasks, pipettes, graduated cylinders, separatory funnel

  • Water bath

  • Abel's flash point apparatus

  • Litmus (B1172312) paper

Procedure:

  • Appearance: Visually inspect the formulation for homogeneity and clarity at room temperature.

  • Active Ingredient Content (GC-FID/MS): a. Prepare a standard stock solution of this compound and a series of calibration standards in hexane. b. Prepare an internal standard solution. c. Accurately weigh a sample of the EC formulation, dissolve it in a known volume of hexane, and add a precise amount of the internal standard. d. Inject the sample and calibration standards into the GC. e. Quantify the this compound content by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

  • Emulsion Stability: a. Prepare a 5% (v/v) dilution of the EC formulation in CIPAC standard hard water in a graduated cylinder. b. Invert the cylinder 30 times and allow it to stand at 30°C for 24 hours. c. Observe and record the amount of creaming, sedimentation, or oil separation at specified time intervals (e.g., 1, 2, 24 hours).

  • Flash Point: a. Determine the flash point of the undiluted EC formulation using Abel's flash point apparatus according to the standard operating procedure for the instrument.

  • Acidity/Alkalinity: a. Mix a small amount of the formulation with water. b. Test the mixture with litmus paper to determine its acidity or alkalinity.

Protocol 2: Bio-efficacy Evaluation of this compound against Tetranychus urticae (Leaf-Dip Bioassay)

Objective: To determine the median lethal concentration (LC50) of an this compound formulation against the two-spotted spider mite.

Materials:

  • This compound formulation

  • Susceptible laboratory strain of Tetranychus urticae

  • Host plants (e.g., bean or cucumber plants)

  • Petri dishes

  • Filter paper

  • Cotton wool

  • Distilled water with a non-ionic surfactant (e.g., Triton X-100)

  • Stereomicroscope

  • Fine camel-hair brush

  • Forceps

Procedure:

  • Mite Rearing: Maintain a healthy, age-synchronized culture of T. urticae on the host plants in a controlled environment.

  • Preparation of Test Solutions: a. Prepare a stock solution of the this compound formulation in distilled water containing the surfactant. b. From the stock solution, prepare a series of at least five serial dilutions with varying concentrations of the active ingredient. c. A control solution containing only distilled water and the surfactant should also be prepared.

  • Leaf Disc Preparation: a. Excise leaf discs of a uniform size from untreated host plant leaves. b. Place each leaf disc, abaxial side up, on a layer of moist cotton wool in a Petri dish.

  • Mite Infestation: a. Using a fine brush, carefully transfer a set number of adult female mites (e.g., 20-30) onto each leaf disc.

  • Treatment Application: a. Using forceps, dip each leaf disc with the mites into the respective test solution for 5 seconds, ensuring complete immersion. b. Allow the treated leaf discs to air dry.

  • Incubation: a. Place the Petri dishes in a controlled environment chamber (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: a. After 24, 48, and 72 hours, examine the mites under a stereomicroscope. b. Mites that are unable to move when gently prodded with the brush are considered dead.

  • Data Analysis: a. Correct the mortality data for control mortality using Abbott's formula. b. Perform a probit analysis to calculate the LC50 value and its 95% confidence intervals.

Protocol 3: Residue Analysis of this compound in Tomato using QuEChERS and GC-MS

Objective: To quantify the residue of this compound in tomato samples.

Materials:

  • Tomato samples

  • This compound analytical standard

  • Acetonitrile (pesticide residue grade)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Syringe filters

Procedure:

  • Sample Homogenization: a. Chop the tomato samples and homogenize them to a uniform paste.

  • Extraction: a. Weigh 10 g of the homogenized tomato sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add 4 g of anhydrous MgSO4 and 1 g of NaCl. d. Vortex vigorously for 1 minute. e. Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO4 and 50 mg of PSA. b. Vortex for 30 seconds. c. Centrifuge at 10,000 rpm for 2 minutes.

  • Analysis by GC-MS: a. Take the supernatant and filter it through a 0.22 µm syringe filter into a GC vial. b. Inject an aliquot into the GC-MS system. c. Use a suitable capillary column (e.g., HP-5MS) and a temperature program that allows for the separation of this compound from matrix interferences. d. Operate the mass spectrometer in selected ion monitoring (SIM) mode for quantification and confirmation of this compound.

  • Quantification: a. Prepare matrix-matched calibration standards by spiking blank tomato extract with known concentrations of the this compound standard. b. Construct a calibration curve and determine the concentration of this compound in the samples.

Visualizations

Mode of Action: Sodium Channel Modulation

Acrinathrin_Mode_of_Action cluster_neuron Neuron Neuron Membrane Na_Channel Voltage-Gated Sodium Channel Na_ion_in Na+ Depolarization Prolonged Depolarization Na_Channel->Depolarization Na_ion_out Na+ Na_ion_out->Na_Channel Normal Influx Hyper-excitation Hyper-excitation & Paralysis Depolarization->Hyper-excitation This compound This compound This compound->Na_Channel Binds to and prolongs opening

Caption: this compound's mode of action on the insect's nervous system.

Experimental Workflow: Bio-efficacy Evaluation

Bioefficacy_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Mite_Culture Rear Mite Culture Infest_Mites Infest Discs with Mites Mite_Culture->Infest_Mites Host_Plants Grow Host Plants Leaf_Discs Prepare Leaf Discs Host_Plants->Leaf_Discs Test_Solutions Prepare this compound Dilutions Treat_Discs Dip-treat Discs Test_Solutions->Treat_Discs Leaf_Discs->Infest_Mites Infest_Mites->Treat_Discs Incubate Incubate Treat_Discs->Incubate Mortality_Count Assess Mortality Incubate->Mortality_Count Data_Analysis Probit Analysis (LC50 Calculation) Mortality_Count->Data_Analysis Environmental_Fate cluster_environment Environment cluster_degradation Degradation Pathways Acrinathrin_Application This compound Application (Foliar Spray) Soil Soil Acrinathrin_Application->Soil Drift & Runoff Water Water Acrinathrin_Application->Water Drift & Runoff Soil->Water Leaching (Low Potential) Biota Biota Soil->Biota Uptake by Soil Organisms Soil_Degradation Moderate Persistence in Soil Soil->Soil_Degradation Water->Soil Sorption to Sediment Water->Biota Uptake by Aquatic Organisms Aqueous_Degradation Rapid Degradation in Water Water->Aqueous_Degradation

References

Application Note: Quantitative Analysis of Acrinathrin and Its Metabolites by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acrinathrin is a synthetic pyrethroid insecticide and acaricide used to control a range of pests on various crops.[1] Like other pyrethroids, it acts as a neurotoxin by modulating sodium channels in insects.[1] Monitoring its residues and metabolic fate in environmental and biological matrices is crucial for assessing food safety and environmental impact. The primary metabolic pathways for pyrethroids involve the hydrolysis of the central ester bond and subsequent oxidative modifications, leading to more polar and excretable compounds.[2]

This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the simultaneous detection and quantification of this compound and its primary metabolites. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which is highly effective for multi-residue analysis in complex matrices like fruits, vegetables, and soil.[3][4]

Principle

The method involves an initial extraction of this compound and its metabolites from the sample matrix using acetonitrile (B52724). This is followed by a partitioning step induced by the addition of salts, which separates the acetonitrile layer containing the analytes. A subsequent dispersive solid-phase extraction (d-SPE) step is used to remove interfering matrix components.[4][5] The cleaned-up extract is then analyzed by HPLC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column.[6] Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[6][7]

Metabolic Pathway of this compound

This compound undergoes metabolic degradation primarily through ester hydrolysis, breaking the molecule into its constituent acid and alcohol moieties. The alcohol moiety can be further oxidized.

G cluster_this compound This compound cluster_metabolites Primary Metabolites cluster_secondary Secondary Metabolite Acr This compound Acid Cyclopropane Carboxylic Acid Derivative Acr->Acid Ester Hydrolysis Alcohol (S)-cyano(3-phenoxyphenyl)methanol Acr->Alcohol Ester Hydrolysis PBA 3-Phenoxybenzoic Acid (3-PBA) Alcohol->PBA Oxidation

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Sample Preparation (QuEChERS Method)

This protocol is adapted for general food matrices such as fruits and vegetables.[8]

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Magnesium Sulfate (B86663) (anhydrous)

  • Sodium Chloride

  • Primary Secondary Amine (PSA) sorbent

  • C18 sorbent

  • Graphitized Carbon Black (GCB) - optional, for samples with high pigment content

  • 50 mL and 15 mL centrifuge tubes

  • Homogenizer or blender

Procedure:

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[8] For dry samples, add 10 mL of deionized water and let it sit for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile to the tube. Seal the tube and shake vigorously for 1 minute.

  • Partitioning: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at 10,000 rpm for 5 minutes.

  • Filtration and Analysis: Transfer the supernatant into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterValue
Column C18 Column (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase B Methanol with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient Program See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.010
1.010
8.095
10.095
10.110
12.010

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode ESI Positive and Negative (switching)
Capillary Voltage 3.5 kV (+) / -3.0 kV (-)
Source Temp. 150 °C
Desolvation Temp. 400 °C
Nebulizer Gas Nitrogen, 3 Bar
Drying Gas Nitrogen, 10 L/min
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative analysis is based on the MRM transitions for each analyte. Table 2 lists the suggested MRM transitions for this compound and its key metabolites. These values should be optimized for the specific instrument used.

Table 2: Optimized MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ionization Mode
This compound 564.1 [M+Na]⁺207.15025ESI+
564.1 [M+Na]⁺181.15035ESI+
3-PBA 213.1 [M-H]⁻169.15015ESI-
213.1 [M-H]⁻93.05020ESI-
Acid Moiety 327.0 [M-H]⁻283.05018ESI-
327.0 [M-H]⁻163.05022ESI-

Table 3: Method Performance Characteristics (Illustrative)

CompoundLOQ (mg/kg)Recovery (%)RSD (%)
This compound 0.0195< 10
3-PBA 0.0192< 10
Acid Moiety 0.0288< 15

Note: Limit of Quantification (LOQ), recovery, and Relative Standard Deviation (RSD) values are typical for pesticide residue analysis and should be experimentally validated for each matrix.[9][10]

Experimental Workflow Visualization

The overall analytical process from sample receipt to final data reporting is outlined below.

G cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing start 1. Sample Homogenization extraction 2. Acetonitrile Extraction start->extraction partition 3. Salting-Out Partitioning extraction->partition cleanup 4. Dispersive SPE Cleanup partition->cleanup final_extract 5. Final Extract for Analysis cleanup->final_extract hplc 6. HPLC Separation (C18 Column) final_extract->hplc msms 7. MS/MS Detection (MRM Mode) hplc->msms quant 8. Quantification msms->quant report 9. Final Report quant->report

Caption: Workflow for this compound metabolite analysis.

The described HPLC-MS/MS method provides a sensitive and reliable tool for the quantification of this compound and its primary metabolites. The combination of a streamlined QuEChERS sample preparation protocol and the high selectivity of tandem mass spectrometry allows for accurate analysis in complex matrices. This application note serves as a comprehensive guide for researchers and scientists in the fields of food safety, environmental monitoring, and toxicology, providing a solid foundation for method implementation and validation.

References

Solid-Phase Extraction of Acrinathrin from Complex Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrinathrin is a synthetic pyrethroid insecticide and acaricide used to control a range of pests in agriculture.[1] Its effective application necessitates robust analytical methods for monitoring its residues in complex matrices such as food products, environmental samples, and biological tissues. The complexity of these matrices often introduces interferences that can compromise the accuracy and sensitivity of analytical techniques. Solid-phase extraction (SPE) has emerged as a crucial sample preparation technique, offering efficient cleanup and concentration of this compound prior to chromatographic analysis.

This document provides detailed application notes and protocols for the solid-phase extraction of this compound from various complex matrices. The methodologies outlined are designed to provide high recovery rates and remove interfering substances, ensuring reliable quantification.

Principles of Solid-Phase Extraction for this compound

Solid-phase extraction is a chromatographic technique used to separate components of a mixture. For this compound, a non-polar compound, reversed-phase and normal-phase SPE are commonly employed.

  • Reversed-Phase SPE: Utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. This compound is retained on the sorbent while more polar interferences are washed away.

  • Normal-Phase SPE: Employs a polar stationary phase (e.g., Florisil®, a magnesium silicate (B1173343) gel) and a non-polar mobile phase. This is effective for cleanup of extracts in non-polar solvents, where polar interferences are retained on the sorbent.

The choice of SPE sorbent and protocol depends on the nature of the sample matrix and the initial extraction solvent. For many food and environmental samples, a preliminary extraction using methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is performed, followed by an SPE cleanup step.

Experimental Protocols

Protocol 1: SPE of this compound from Plant Matrices (e.g., Leafy Greens) using QuEChERS and Florisil Cartridge Cleanup

This protocol is adapted from a method for the analysis of this compound in Aster scaber.

1. Sample Preparation (QuEChERS Extraction):

  • Homogenize 10 g of the plant sample.

  • Add 10 mL of acetonitrile (B52724) and shake vigorously for 30 minutes.

  • Add the contents of a QuEChERS extraction kit (e.g., 4 g MgSO₄ and 1 g NaCl) to the sample tube.

  • Shake vigorously and centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant (acetonitrile layer) for SPE cleanup.

2. Solid-Phase Extraction (Florisil Cleanup):

  • Cartridge: Florisil SPE Cartridge (e.g., 1 g, 6 mL).

  • Conditioning: Pre-wash the cartridge with 5 mL of dichloromethane (B109758).

  • Sample Loading: Dissolve the residue from the QuEChERS extract in 5 mL of dichloromethane and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of a dichloromethane:acetonitrile:n-hexane (50:1.5:48.5, v/v/v) mixture to elute less polar interferences.

  • Elution: Elute the target analyte, this compound, with 5 mL of a dichloromethane:acetonitrile (50:50, v/v) mixture.

  • Final Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in a suitable solvent for chromatographic analysis (e.g., LC-MS/MS or GC-MS).

Protocol 2: SPE of this compound from Honey using Octadecylsilane (C18) and Florisil Tandem Cartridges

This protocol is based on a method for the determination of pyrethroids in honey.[2][3]

1. Sample Preparation:

  • Dissolve a representative sample of honey in water.

  • Perform an initial liquid-liquid extraction with a suitable organic solvent like n-hexane.

2. Solid-Phase Extraction (Tandem C18 and Florisil Cleanup):

  • Cartridges: Octadecylsilane (C18) SPE cartridge placed in tandem above a Florisil SPE cartridge.

  • Conditioning: Condition the tandem cartridges with the appropriate solvents as per the manufacturer's instructions for C18 and Florisil. A common approach is to wash with the elution solvent followed by the loading solvent.

  • Sample Loading: Load the n-hexane extract from the sample preparation step onto the tandem cartridges.

  • Washing: Wash the cartridges with a non-polar solvent (e.g., n-hexane) to remove fats and waxes.

  • Elution: Elute this compound using a solvent of intermediate polarity that is strong enough to displace the analyte from both sorbents. A mixture of hexane (B92381) and acetone (B3395972) (e.g., 4:1 v/v) has been shown to be effective.[2]

  • Final Processing: Concentrate the eluate and reconstitute in a solvent compatible with the analytical instrument.

Protocol 3: SPE of this compound from Animal Fat using Florisil

This protocol is adapted from a method for the analysis of pyrethroids in animal fat.

1. Sample Preparation:

  • Melt adipose tissue at 65°C for 2 hours to render the fat.

  • Disperse 1 g of the extracted fat with a deactivated Florisil® sorbent.

  • Extract with acetonitrile.

  • Purify the extract by cold temperature precipitation at -30°C for 4 hours.

  • Perform a dispersive SPE (d-SPE) cleanup with Z-SEP+ and PSA bonded silica (B1680970) for further purification.

2. Solid-Phase Extraction (Florisil Column Cleanup - Alternative to d-SPE):

  • Cartridge: Florisil SPE Cartridge.

  • Conditioning: Condition the cartridge with a non-polar solvent such as hexane.

  • Sample Loading: Load the acetonitrile extract (after cold precipitation) onto the cartridge.

  • Washing: Wash with a non-polar solvent to remove remaining lipids.

  • Elution: Elute this compound with a solvent mixture of increasing polarity, for example, a hexane:acetone or hexane:ethyl acetate (B1210297) gradient.

  • Final Processing: Evaporate the eluate and reconstitute for analysis.

Data Presentation

The following table summarizes quantitative data for the analysis of this compound in various complex matrices using SPE-based methods.

MatrixSPE SorbentAnalytical MethodSpiked LevelRecovery (%)RSD (%)LODLOQCitation
Aster scaberFlorisilLC-MS/MS0.1 mg/kg81.0< 10--[4]
Aster scaberFlorisilLC-MS/MS1.0 mg/kg108.6< 10--[4]
HoneyOctadecylsilane & FlorisilGC-ECDMultiple Levels93.6 - 99.2-0.2 - 1.6 µg/kg0.6 - 5.2 µg/kg[3]
Peaches & Sweet PeppersNot specifiedNot specified----0.02 mg/kg

RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantification

Mandatory Visualizations

SPE Workflow for this compound Analysis

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Matrix (e.g., Plant, Honey, Fat) Homogenization Homogenization/ Dissolution Sample->Homogenization Extraction Initial Extraction (e.g., QuEChERS, LLE) Homogenization->Extraction Conditioning 1. Cartridge Conditioning (e.g., Dichloromethane, Hexane) Loading 2. Sample Loading Conditioning->Loading Load Extract Washing 3. Washing (Remove Interferences) Loading->Washing Wash Cartridge Elution 4. Elution of this compound (e.g., Dichloromethane/Acetonitrile) Washing->Elution Elute Analyte Concentration Concentration & Reconstitution Elution->Concentration Collect Eluate Analysis Chromatographic Analysis (GC-MS, LC-MS/MS) Concentration->Analysis SPE_Logic start Start prep_sample Prepare Sample (Extract this compound) start->prep_sample condition_cartridge Condition SPE Cartridge start->condition_cartridge load_sample Load Sample Extract prep_sample->load_sample condition_cartridge->load_sample wash_cartridge Wash Cartridge load_sample->wash_cartridge This compound Retained elute_this compound Elute this compound wash_cartridge->elute_this compound Interferences Removed analyze Analyze Eluate elute_this compound->analyze Purified this compound end End analyze->end

References

Application Notes and Protocols for the Quantification of Acrinathrin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acrinathrin is a synthetic pyrethroid insecticide and acaricide used to control a wide range of pests on various crops.[1][2] Accurate and reliable quantification of this compound residues in environmental and agricultural samples is crucial for ensuring food safety, environmental protection, and regulatory compliance.[2][3][4] These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Reference Standards and Reagents

A high-purity analytical standard of this compound (purity ≥98%) is required for the preparation of calibration standards.[5] All solvents used should be of analytical or HPLC grade. Other necessary reagents include anhydrous sodium sulfate, sodium chloride, and materials for solid-phase extraction (SPE) cartridges (e.g., Florisil).[5][6]

Section 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This section outlines the HPLC method for the determination of this compound residues, particularly in food matrices.

Data Presentation: HPLC Method Parameters and Performance

ParameterDetailsReference
Instrumentation HPLC system with a Diode-Array Detector (DAD) or UV detector.[7]
Column Gemini C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent reverse-phase column.[8]
Mobile Phase Acetonitrile (B52724) and water mixture (e.g., 50:50, v/v).[7]
Flow Rate Typically 1.0 mL/min.
Injection Volume 10-20 µL.
Detection Wavelength 225 nm.
Limit of Quantification (LOQ) 0.01 mg/kg in various crop matrices.[9][10][11]
Recovery 89.4% ± 4.5% in stored samples.[7]

Experimental Protocol: HPLC Analysis

1. Standard Solution Preparation:

  • Prepare a stock standard solution of this compound (e.g., 100 µg/mL) in a suitable solvent like acetonitrile.
  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards in the desired concentration range (e.g., 0.01 to 1.0 µg/mL).

2. Sample Preparation (QuEChERS Method for Fruits and Vegetables):

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).
  • Shake vigorously for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.[7]
  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
  • For cleanup, use a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and MgSO₄.
  • Vortex for 30 seconds and centrifuge.
  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3. Chromatographic Analysis:

  • Set up the HPLC system with the parameters listed in the data table.
  • Inject the prepared sample extracts and standard solutions.
  • Identify and quantify this compound based on the retention time and peak area compared to the calibration curve generated from the standard solutions.

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Homogenized Sample Extraction Acetonitrile Extraction (QuEChERS) Sample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Cleanup Dispersive SPE Cleanup Centrifugation1->Cleanup Centrifugation2 Centrifugation Cleanup->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration HPLC HPLC-DAD/UV Filtration->HPLC Data Data Acquisition and Processing HPLC->Data Quantification Quantification Data->Quantification

Caption: Workflow for this compound analysis by HPLC.

Section 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This section details the GC-MS method, a highly sensitive and selective technique for this compound quantification, particularly for residue analysis in complex matrices.[12]

Data Presentation: GC-MS Method Parameters and Performance

ParameterDetailsReference
Instrumentation Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).[13]
Column HP-5ms Ultra Inert (15 m x 0.25 mm, 0.25 µm) or similar capillary column.[13]
Carrier Gas Helium at a constant flow rate.
Injection Mode Splitless.
Temperature Program Optimized for separation of pyrethroids (e.g., initial temp 70°C, ramp to 300°C).
Ionization Mode Electron Ionization (EI).
MS Detection Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[13]
MRM Transitions Precursor Ion (m/z) -> Product Ions (m/z): 289 -> 93, 208, 181.[13]
Limit of Quantification (LOQ) As low as 2 µg/kg in fruits and vegetables.[13]
Recovery 93-108% in spiked beeswax samples.[6]

Experimental Protocol: GC-MS Analysis

1. Standard Solution Preparation:

  • Prepare a stock standard solution of this compound (e.g., 100 µg/mL) in a suitable solvent like toluene (B28343) or hexane (B92381).
  • Prepare working standards by serial dilution in the appropriate solvent.

2. Sample Preparation (Extraction from Grains, Legumes, Nuts, and Seeds):

  • Grind the sample to pass through a 420 µm sieve.[5]
  • Weigh an appropriate amount of the ground sample (e.g., 20 g).
  • Add 50 mL of acetone (B3395972) and homogenize for 3 minutes.[5]
  • Filter the extract and concentrate it to about 30 mL using a rotary evaporator at <40°C.[5]
  • Transfer the concentrate to a separatory funnel containing 100 mL of 10% NaCl solution.[5]
  • Extract the aqueous phase with n-hexane (e.g., 2 x 50 mL).[5]
  • Combine the n-hexane layers and dry over anhydrous sodium sulfate.[5]
  • Filter and evaporate the solvent to near dryness and reconstitute in a known volume of hexane or other suitable solvent for GC-MS analysis.[5]

3. GC-MS Analysis:

  • Set up the GC-MS system with the parameters specified in the data table.
  • Inject the prepared sample extracts and standard solutions.
  • Monitor the specified MRM transitions for this compound.
  • Quantify the analyte based on the peak area of the most abundant and specific transition, using a calibration curve.

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Ground Sample Extraction Acetone Homogenization Sample->Extraction Concentration Rotary Evaporation Extraction->Concentration LLE Liquid-Liquid Extraction (n-Hexane) Concentration->LLE Drying Drying (Na2SO4) LLE->Drying Reconstitution Solvent Evaporation & Reconstitution Drying->Reconstitution GCMS GC-MS/MS Reconstitution->GCMS Data Data Acquisition (MRM) GCMS->Data Quantification Quantification Data->Quantification

Caption: Workflow for this compound analysis by GC-MS.

The described HPLC and GC-MS methods provide robust and reliable approaches for the quantification of this compound in various matrices. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper validation of the chosen method in the specific matrix of interest is essential to ensure accurate and precise results, in line with regulatory guidelines.[14]

References

Application Notes & Protocols: Assessing Acrinathrin Resistance in Insects

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acrinathrin is a synthetic pyrethroid insecticide and acaricide used to control a range of insect and mite pests.[1] As a member of the IRAC Mode of Action Group 3A, it acts as a sodium channel modulator, causing neurotoxicity in target organisms.[1] The repeated use of pyrethroids can lead to the development of insecticide resistance in pest populations, a significant challenge in agriculture and public health.[2][3] Monitoring the susceptibility of insect populations to this compound is crucial for effective pest management and implementing resistance management strategies.[2][4]

These application notes provide detailed methodologies for assessing this compound resistance through toxicological bioassays and for investigating the underlying metabolic mechanisms using synergists. The protocols are designed for researchers, scientists, and professionals involved in insecticide development and pest management.

Part 1: Dose-Response Bioassay for this compound Susceptibility

This protocol determines the median lethal concentration (LC50) of this compound for a target insect population. The LC50 value of a field population is compared to that of a known susceptible population to calculate a Resistance Ratio (RR), which quantifies the level of resistance.[4][5][6]

Experimental Workflow: Dose-Response Bioassay

G cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis A 1. Prepare Stock & Serial Dilutions of Technical Grade this compound in Acetone (B3395972) B 2. Coat Inside of Glass Vials with 0.5 mL of each concentration A->B C 3. Evaporate Acetone (e.g., on a hot dog roller, heat off) B->C E 5. Introduce Insects into Vials (10-25 per concentration) C->E D 4. Collect & Acclimate Healthy Adult Insects (8-24h) D->E F 6. Incubate at Room Temperature for a set exposure time (e.g., 24h) E->F G 7. Assess Mortality (Lack of coordinated movement) F->G H 8. Perform Probit Analysis to calculate LC50 and 95% CIs G->H I 9. Calculate Resistance Ratio (RR) RR = Field Pop LC50 / Susceptible Pop LC50 H->I

Caption: Workflow for determining this compound LC50 via adult vial test.

Protocol 1: Adult Vial Test (Contact Toxicity)

This method is adapted from established protocols for monitoring resistance to contact insecticides.[5][7]

Materials:

  • Technical grade this compound (>95% purity)

  • Acetone (reagent grade)

  • 20 mL glass scintillation vials

  • Repeating pipette or micropipettes

  • Commercial hot dog roller (or a device to roll vials evenly)

  • Healthy adult insects from both a susceptible reference strain and a field-collected population

  • Holding cages with food and water source

Procedure:

  • Preparation of Insecticide Solutions:

    • Prepare a stock solution of this compound in acetone. Adjust for purity to achieve a precise concentration (e.g., 1000 µg/mL).

    • Perform serial dilutions from the stock solution to create a range of at least 5-7 concentrations that are expected to cause between 10% and 90% mortality.

    • Prepare a control solution of acetone only.

  • Coating Vials:

    • Using a pipette, add 0.5 mL of an insecticide dilution into a glass vial.[7] Prepare at least 4-5 replicate vials per concentration and for the control.

    • Place the vials on a hot dog roller (with the heating element turned off) and roll them until the acetone has completely evaporated, leaving a uniform film of insecticide on the inner surface.[7]

  • Insect Collection and Acclimation:

    • Collect insects from the field. Hold them for 8-24 hours with a food and moisture source to allow for recovery from collection stress and for any natural mortality to occur.[5]

    • Only healthy, active individuals should be used for the bioassay.[5]

  • Exposure:

    • Introduce 10-25 insects into each coated vial, depending on the species' size.[5]

    • Secure the cap loosely to allow for air exchange while preventing escape.[5]

    • Place the vials upright at room temperature. The standard exposure period is typically 24 hours, but this may be adjusted based on the insect species.[5]

  • Data Collection and Analysis:

    • After the exposure period, assess mortality. An insect is considered dead if it shows no coordinated movement when gently prodded.[5]

    • If control mortality is between 5% and 20%, correct the data using Abbott's formula. If control mortality exceeds 20%, the assay should be repeated.

    • Subject the mortality data to Log-Dose Probit analysis to calculate the LC50, 95% confidence intervals (CIs), and slope.[5]

    • Calculate the Resistance Ratio (RR) by dividing the LC50 of the field population by the LC50 of the susceptible reference strain.[4][6]

Data Presentation: Dose-Response Bioassay

Table 1: this compound Toxicity against Susceptible and Field Populations of Tetranychus urticae

Population No. of Insects Slope ± SE LC50 (µ g/vial ) [95% CI] Resistance Ratio (RR)
Susceptible Lab Strain 450 2.15 ± 0.18 0.85 [0.71 - 0.99] -

| Field Population (CA) | 480 | 1.62 ± 0.21 | 25.5 [21.3 - 30.1] | 30.0x |

Note: Data are hypothetical for illustrative purposes. A non-overlapping 95% CI between populations indicates a significant difference in susceptibility.[5]

Part 2: Synergist Bioassays for Investigating Resistance Mechanisms

Metabolic resistance, where insecticides are detoxified by enzymes, is a common mechanism of pyrethroid resistance.[8][9] Synergists can be used to inhibit specific enzyme families, thereby restoring susceptibility and indicating their role in resistance.[8][10] Piperonyl butoxide (PBO) is a common synergist used to inhibit cytochrome P450 monooxygenases.[8]

Logical Flow: Synergist Assay Interpretation

G start Perform Bioassay on Resistant Population (this compound Alone) synergist_assay Pre-expose Insects to Synergist (e.g., PBO) then perform this compound Bioassay start->synergist_assay compare Compare Mortality / LC50 values (this compound Alone vs. This compound + PBO) synergist_assay->compare no_change Result: No Significant Increase in Mortality compare->no_change No significant change change Result: Significant Increase in Mortality (Susceptibility is restored) compare->change Significant change conclusion_neg Conclusion: P450s are likely NOT the primary resistance mechanism. Other mechanisms (e.g., target-site mutation) may be involved. no_change->conclusion_neg conclusion_pos Conclusion: P450-mediated metabolic detoxification is a likely mechanism of resistance. change->conclusion_pos

Caption: Interpreting results from P450-inhibitor synergist bioassays.

Protocol 2: Synergist Bioassay with Piperonyl Butoxide (PBO)

This protocol is a modification of the Adult Vial Test.

Materials:

  • All materials from Protocol 1

  • Piperonyl Butoxide (PBO)

Procedure:

  • Determine Sublethal PBO Concentration: First, conduct a bioassay with PBO alone to determine the maximum concentration that causes no or minimal (<5%) mortality to the insects. This sublethal concentration will be used for the synergism assay.[8]

  • Synergist Pre-Exposure:

    • Prepare a solution of the sublethal PBO concentration in acetone.

    • Coat a new set of vials with the PBO solution as described in Protocol 1, Step 2.

    • Introduce the resistant insects to the PBO-coated vials for a pre-exposure period (typically 1-2 hours).

  • This compound Exposure:

    • After the pre-exposure period, transfer the insects from the PBO vials to vials coated with various concentrations of this compound (prepared as in Protocol 1).

    • Alternatively, a single vial can be co-treated with both PBO and this compound, though pre-exposure is often considered more effective.

  • Data Collection and Analysis:

    • Assess mortality after 24 hours and calculate the LC50 for the PBO + this compound treatment.

    • Calculate the Synergism Ratio (SR) using the formula:

      • SR = LC50 of this compound alone / LC50 of this compound + PBO [8]

Data Presentation: Synergist Bioassay

Table 2: Effect of PBO on this compound Toxicity in a Resistant Field Population

Treatment No. of Insects LC50 (µ g/vial ) [95% CI] Synergism Ratio (SR)
This compound Alone 480 25.5 [21.3 - 30.1] -

| this compound + PBO | 475 | 2.1 [1.7 - 2.8] | 12.1x |

Note: Data are hypothetical. An SR value significantly greater than 1.0 suggests the involvement of the enzyme system inhibited by the synergist (in this case, P450s) in the resistance mechanism.[9][10]

References

Application Notes and Protocols for Laboratory-Based Insecticidal Assays Using Acrinathrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Acrinathrin, a synthetic pyrethroid insecticide, in laboratory-based insecticidal assays. This document outlines this compound's mode of action, presents available toxicity data, and offers detailed protocols for conducting various bioassays to determine its efficacy against a range of insect and mite pests.

Introduction to this compound

This compound is a potent, broad-spectrum pyrethroid insecticide and acaricide.[1][2] It is effective against a wide variety of pests, including mites, psyllids, two-spotted spider mites, thrips, leafminers, and aphids.[1] Like other pyrethroids, this compound is a neurotoxin that acts on the insect's nervous system.[1] It is characterized by its contact and stomach action, making it effective through both direct application and ingestion by the target pest.[1]

Mode of Action

This compound functions as a sodium channel modulator.[1] It targets the voltage-gated sodium channels in the neuronal membranes of insects. By binding to these channels, this compound disrupts their normal function, prolonging the open state of the channel. This leads to a persistent influx of sodium ions, causing a state of hyperexcitability in the insect's nervous system. The symptoms of this compound poisoning in insects include tremors, incoordination, hyperactivity, and eventual paralysis, leading to death.

Signaling Pathway of this compound

Acrinathrin_Pathway cluster_neuron Insect Neuron Na_channel Voltage-Gated Sodium Channel (VGSC) Depolarization Prolonged Membrane Depolarization Na_channel->Depolarization Prevents inactivation, prolongs Na+ influx This compound This compound This compound->Na_channel Binds to open state Na_ion Hyperexcitation Neuronal Hyperexcitation Depolarization->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Signaling pathway of this compound's neurotoxic action.

Data Presentation: Toxicity of this compound

The following tables summarize the available quantitative and qualitative toxicity data for this compound against various arthropod species. Due to the limited availability of specific LC50 and LD50 values in the public domain, qualitative assessments are also included.

Table 1: Quantitative Toxicity Data for this compound

Target SpeciesCommon NameBioassay MethodToxicity MetricValueExposure TimeReference
Varroa destructorVarroa MiteVial TestDiscriminating Concentration0.26 µg/mL24 hours[3][4]

Table 2: Qualitative Toxicity and Efficacy of this compound

Target GroupEfficacy/Toxicity NotesReference
MitesHigh insecticidal activity.[1]
AphidsListed as a controlled pest.[1]
ThripsEffective, especially when synergized with carbamates in resistant populations.[5]
WhitefliesNo specific data available, but pyrethroids are generally used.
PsyllidsListed as a controlled pest.[1]
LeafminersListed as a controlled pest.[1]
Honey Bees (Apis mellifera)Highly toxic. Poses a moderate risk by contact exposure.[1][6]

Experimental Protocols

The following are detailed protocols for common laboratory-based insecticidal assays that can be adapted for evaluating the efficacy of this compound.

Experimental Workflow: General Insecticidal Bioassay

Bioassay_Workflow cluster_methods Exposure Methods prep Preparation of This compound Solutions exposure Exposure of Insects to this compound prep->exposure rearing Insect Rearing & Acclimatization rearing->exposure observation Observation & Data Collection (Mortality, Sublethal Effects) exposure->observation topical Topical Application vial Vial Test residual Contact/Residual analysis Data Analysis (LC50/LD50 Calculation) observation->analysis

Caption: General workflow for a laboratory insecticidal bioassay.

Protocol 1: Topical Application Bioassay

This method is used to determine the dose of an insecticide that is lethal to an insect upon direct contact.

Materials:

  • Technical grade this compound

  • Acetone or other suitable solvent

  • Microapplicator or microsyringe

  • Test insects (e.g., adult flies, cockroaches, or larval stages of lepidopterans)

  • CO2 or cold source for anesthetization

  • Petri dishes or holding containers with a food source

  • Ventilated area or fume hood

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Perform serial dilutions to create a range of at least five concentrations.

    • Include a solvent-only control.

  • Insect Handling:

    • Anesthetize a batch of insects using CO2 or by placing them on a cold surface.

    • Use insects of a consistent age and developmental stage.

  • Application:

    • Using a microapplicator, apply a precise volume (typically 0.1 to 1 µL) of the this compound solution to the dorsal thorax of each anesthetized insect.

    • Treat a separate group of insects with the solvent alone to serve as a control.

    • Treat at least 20-30 insects per concentration.

  • Observation:

    • Place the treated insects in holding containers with access to food and water.

    • Maintain the insects under controlled environmental conditions (temperature, humidity, light cycle).

    • Assess mortality at predetermined time intervals (e.g., 24, 48, and 72 hours). Mortality is often defined as the inability of the insect to make a coordinated movement when gently prodded.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Use probit analysis to calculate the LD50 (the dose required to kill 50% of the test population) and its 95% confidence limits.

Protocol 2: Adult Vial Test (Residual Contact Bioassay)

This method assesses the toxicity of an insecticide residue on a glass surface.

Materials:

  • Technical grade this compound

  • Acetone or other suitable solvent

  • 20 mL glass scintillation vials

  • Pipettes

  • Vial rotator (optional)

  • Test insects (e.g., adult mosquitoes, flies, or mites)

  • Aspirator for transferring insects

Procedure:

  • Vial Coating:

    • Prepare a series of this compound dilutions in a volatile solvent like acetone.

    • Pipette a specific volume (e.g., 0.5-1.0 mL) of each dilution into a glass vial.

    • Coat control vials with the solvent only.

    • Roll the vials on a rotator or by hand until the solvent has completely evaporated, leaving a uniform film of this compound on the inner surface.

    • Allow the vials to air-dry completely in a fume hood.

  • Insect Exposure:

    • Introduce a known number of adult insects (e.g., 10-25) into each treated and control vial using an aspirator.

    • Cap the vials with cotton plugs or perforated lids to allow for air exchange.

  • Observation:

    • Maintain the vials in an upright position under controlled environmental conditions.

    • Record the number of knocked-down or dead insects at regular intervals (e.g., every 15-30 minutes for the first few hours, and then at 24 hours).

  • Data Analysis:

    • Calculate the percentage mortality for each concentration at each time point.

    • Correct for control mortality using Abbott's formula.

    • Determine the LC50 (the concentration required to kill 50% of the test population) and LT50 (the time required to kill 50% of the population at a specific concentration) using probit analysis.

Protocol 3: Leaf-Dip Bioassay (Contact and Ingestion)

This method is suitable for phytophagous (plant-eating) insects and mites.

Materials:

  • This compound formulation or technical grade dissolved in a suitable solvent with a surfactant

  • Host plant leaves

  • Beakers or other containers for dipping

  • Forceps

  • Petri dishes lined with moistened filter paper

  • Test insects (e.g., aphids, spider mites, whiteflies, or lepidopteran larvae)

  • Fine paintbrush for transferring small insects

Procedure:

  • Preparation of Treatment Solutions:

    • Prepare a series of aqueous dilutions of an this compound formulation or a solution of technical grade this compound with a surfactant.

    • Include a control solution with water and surfactant only.

  • Leaf Treatment:

    • Excise leaves from the host plant.

    • Using forceps, dip each leaf into a treatment solution for a set period (e.g., 10-30 seconds), ensuring complete coverage.

    • Allow the leaves to air-dry completely on a clean, non-absorbent surface.

  • Insect Infestation:

    • Place the treated leaves in petri dishes with moistened filter paper to maintain turgor.

    • Carefully transfer a known number of insects (e.g., 10-20) onto each treated leaf using a fine paintbrush or by gently tapping infested plant parts over the leaf.

  • Observation:

    • Seal the petri dishes and maintain them under controlled environmental conditions.

    • Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis:

    • Calculate the percentage mortality for each concentration.

    • Correct for control mortality using Abbott's formula.

    • Determine the LC50 value using probit analysis.

Sublethal Effects

It is important to note that sublethal doses of this compound can also have significant impacts on insect behavior and physiology. These effects may include:

  • Reduced feeding

  • Impaired flight and mobility

  • Changes in oviposition behavior

  • Reduced fecundity and fertility

  • Disruption of mating behavior

When conducting insecticidal assays, researchers should also record any observed sublethal effects, as these can contribute to population control even if they do not cause immediate mortality.

Safety Precautions

This compound is a neurotoxin and should be handled with care. Always work in a well-ventilated area or a fume hood when preparing solutions. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.

References

Troubleshooting & Optimization

overcoming matrix effects in Acrinathrin HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the HPLC analysis of Acrinathrin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects in HPLC analysis refer to the alteration of the analytical signal of the target analyte (this compound) due to the co-eluting components of the sample matrix.[1] These effects can manifest as either signal enhancement or suppression, leading to inaccurate quantification.[2] For this compound, a synthetic pyrethroid insecticide, analysis in complex matrices like fruits, vegetables, and honey can be particularly challenging due to the presence of pigments, sugars, lipids, and other endogenous substances.[3][4] These co-extractives can interfere with the ionization process in mass spectrometry detectors or absorb at similar wavelengths in UV detectors, compromising the accuracy, precision, and sensitivity of the analysis.

Q2: What are the key physicochemical properties of this compound to consider for sample preparation?

A2: Understanding the physicochemical properties of this compound is crucial for developing an effective sample preparation strategy. Key properties include:

PropertyValue/DescriptionImplication for Analysis
Molecular Weight 541.4 g/mol [5]Affects chromatographic behavior and mass spectrometry settings.
Aqueous Solubility Low[6]Suggests that extraction with organic solvents will be effective.
LogP (Octanol-Water Partition Coefficient) High (hydrophobic)Indicates a preference for non-polar solvents during liquid-liquid extraction and a potential for retention on reversed-phase HPLC columns. It also suggests a higher likelihood of co-extraction with lipids.
Volatility Semi-volatile[6]Care must be taken during sample processing steps involving elevated temperatures to prevent loss of the analyte.[7]
Chemical Class Synthetic Pyrethroid[6]As a non-polar compound, it is amenable to extraction with solvents like acetonitrile (B52724) and ethyl acetate.

Q3: What is the recommended sample preparation technique for this compound in complex matrices?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective sample preparation technique for the analysis of pesticide residues, including this compound, in food matrices.[8][9][10][11] This method involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The choice of d-SPE sorbents is critical for removing interfering matrix components.

Troubleshooting Guide

This guide addresses common issues encountered during this compound HPLC analysis, with a focus on overcoming matrix effects.

Problem 1: Poor recovery of this compound.

Possible Cause Troubleshooting Step
Incomplete Extraction - Ensure the sample is thoroughly homogenized before extraction. For high water content samples, cryogenic processing can improve homogeneity.[12] - Optimize the extraction solvent. While acetonitrile is common for QuEChERS, for certain matrices, a mixture of solvents might be more effective.[13] - Ensure adequate shaking/vortexing time during the extraction step to facilitate the transfer of this compound into the solvent.
Analyte Loss During Cleanup - The choice of d-SPE sorbent is critical. For matrices with high fatty acid content, C18 sorbent can help remove lipids that might retain the hydrophobic this compound. - Graphitized carbon black (GCB) can remove pigments and sterols but may also adsorb planar molecules like this compound. Evaluate the recovery with and without GCB.
Degradation of this compound - this compound is susceptible to degradation under certain pH conditions. The use of buffering salts in the QuEChERS extraction step helps to maintain a stable pH. - Avoid exposing samples to high temperatures during preparation and storage.

Problem 2: Significant signal suppression or enhancement (Matrix Effect).

Possible Cause Troubleshooting Step
Co-eluting Matrix Components - Optimize the d-SPE cleanup: Use a combination of sorbents. A common combination for fruits and vegetables is Primary Secondary Amine (PSA) to remove sugars and fatty acids, C18 for non-polar interferences, and Magnesium Sulfate to remove water.[8] - Improve Chromatographic Separation: Modify the HPLC mobile phase gradient to better separate this compound from interfering peaks. A slower gradient or the use of a different organic modifier can improve resolution. - Dilute the Sample Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their effect on the analyte signal. However, this may compromise the limit of detection.
Ionization Competition (for LC-MS/MS) - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for signal suppression or enhancement.[14] - Use of an Internal Standard: A stable isotope-labeled internal standard of this compound is the ideal choice as it will behave similarly to the analyte during extraction, chromatography, and ionization, thus effectively correcting for matrix effects. If a labeled standard is unavailable, a structurally similar compound can be used, but its effectiveness must be validated.

Problem 3: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Step
Inhomogeneous Sample - As mentioned previously, ensure thorough homogenization of the initial sample. For solid samples, grinding to a fine, uniform powder is essential.[12]
Variability in Sample Preparation - Strictly adhere to the validated protocol, ensuring consistent volumes, weights, and timings for each step. - Use high-quality reagents and solvents to avoid introducing contaminants.
Instrumental Drift - Regularly perform system suitability tests to ensure the HPLC system is performing optimally. - Check for leaks, and ensure the pump is delivering a stable and accurate flow rate.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Fruits and Vegetables

This protocol is a general guideline based on the widely used QuEChERS method.[9][10]

1. Sample Homogenization:

  • Weigh a representative portion of the sample (e.g., 10-15 g) into a blender.

  • Add a small amount of dry ice or liquid nitrogen to cryogenically grind the sample into a fine, homogeneous powder.[12]

2. Extraction:

  • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbents. A common mixture for fruits and vegetables includes:

    • 150 mg Magnesium Sulfate (anhydrous)

    • 50 mg Primary Secondary Amine (PSA)

    • 50 mg C18 sorbent

  • Vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter.

  • The extract is now ready for HPLC or LC-MS/MS analysis. It may be necessary to dilute the extract with the initial mobile phase.

Protocol 2: HPLC-UV Method for this compound Analysis

This is a starting point and may require optimization for your specific instrument and matrix.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting point is 70:30 (v/v) Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: 230 nm.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis homogenization 1. Sample Homogenization (Cryogenic Grinding) extraction 2. Extraction (Acetonitrile + Salts) homogenization->extraction Homogenized Sample centrifuge1 3. Centrifugation extraction->centrifuge1 dSPE 4. d-SPE Cleanup (PSA, C18, MgSO4) centrifuge1->dSPE Supernatant centrifuge2 5. Centrifugation dSPE->centrifuge2 filtration 6. Filtration centrifuge2->filtration Cleaned Extract hplc 7. HPLC Injection filtration->hplc Final Extract detection 8. UV or MS/MS Detection hplc->detection quantification 9. Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_matrix_effects cluster_cleanup Optimize Sample Cleanup cluster_chromatography Improve Chromatography cluster_calibration Compensation Strategies start Inaccurate Results (Signal Suppression/Enhancement) cleanup_sorbents Evaluate d-SPE Sorbents (PSA, C18, GCB) start->cleanup_sorbents dilution Dilute Sample Extract start->dilution gradient Modify Mobile Phase Gradient start->gradient column Use Different Column Chemistry start->column matrix_matched Matrix-Matched Calibration start->matrix_matched internal_standard Use Stable Isotope-Labeled Internal Standard start->internal_standard end Successful Mitigation of Matrix Effects cleanup_sorbents->end Improved Recovery dilution->end Reduced Matrix Effect gradient->end Better Separation column->end Enhanced Resolution matrix_matched->end Accurate Quantification internal_standard->end Reliable Results

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Improving the Solubility of Acrinathrin for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Acrinathrin in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro studies?

This compound is a synthetic pyrethroid insecticide and acaricide.[1] Like many lipophilic compounds, it has very low aqueous solubility, which presents a significant challenge for in vitro studies that are typically conducted in aqueous-based cell culture media. Poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the general properties and solubility profile of this compound?

This compound is a crystalline solid with a melting point of approximately 81.5°C. It is practically insoluble in water but is soluble in a variety of organic solvents.

Data Presentation: this compound Solubility
SolventSolubility (g/L) at 25°C
Acetone700
Toluene550
Xylene500
Chloroform>500
Dichloromethane>500
Dimethylformamide>500
Ethyl Acetate>500
Isopropyl ether170
Ethanol61
n-hexane10
Water<0.00002

This data is compiled from multiple sources.

Q3: Which solvent is recommended for preparing this compound stock solutions for in vitro assays?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro studies.[2] It is miscible with water and cell culture media, allowing for the dilution of the stock solution to working concentrations with a low final solvent percentage.

Q4: What is the maximum recommended concentration of DMSO in cell culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for a concentration of 0.1% or lower, especially for sensitive cell lines or long-term exposure studies. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the test compound) in all experiments to account for any effects of the solvent itself.

Troubleshooting Guides

Issue: this compound precipitates out of solution when added to cell culture medium.

Possible Cause 1: "Solvent Shock"

Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause the compound to "crash out" or precipitate.

Solution:

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, first, create an intermediate dilution in a small volume of pre-warmed (37°C) serum-free medium. Then, add this intermediate dilution to the final volume of complete medium.

  • Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling or vortexing the medium to ensure rapid and uniform dispersion.[3]

Possible Cause 2: Exceeding Aqueous Solubility Limit

The final concentration of this compound in the cell culture medium may be higher than its aqueous solubility limit, even with a small percentage of DMSO.

Solution:

  • Determine Maximum Soluble Concentration: Before conducting your experiment, perform a solubility test. Prepare a series of dilutions of your this compound stock in your specific cell culture medium and visually inspect for precipitation after a relevant incubation period (e.g., 2 hours at 37°C).

  • Lower the Final Concentration: If precipitation is observed, reduce the final working concentration of this compound in your experiments.

Possible Cause 3: Media Components and Temperature

Interactions with components in the culture medium (e.g., proteins in serum) or temperature fluctuations can affect solubility.

Solution:

  • Use Pre-warmed Media: Always use cell culture medium that has been pre-warmed to 37°C.[3]

  • Consider Serum-Free Media for Dilution: When making initial dilutions, using serum-free media may help, with the final dilution being made in your complete, serum-containing media.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile, amber glass vial or a vial wrapped in aluminum foil

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile, disposable pipette tips

Methodology:

  • Calculation: Determine the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 541.44 g/mol .

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder and transfer it to the sterile amber vial.

  • Dissolving: Add the calculated volume of sterile DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

Objective: To dilute the this compound stock solution to final working concentrations in cell culture medium with minimal precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or conical tubes

  • Sterile, disposable pipette tips

Methodology:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare Highest Working Concentration:

    • In a sterile tube, add the appropriate volume of pre-warmed complete cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. For example, to prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 999 µL of medium (a 1:1000 dilution). This will result in a final DMSO concentration of 0.1%.

  • Serial Dilutions: Perform serial dilutions from the highest working concentration to obtain the desired range of concentrations for your experiment. Use pre-warmed complete cell culture medium for all dilutions.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest this compound concentration to the same final volume of cell culture medium.

  • Immediate Use: Use the freshly prepared working solutions immediately for your in vitro experiments.

Mandatory Visualizations

This compound Solubility Troubleshooting Workflow

A Start: Dissolve this compound in DMSO (Stock Solution) B Add Stock to Pre-warmed (37°C) Culture Medium A->B C Precipitation Observed? B->C D Yes C->D Yes E No C->E No F Troubleshoot: - Use Stepwise/Slower Dilution - Reduce Final Concentration - Check Media Components D->F G Proceed with Experiment E->G H Re-evaluate Solubility F->H H->B cluster_0 Neuronal Membrane A This compound B Binds to Voltage-Gated Sodium Channel (VGSC) A->B C Prolonged Opening of VGSC B->C D Continuous Influx of Na+ Ions C->D E Persistent Membrane Depolarization D->E F Repetitive Neuronal Firing E->F G Neurotoxicity (Paralysis, Cell Death) F->G

References

Technical Support Center: Addressing Acrinathrin Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of analytes in stored samples is paramount for generating accurate and reliable experimental data. This guide provides a comprehensive resource for understanding and mitigating the degradation of Acrinathrin during sample storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

Q2: What are the primary factors that influence this compound degradation during storage?

The stability of this compound in a sample is influenced by several factors, including:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • pH: this compound is more susceptible to hydrolysis, a major degradation pathway, in neutral to alkaline conditions.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Sample Matrix: The components of the biological matrix (e.g., enzymes in plasma) can contribute to the degradation of this compound.

Q3: What are the known degradation products of this compound?

The primary degradation of this compound involves the cleavage of its ester linkage through hydrolysis. A major degradation product identified is 3-phenoxybenzaldehyde.[1] Another photoproduct, 2-phenoxybenzaldehyde, has also been identified.[2]

Troubleshooting Guide: this compound Degradation

This section provides a structured approach to troubleshoot potential this compound degradation in your samples.

Issue: Lower than expected this compound concentration in stored samples.

Potential Causes & Solutions:

Potential CauseRecommended Action
Improper Storage Temperature Verify Storage Conditions: Ensure samples are consistently stored at or below -20°C. For long-term storage, consider temperatures of -80°C. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Inappropriate pH of the Sample/Solvent pH Adjustment: If possible, adjust the pH of the sample or the storage solvent to a slightly acidic range (e.g., pH 5-6) to minimize hydrolysis.
Exposure to Light Use of Amber Vials: Always store samples and stock solutions in amber or opaque containers to protect them from light.
Matrix Effects (e.g., Enzymatic Degradation) Enzyme Inhibition: For plasma or blood samples, consider adding enzyme inhibitors (e.g., fluoride (B91410) or eserine) immediately after collection to prevent enzymatic degradation. Rapid Processing: Process biological samples as quickly as possible to minimize the time analytes are exposed to degradative enzymes at room temperature.
Contamination of Storage Vials Use High-Quality Vials: Employ high-quality, inert storage vials to prevent leaching of contaminants that could catalyze degradation.

Quantitative Data on this compound Stability

The following table summarizes available quantitative data on the stability of this compound under various storage conditions.

MatrixStorage TemperaturepHDurationAnalyte RecoveryReference
Aster scaber (plant tissue)-20°CNot Specified160 days89.4% ± 4.5%[3]
Aqueous Solution30°C730 days (DT₅₀)50%[4]
Aqueous Solution20°C915 days (DT₅₀)50%[4]
Aqueous Solution37°C9< 2 days (DT₅₀)50%[4]
Solid (pure substance)-20°CNot Applicable> 3 yearsStable[4]
Solid (pure substance)0 - 4°CNot ApplicableShort-termStable[4]

*DT₅₀ (Half-life): The time it takes for the concentration of this compound to decrease by half.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Plasma

This protocol outlines a procedure to evaluate the stability of this compound in fortified plasma samples under different storage conditions.

1. Materials:

  • This compound analytical standard
  • Control human plasma (with anticoagulant, e.g., K₂EDTA)
  • Acetonitrile (B52724) (HPLC grade)
  • Formic acid
  • Microcentrifuge tubes (1.5 mL, amber)
  • Calibrated pipettes
  • Centrifuge
  • LC-MS/MS system

2. Preparation of Stock and Spiking Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
  • Prepare working solutions by diluting the stock solution with acetonitrile to achieve desired spiking concentrations.

3. Sample Preparation and Spiking:

  • Thaw control human plasma at room temperature.
  • Spike the plasma with the this compound working solution to achieve final concentrations (e.g., low, medium, and high QC levels). Vortex gently to mix.

4. Stability Assessment:

  • Freeze-Thaw Stability:
  • Aliquot the spiked plasma into multiple tubes.
  • Analyze one set of aliquots immediately (Time 0).
  • Freeze the remaining aliquots at -20°C or -80°C for at least 12 hours.
  • Thaw the samples at room temperature and refreeze. Repeat for at least three cycles.
  • After the final thaw, process and analyze the samples.
  • Short-Term (Bench-Top) Stability:
  • Keep aliquots of the spiked plasma at room temperature for specific durations (e.g., 0, 2, 4, 8, 24 hours).
  • At each time point, process and analyze the samples.
  • Long-Term Stability:
  • Store aliquots of the spiked plasma at -20°C and -80°C.
  • Analyze the samples at various time points (e.g., 1, 3, 6, 12 months).

5. Sample Extraction (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.
  • Vortex for 1 minute.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

6. Data Analysis:

  • Calculate the concentration of this compound at each time point.
  • Compare the mean concentration of the stored samples to the mean concentration of the freshly prepared samples (Time 0).
  • This compound is considered stable if the mean concentration of the stored samples is within ±15% of the initial concentration.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Materials:

  • This compound analytical standard
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (B78521) (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • Methanol (B129727), Acetonitrile (HPLC grade)
  • pH meter
  • UV lamp
  • Water bath

2. Procedure:

  • Prepare a stock solution of this compound in methanol or acetonitrile.
  • Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
  • Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before analysis.
  • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for a specified time.
  • Thermal Degradation: Heat the solid this compound or its solution at an elevated temperature (e.g., 70°C) for a specified time.
  • Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for a specified time.

3. Analysis:

  • Analyze the stressed samples using a suitable stability-indicating method (e.g., LC-MS/MS) to separate the parent drug from its degradation products.
  • Characterize the major degradation products using techniques like high-resolution mass spectrometry (HRMS) and NMR.

Visualizations

Acrinathrin_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (pH, Temperature) This compound->Hydrolysis Photolysis Photolysis (UV Light) This compound->Photolysis Deg_Product1 3-Phenoxybenzaldehyde Hydrolysis->Deg_Product1 Deg_Product2 Carboxylic Acid Moiety Hydrolysis->Deg_Product2 Deg_Product3 2-Phenoxybenzaldehyde Photolysis->Deg_Product3 Further_Deg Further Degradation Products Deg_Product1->Further_Deg Deg_Product2->Further_Deg Deg_Product3->Further_Deg

Caption: Proposed degradation pathway of this compound.

Troubleshooting_Workflow Start Low this compound Recovery Check_Temp Verify Storage Temperature (≤ -20°C) Start->Check_Temp Temp_OK Temperature OK? Check_Temp->Temp_OK Check_pH Assess Sample/Solvent pH pH_OK pH Optimal? Check_pH->pH_OK Check_Light Check for Light Exposure Light_OK Protected from Light? Check_Light->Light_OK Check_Matrix Consider Matrix Effects Matrix_Stable Matrix Effects Mitigated? Check_Matrix->Matrix_Stable Temp_OK->Check_pH Yes Adjust_Temp Action: Adjust Storage to ≤ -20°C or -80°C Temp_OK->Adjust_Temp No pH_OK->Check_Light Yes Adjust_pH Action: Adjust pH to Slightly Acidic pH_OK->Adjust_pH No Light_OK->Check_Matrix Yes Protect_Light Action: Use Amber Vials Light_OK->Protect_Light No Mitigate_Matrix Action: Use Enzyme Inhibitors/ Rapid Processing Matrix_Stable->Mitigate_Matrix No Resolved Issue Resolved Matrix_Stable->Resolved Yes Adjust_Temp->Resolved Adjust_pH->Resolved Protect_Light->Resolved Mitigate_Matrix->Resolved

Caption: Troubleshooting workflow for low this compound recovery.

Stability_Study_Logic Start Initiate Stability Study Prepare_Samples Prepare Spiked Samples (Low, Mid, High QC) Start->Prepare_Samples Time_Zero Analyze Time 0 Samples Prepare_Samples->Time_Zero Store_Samples Store Samples under Defined Conditions (Temp, Light, Duration) Prepare_Samples->Store_Samples Compare_Results Compare Stored vs. Time 0 Concentrations Time_Zero->Compare_Results Analyze_Stored Analyze Stored Samples at Intervals Store_Samples->Analyze_Stored Analyze_Stored->Compare_Results Decision Recovery within ±15%? Compare_Results->Decision Stable Conclusion: Stable Decision->Stable Yes Unstable Conclusion: Unstable (Investigate Cause) Decision->Unstable No

Caption: Logical flow of a sample stability study.

References

troubleshooting peak tailing in Acrinathrin gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatographic analysis of Acrinathrin, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?

A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian-shaped.[3] Peak tailing is problematic because it can compromise the accuracy of peak integration and reduce the resolution between closely eluting compounds, which can affect the quantification of this compound.[1][2]

Q2: What are the primary causes of peak tailing for this compound in my GC analysis?

A2: Peak tailing for this compound can stem from several factors, which can be broadly categorized into system activity, sample introduction issues, and improper chromatographic conditions. Specific causes include:

  • Active sites in the GC system (inlet liner, column) interacting with the analyte.[4][5]

  • Contamination of the inlet liner or the front end of the column.[4][6][7]

  • Improper column installation , such as a poor cut or incorrect positioning in the inlet.[1][2]

  • Incorrect injection parameters , like inappropriate inlet temperature or sample overload.[6][8]

  • Column degradation , where the stationary phase is damaged.[5]

Q3: How can I diagnose the cause of peak tailing in my this compound chromatogram?

A3: A good initial diagnostic step is to observe which peaks in your chromatogram are tailing.[3][9]

  • If all peaks , including the solvent peak, are tailing, this often points to a physical issue like a disruption in the carrier gas flow path.[2][3] This could be due to an improper column installation or a leak.[3][10]

  • If only some peaks , particularly more polar compounds (if present in your sample matrix along with this compound), are tailing, this suggests a chemical interaction or adsorption problem.[5][9] this compound, a synthetic pyrethroid, may interact with active sites.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing in your this compound GC analysis.

Step 1: Evaluate the Inlet System

The injection port is a common source of problems leading to peak tailing.[11]

  • Problem: Contaminated or active inlet liner.

    • Solution: Replace the inlet liner with a new, deactivated one. A dirty liner can have a brown coating or contain small fragments of septa, creating active sites for analyte interaction.[7] Regularly scheduled liner maintenance is crucial.

  • Problem: Worn or leaking septum.

    • Solution: Replace the septum. A cored or worn-out septum can cause leaks and introduce contaminants into the system.[7] It is good practice to change the septum daily, especially with heavy instrument use.[7]

  • Problem: Incorrect inlet temperature.

    • Solution: Optimize the inlet temperature. For this compound, an injection port temperature of 280°C is a good starting point.[12] If the temperature is too low, the sample may not vaporize efficiently, leading to tailing. If it's too high, the analyte could degrade.

Step 2: Assess the GC Column

The analytical column is critical for achieving good peak shape.

  • Problem: Column contamination.

    • Solution: Trim the front end of the column (typically 10-20 cm) to remove non-volatile residues that can cause peak tailing.[1][6] Ensure you make a clean, square cut.[2]

  • Problem: Improper column installation.

    • Solution: Reinstall the column according to the manufacturer's guidelines. Ensure the column is positioned at the correct height within the inlet and that the cut is clean and at a 90-degree angle.[1][2] A poor cut can create turbulence in the gas flow.[4]

  • Problem: Column degradation (stationary phase damage).

    • Solution: If trimming the column does not resolve the issue, and you observe high column bleed, the column may need to be replaced.[5][13] Column bleed is the natural degradation of the stationary phase over time.[13]

Step 3: Review Injection and Method Parameters

The way the sample is introduced and the method parameters can significantly affect peak shape.

  • Problem: Sample overload.

    • Solution: Dilute your sample or increase the split ratio. Injecting too much sample can saturate the column, leading to peak tailing.[6]

  • Problem: Inappropriate solvent.

    • Solution: Ensure the sample solvent is compatible with the stationary phase and the injection technique. A mismatch in polarity can cause poor peak shape.[1]

  • Problem: Incorrect oven temperature program.

    • Solution: For splitless injections, a low initial oven temperature is crucial for analyte focusing. An initial oven temperature that is too high can result in broad or split peaks.[1]

Quantitative Data Summary

ParameterRecommended Value/ActionPotential Impact on Peak Tailing
Peak Asymmetry Factor (As) Aim for As ≤ 1.5A value greater than 1.5 indicates significant peak tailing that should be investigated.[1]
Column Trimming Length 10-20 cm from the inlet sideRemoves contaminated sections of the column that cause active sites and peak tailing.[1][6]
Split Ratio Minimum 20:1 for split injectionsA low split ratio can lead to inefficient sample introduction and peak tailing.

Experimental Protocols

Recommended GC Method for this compound Analysis

This is a reference method and may require optimization for your specific instrument and application.

ParameterValue
Column Silicate glass capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., methyl silicone stationary phase)[12]
Oven Temperature Program 50°C (hold 1 min), then 25°C/min to 175°C, then 10°C/min to 300°C (hold 4 min)[12]
Inlet Temperature 280°C[12]
Injection Mode Splitless[12]
Detector Temperature 320°C[12]
Carrier Gas Helium, with flow rate adjusted to elute deltamethrin (B41696) at approximately 19 minutes[12]
Protocol for Trimming a GC Column
  • Turn off the oven and inlet heating and allow them to cool down.

  • Carefully disconnect the column from the inlet.

  • Using a ceramic scoring wafer or a specialized column cutting tool, score the column about 10-20 cm from the inlet end.[1]

  • Gently flex the column at the score to create a clean, square break.

  • Inspect the cut under magnification to ensure it is clean and at a 90-degree angle.[2] A poor cut can cause peak tailing.[2]

  • Reinstall the column in the inlet according to the manufacturer's instructions.

Visual Troubleshooting Workflow

G start Peak Tailing Observed for this compound check_peaks Are all peaks tailing? start->check_peaks physical_issue Physical Issue Likely: Flow Path Disruption check_peaks->physical_issue Yes chemical_issue Chemical Issue Likely: Active Sites/Contamination check_peaks->chemical_issue No check_installation Check Column Installation: - Proper height in inlet? - Clean, square cut? physical_issue->check_installation check_leaks Check for Leaks: - Septum - Fittings check_installation->check_leaks resolve Problem Resolved check_leaks->resolve inlet_maintenance Perform Inlet Maintenance: - Replace liner & septum chemical_issue->inlet_maintenance trim_column Trim Column Inlet (10-20 cm) inlet_maintenance->trim_column check_method Review Method Parameters: - Injection volume - Inlet temperature trim_column->check_method check_method->resolve

Caption: A troubleshooting workflow for diagnosing and resolving peak tailing in this compound GC analysis.

References

Technical Support Center: Optimization of QuEChERS Cleanup for Acrinathrin in Fatty Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals optimizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of Acrinathrin in complex fatty matrices such as edible oils, adipose tissue, and dairy products.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low recovery of this compound from fatty samples?

A1: Low recovery of this compound, a lipophilic pyrethroid, in fatty matrices is a common issue primarily due to its strong affinity for the co-extracted fat. During the acetonitrile (B52724) extraction and partitioning step, a significant portion of this compound can remain in the lipid layer, leading to poor recovery in the acetonitrile phase. Standard QuEChERS protocols may not be sufficient for efficient extraction from fatty foods. Additionally, inadequate cleanup can fail to remove interfering lipids, further contributing to low recovery and matrix effects.

Q2: What are matrix effects and how do they affect this compound analysis?

A2: Matrix effects are the alteration of an analyte's signal intensity (suppression or enhancement) caused by co-eluting compounds from the sample matrix. In the analysis of this compound in fatty matrices, co-extracted lipids can cause significant matrix effects in both gas chromatography (GC) and liquid chromatography (LC) systems coupled with mass spectrometry (MS).[1][2][3][4] This can lead to inaccurate quantification of this compound. Signal suppression can lead to underestimation of the residue levels, while signal enhancement can cause overestimation.

Q3: Which QuEChERS cleanup sorbents are most effective for removing lipids?

A3: For fatty matrices, standard dispersive solid-phase extraction (d-SPE) sorbents like primary secondary amine (PSA) are insufficient for removing the high lipid content. The most effective approach is to incorporate sorbents specifically designed for lipid removal. These include:

  • C18: This is a common and effective sorbent for removing nonpolar interferences like lipids.[5][6]

  • Z-Sep or Z-Sep+: These zirconia-based sorbents are highly effective at removing fats and phospholipids.

  • Enhanced Matrix Removal—Lipid (EMR—Lipid): This novel sorbent has demonstrated excellent efficiency in fat removal and can lead to better recoveries and reduced matrix effects in high-fat matrices like edible oils.[7][8][9]

Q4: Can I use the standard QuEChERS protocol for fatty samples?

A4: It is highly recommended to modify the standard QuEChERS protocol for fatty matrices to ensure accurate and reliable results. Modifications may include adjusting the sample-to-solvent ratio, incorporating a freeze-out step (winterization) to precipitate lipids, and using specific lipid-removing d-SPE sorbents.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Low Recovery of this compound Analyte Partitioning into Fat Layer: this compound is lipophilic and preferentially stays with the co-extracted lipids.Increase Solvent-to-Sample Ratio: Use a higher volume of acetonitrile to improve the extraction efficiency from the fatty matrix.Incorporate a Freeze-Out Step (Winterization): After the initial extraction, freeze the acetonitrile extract at -20°C or lower for at least one to two hours to precipitate the lipids. Centrifuge at a low temperature and collect the supernatant for cleanup.[10]
Inadequate Cleanup: Standard d-SPE sorbents (e.g., PSA) do not effectively remove large amounts of fat.Modify the d-SPE Cleanup: - Add C18 Sorbent: Include C18 in your d-SPE tube to retain nonpolar lipids. A common combination is PSA, C18, and anhydrous MgSO₄.[5][6]- Use Z-Sep/Z-Sep+: These sorbents are specifically designed for fat removal.- Utilize EMR—Lipid: This sorbent offers high efficiency in lipid removal and can significantly improve recoveries.[7][8][9]
Significant Matrix Effects (Signal Suppression or Enhancement) High Concentration of Co-eluting Matrix Components: Residual lipids and other matrix components can interfere with the ionization of this compound in the MS source or interact with it during chromatographic separation.[1][2][3][4]Improve Cleanup: A cleaner extract is the most effective way to reduce matrix effects. Refer to the d-SPE sorbent recommendations above.Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure. This helps to compensate for signal suppression or enhancement.[2]Dilute the Final Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the analytical signal.
Poor Reproducibility Inconsistent Sample Homogenization: Fatty matrices can be difficult to homogenize, leading to variations in the distribution of this compound residues.Ensure Thorough Homogenization: Use appropriate homogenization techniques (e.g., high-speed blending with dry ice) to achieve a uniform sample.Consistent Hydration: For dry or low-water content fatty matrices (e.g., some animal feeds), ensure consistent hydration by adding a standardized amount of water before extraction.[11]
Instrument Contamination (GC Inlet, MS Source) High Levels of Non-volatile Matrix Components: Residual fats and oils in the final extract can contaminate the analytical instrument, leading to poor performance and downtime.Optimize the Cleanup Step: Employ a more rigorous d-SPE cleanup protocol using the recommended sorbents to minimize the amount of co-extractives in the final sample.Use a Guard Column: For GC analysis, using a guard column can help protect the analytical column from non-volatile residues.

Experimental Protocols

Modified QuEChERS Protocol for this compound in High-Fat Matrices (e.g., Edible Oil)

This protocol is a general guideline and may require further optimization for specific matrices and analytical instrumentation.

1. Sample Preparation and Extraction:

  • Weigh 2-5 g of the homogenized fatty sample into a 50 mL centrifuge tube.

  • For samples with low water content, add an appropriate amount of water to ensure adequate hydration.[11]

  • Add 10-15 mL of acetonitrile.

  • Vortex or shake vigorously for 1 minute to ensure thorough mixing.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

2. (Optional) Freeze-Out Step:

  • Carefully transfer the upper acetonitrile layer to a clean centrifuge tube.

  • Place the tube in a freezer at -20°C for at least 1-2 hours.

  • Centrifuge at a low temperature (e.g., 4°C) at ≥3000 rcf for 5 minutes.

  • Immediately decant the supernatant into a clean tube for the cleanup step.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 1-6 mL aliquot of the acetonitrile extract (supernatant) to a 2 mL or 15 mL d-SPE tube containing the appropriate sorbent mixture.

  • Recommended Sorbent Combinations for Fatty Matrices:

    • Option A (General Fatty Matrices): 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract.

    • Option B (High-Fat Matrices): Utilize specialized sorbents like Z-Sep/Z-Sep+ or EMR—Lipid according to the manufacturer's instructions.

  • Vortex for 30-60 seconds.

  • Centrifuge at high speed (e.g., ≥8000 rpm) for 2 minutes.

  • The resulting supernatant is ready for analysis by GC-MS or LC-MS.

Data Presentation: Sorbent Selection for Fatty Matrices
Matrix TypeRecommended SorbentsKey Considerations
Edible Oils (Olive, Sunflower, etc.) C18, Z-Sep, EMR—LipidEMR—Lipid has shown excellent performance in removing a high percentage of fatty acids.[7]
Adipose Tissue C18, EMR—LipidA micro-QuEChERS approach with EMR-lipid cleanup has been shown to be effective.[9]
Dairy Products (Milk, Cream, Cheese) C18, Z-SepFat content can vary significantly, requiring optimization of the sorbent amount.
Fatty Animal Products (e.g., Liver) C18, Z-Sep+May require additional cleanup steps to remove other matrix components.

Visualizations

QuEChERS_Workflow_Fatty_Matrices cluster_extraction Extraction cluster_winterization Optional Freeze-Out cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 1. Homogenized Fatty Sample Add_ACN 2. Add Acetonitrile Sample->Add_ACN Add_Salts 3. Add QuEChERS Salts Add_ACN->Add_Salts Centrifuge1 4. Centrifuge Add_Salts->Centrifuge1 Freeze 5. Freeze Extract (-20°C) Centrifuge1->Freeze Supernatant Centrifuge2 6. Centrifuge Cold Freeze->Centrifuge2 Add_Sorbent 7. Add Supernatant to d-SPE Tube (C18/Z-Sep/EMR) Centrifuge2->Add_Sorbent Supernatant Vortex 8. Vortex Add_Sorbent->Vortex Centrifuge3 9. Centrifuge Vortex->Centrifuge3 Final_Extract 10. Final Extract Centrifuge3->Final_Extract Supernatant Analysis 11. GC-MS or LC-MS Analysis Final_Extract->Analysis

Caption: Modified QuEChERS workflow for this compound analysis in fatty matrices.

Troubleshooting_Logic Start Low this compound Recovery? Check_Cleanup Is Cleanup Optimized for Lipids? Start->Check_Cleanup Yes Good_Recovery Acceptable Recovery Start->Good_Recovery No Modify_dSPE Modify d-SPE: - Add C18 - Use Z-Sep or EMR-Lipid Check_Cleanup->Modify_dSPE No Check_Partitioning Is Analyte Lost in Fat Layer? Check_Cleanup->Check_Partitioning Yes Modify_dSPE->Check_Partitioning Increase_Solvent Increase Acetonitrile Volume Check_Partitioning->Increase_Solvent Yes Check_Matrix_Effects Significant Matrix Effects? Check_Partitioning->Check_Matrix_Effects No Add_Freeze_Step Add Freeze-Out Step Increase_Solvent->Add_Freeze_Step Add_Freeze_Step->Check_Matrix_Effects Use_Matrix_Matched Use Matrix-Matched Standards Check_Matrix_Effects->Use_Matrix_Matched Yes Check_Matrix_Effects->Good_Recovery No Dilute_Extract Dilute Final Extract Use_Matrix_Matched->Dilute_Extract Dilute_Extract->Good_Recovery

References

Technical Support Center: Enhancing the Photostability of Acrinathrin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the photostability of Acrinathrin formulations. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the development and testing of photostable this compound formulations.

Issue Potential Cause Suggested Solution
Rapid degradation of this compound in my formulation upon light exposure. Inadequate protection from UV radiation: this compound, like many pyrethroids, is susceptible to photodegradation.1. Incorporate a UV absorber: Add a UV-absorbing agent like a benzophenone (B1666685) derivative to the formulation to absorb damaging UV radiation.[1][2] 2. Use an antioxidant: Include an antioxidant such as Butylated Hydroxytoluene (BHT) to quench free radicals formed during photodegradation.[3] 3. Optimize formulation type: Consider using a Suspension Concentrate (SC) over an Emulsifiable Concentrate (EC), as the solid particles in an SC formulation may offer some inherent light-scattering protection.[4][5]
My "dark control" sample shows significant degradation. Thermal Instability: The degradation may be due to heat rather than light. Photostability chambers can generate heat.1. Monitor and control temperature: Ensure your photostability chamber has a reliable temperature control system. 2. Properly prepare controls: Wrap dark control samples securely in aluminum foil to completely block light while ensuring they are exposed to the same temperature and humidity as the light-exposed samples.
Inconsistent photostability results between batches of the same formulation. Variability in raw materials: Minor impurities in excipients or the active pharmaceutical ingredient (API) can act as photosensitizers. Inconsistent manufacturing process: Variations in mixing times, speeds, or order of addition of components can affect the homogeneity and stability of the formulation.1. Source high-purity materials: Use well-characterized excipients and this compound API with a consistent purity profile. 2. Standardize manufacturing protocol: Develop and strictly adhere to a standard operating procedure (SOP) for formulation preparation.
Precipitation or crystal growth in the formulation after light exposure. Formation of less soluble photodegradants: The degradation products of this compound may have lower solubility in the formulation matrix. Physical instability of the formulation: Light exposure might be disrupting the colloidal stability of the formulation (e.g., in a Suspension Concentrate).1. Identify degradants: Use analytical techniques like HPLC-MS to identify the degradation products and assess their solubility.[6] 2. Optimize suspension system: If using an SC formulation, re-evaluate the wetting and dispersing agents to ensure robust stabilization of the this compound particles.
Difficulty in separating this compound from its degradation products using HPLC. Inadequate chromatographic resolution: The HPLC method may not be optimized to separate the parent compound from its closely related photoproducts.1. Method development: Adjust mobile phase composition, gradient, flow rate, and column temperature. 2. Column selection: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to achieve better separation. 3. Consult troubleshooting guides: Refer to comprehensive HPLC troubleshooting resources for guidance on peak shape and resolution issues.[6][7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary photodegradation product of this compound?

A1: A major photodegradation product of this compound is 2-phenoxy benzaldehyde (B42025).[6][10][11] This is a result of the cleavage of the ester linkage in the this compound molecule.

Q2: Which type of formulation, Suspension Concentrate (SC) or Emulsifiable Concentrate (EC), is generally more photostable for pyrethroids like this compound?

A2: While specific data for this compound is limited, Suspension Concentrates (SCs) may offer better photoprotection compared to Emulsifiable Concentrates (ECs).[4][5] In SCs, the active ingredient is present as solid particles, which can scatter UV light, potentially reducing the rate of photodegradation. In contrast, the active ingredient is dissolved in an EC, making it more readily available for photochemical reactions.

Q3: What types of UV absorbers are effective for stabilizing pyrethroid formulations?

A3: Benzophenone-type UV absorbers are commonly used to protect against photodegradation.[1][2] These compounds absorb strongly in the UV range and dissipate the energy as heat, thereby protecting the active ingredient. The selection of a specific UV absorber should be based on its UV absorption spectrum, compatibility with the formulation, and regulatory acceptance.

Q4: Can antioxidants improve the photostability of this compound formulations?

A4: Yes, antioxidants like Butylated Hydroxytoluene (BHT) can play a role in enhancing photostability.[3] They function by scavenging free radicals that are often generated during photodegradation, thus preventing further degradation of the this compound molecule.

Q5: What is a typical experimental setup for testing the photostability of an this compound formulation?

A5: A typical setup involves exposing the formulation to a controlled light source that mimics the UV and visible spectrum of sunlight, as specified in ICH Q1B guidelines.[12] Key components of the experiment include:

  • Light Source: A xenon lamp or a combination of fluorescent and near-UV lamps.

  • Controlled Environment: A photostability chamber with controlled temperature and humidity.

  • Samples: The this compound formulation in a transparent container (e.g., quartz cuvette).

  • Dark Control: An identical sample protected from light to account for thermal degradation.

  • Analysis: An HPLC-UV or HPLC-MS method to quantify the concentration of this compound and its degradation products over time.[13]

Quantitative Data on this compound Degradation

The photodegradation of this compound can be significant under prolonged exposure to sunlight. The following table summarizes kinetic data from a study on the degradation of commercial this compound in water.

Condition Time for Complete Degradation Mineralization after 400h
Sunlight (Photolysis)> 400 hours~50%
Sunlight + TiO₂ (Photocatalysis)A few hoursNot specified
Sunlight + TiO₂ + Peroxydisulphate< 2 hoursNot specified

Data sourced from Malato et al. (2000).[6][10][11]

Experimental Protocols

Protocol 1: General Photostability Testing of this compound Formulations

Objective: To evaluate the photostability of an this compound formulation according to ICH Q1B guidelines.

Materials:

  • This compound formulation (e.g., SC or EC)

  • Photostability chamber with a calibrated light source (e.g., xenon lamp)

  • Transparent containers (e.g., quartz cells)

  • Aluminum foil

  • HPLC system with a UV detector

  • Analytical standards of this compound

  • HPLC-grade solvents

Procedure:

  • Place a known quantity of the this compound formulation into several transparent containers.

  • Prepare an equal number of identical samples to serve as dark controls and wrap them completely in aluminum foil.

  • Place both the test and dark control samples in the photostability chamber.

  • Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]

  • At predetermined time intervals (e.g., 0, 6, 12, 24 hours), withdraw a test sample and a dark control sample.

  • Extract the this compound from the samples using a suitable solvent (e.g., acetonitrile).

  • Analyze the extracts by a validated, stability-indicating HPLC-UV method to determine the concentration of this compound.

  • Calculate the percentage of degradation for both the light-exposed and dark control samples at each time point.

Protocol 2: HPLC Method for this compound and its Photodegradant

Objective: To separate and quantify this compound and its primary photodegradant, 2-phenoxy benzaldehyde.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm[14]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Procedure:

  • Prepare standard solutions of this compound and 2-phenoxy benzaldehyde in the mobile phase.

  • Generate a calibration curve for each compound.

  • Inject the extracted samples from the photostability study.

  • Identify and quantify the peaks corresponding to this compound and 2-phenoxy benzaldehyde by comparing their retention times and peak areas to the standards.

Visualizations

Photodegradation_Pathway This compound This compound Intermediate Excited State This compound* This compound->Intermediate UV Light (hν) Product1 2-phenoxy benzaldehyde Intermediate->Product1 Ester Cleavage Product2 Other Degradation Products Intermediate->Product2

Caption: Proposed photodegradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Formulation This compound Formulation Test_Sample Test Sample (Transparent Container) Formulation->Test_Sample Dark_Control Dark Control (Wrapped in Foil) Formulation->Dark_Control Chamber Photostability Chamber (ICH Q1B Conditions) Test_Sample->Chamber Dark_Control->Chamber Sampling Time-point Sampling Chamber->Sampling Extraction Solvent Extraction Sampling->Extraction HPLC HPLC Analysis Extraction->HPLC Data Data Interpretation (% Degradation) HPLC->Data

Caption: Workflow for photostability testing of this compound formulations.

Troubleshooting_Logic Start High Degradation Observed Check_Control Is Dark Control Stable? Start->Check_Control Thermal_Issue Address Thermal Stability (e.g., check chamber temp.) Check_Control->Thermal_Issue No Photodegradation True Photodegradation Issue Check_Control->Photodegradation Yes Add_Stabilizer Incorporate Photostabilizers (UV Absorber, Antioxidant) Photodegradation->Add_Stabilizer Change_Formulation Optimize Formulation Type (e.g., SC vs. EC) Photodegradation->Change_Formulation

Caption: Troubleshooting logic for high degradation of this compound.

References

Technical Support Center: Acrinathrin Assay Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the non-specific binding of Acrinathrin to labware during experiments. Accurate and reproducible results depend on ensuring the compound remains in solution and is not lost to container surfaces.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing low or inconsistent recovery of this compound in my experiments?

A1: Low or inconsistent recovery is often due to the non-specific binding (NSB) of this compound to labware surfaces. This compound is a synthetic pyrethroid with low aqueous solubility, making it a hydrophobic compound.[1][2][] Hydrophobic molecules tend to adsorb to the surfaces of common laboratory plastics like polystyrene and polypropylene (B1209903), as well as glass, leading to a significant loss of the compound from the solution.[4][5]

Q2: What type of labware material is best for minimizing this compound binding?

A2: The choice of labware is critical. While no material is perfect, some are better suited for hydrophobic compounds.

  • Polypropylene is often preferable to polystyrene as it may exhibit lower binding for some peptides and small molecules.[6]

  • Low-binding microplates are highly recommended. These plates are treated with a proprietary technology to create a nonionic, hydrophilic surface (like a polyethylene (B3416737) oxide-like layer) that minimizes molecular interactions and reduces protein and nucleic acid binding.[7][8]

  • For glassware, borosilicate glass is generally a better choice than flint glass for minimizing the loss of "sticky" solutes.[6][9]

Q3: Can I use glass labware for this compound? How can I treat it?

A3: Yes, glass can be used, but it requires treatment to prevent adsorption. The most common and effective treatment is silanization .[9][10][11] Silanization is a chemical process that coats the glass surface with a siliconizing agent (e.g., dimethyldichlorosilane), which passivates the surface.[12][13] This treatment makes the glass more hydrophobic and less reactive, preventing "sticky" solutes like this compound from adhering to the surface.[9][12][13]

Q4: How can I prevent this compound from binding to my plastic labware if I don't have low-binding plates?

A4: If using standard plasticware (polypropylene or polystyrene), several strategies can mitigate binding:

  • Pre-treatment with Bovine Serum Albumin (BSA): Incubating the labware with a BSA solution (e.g., 1%) can coat the plastic surface, blocking the sites where this compound might non-specifically bind.[6][14][15]

  • Use of Buffer Additives: Including certain additives in your experimental buffer can help keep this compound in solution.

    • Surfactants/Detergents: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can disrupt hydrophobic interactions between this compound and the plastic surface.[6][15][16]

    • Organic Solvents: Adding a small percentage of an organic solvent like acetonitrile (B52724) or methanol (B129727) to your aqueous buffer can increase the solubility of this compound and reduce its tendency to adsorb to surfaces.[4][5]

Q5: Will adding a surfactant to my buffer affect my assay?

A5: It is possible. While surfactants are effective at reducing non-specific binding, they can also interfere with cellular assays, enzyme kinetics, or protein interactions.[17][18][19][20] It is crucial to perform validation experiments to determine the maximum concentration of a surfactant that can be used without compromising the biological integrity of your specific assay.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low this compound Recovery in Dilution Series Non-specific binding to pipette tips and microplate wells, especially at lower concentrations.- Use low-retention pipette tips. - Use low-binding microplates.[21][22] - Add a non-ionic surfactant (e.g., 0.01-0.1% Tween-20) or 1% BSA to the dilution buffer.[6][15] - Prepare dilutions in an organic solvent/aqueous buffer mix if compatible with the assay.[4]
High Well-to-Well Variability Inconsistent adsorption of this compound across the wells of a standard polystyrene or polypropylene plate.- Switch to certified non-binding surface (NBS) plates for more consistent performance.[7] - Ensure thorough mixing after adding this compound to each well. - Pre-treat the entire plate with a blocking agent like BSA to ensure uniform surface coating.[14]
Loss of Compound During Storage This compound is adsorbing to the surface of storage tubes (plastic or glass) over time.- Store stock solutions in amber glass vials to prevent photodegradation. - For long-term storage of aqueous solutions, use silanized glass vials or low-bind plastic tubes.[9][13] - Consider storing highly concentrated stock solutions in a suitable organic solvent (e.g., DMSO, Acetone, Chloroform) and making fresh aqueous dilutions before each experiment.[]
Assay Background Signal is High Non-specific binding of detection reagents to surfaces where this compound has adsorbed, or interaction of additives with the assay system.- Optimize blocking steps in your assay protocol (e.g., using BSA or non-fat dry milk).[23] - If using a surfactant, run a control with just the surfactant to check for interference with the assay signal. - Ensure all washing steps are thorough to remove unbound reagents.

Data Summary

The following table summarizes the relative binding characteristics of different labware materials for hydrophobic compounds. The values are illustrative and can vary based on the specific compound, buffer composition, and temperature.

Labware MaterialSurface PropertyRelative Hydrophobic BindingRecommended Use for this compound
Standard PolystyreneHydrophobicHighNot recommended without treatment
Standard PolypropyleneHydrophobicModerate to HighUse with caution; pre-treatment recommended
Borosilicate Glass (Untreated)Hydrophilic, with active sitesModerateNot recommended without treatment
Borosilicate Glass (Silanized) Hydrophobic, Inert Low Recommended
Low-Binding Polymer (Treated) Hydrophilic, Inert Very Low Highly Recommended
Polyethylene Glycol (PEG) CoatedHydrophilicVery LowRecommended

Experimental Protocols

Protocol 1: Silanization of Glassware

This protocol describes how to treat glassware to create a hydrophobic, non-reactive surface that minimizes adsorption.[10][11][12]

Materials:

  • Glassware to be treated (e.g., vials, flasks)

  • Silanizing agent (e.g., 5-10% solution of dimethyldichlorosilane in a volatile, non-polar solvent like heptane (B126788) or chloroform)

  • Fume hood

  • Drying oven

  • Milli-Q or distilled water

Procedure:

  • Cleaning: Thoroughly clean the glassware with a suitable laboratory detergent, followed by rinsing with tap water and then several rinses with Milli-Q water.

  • Drying: Dry the glassware completely in a drying oven at 100-120°C for at least one hour. It is critical that no moisture is present.

  • Silanization (in a fume hood):

    • Immerse the dry, cool glassware in the silanizing solution for 1-5 minutes. Ensure all surfaces that will contact the experimental solution are coated.

    • Alternatively, the solution can be flushed over the surfaces.

  • Rinsing: Remove the glassware from the solution and rinse it thoroughly with the same solvent used for the silanizing solution (e.g., heptane or chloroform) to remove excess reagent.

  • Final Rinse: Rinse the glassware several times with Milli-Q or distilled water to remove any remaining solvent and by-products (like HCl).

  • Final Drying: Dry the glassware again in an oven at 100°C before use. The treated surface should now be hydrophobic (water should bead up on the surface).

Protocol 2: Pre-treatment of Plasticware with Bovine Serum Albumin (BSA)

This protocol is for coating standard polypropylene or polystyrene microplates and tubes to block non-specific binding sites.[6][14]

Materials:

  • Plastic labware (microplates, tubes)

  • Bovine Serum Albumin (BSA), preferably fatty-acid free

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • Aspirator or multichannel washer

Procedure:

  • Prepare BSA Solution: Prepare a 1% (w/v) solution of BSA in your assay buffer or PBS. For example, dissolve 1 gram of BSA in 100 mL of buffer. Filter the solution through a 0.22 µm filter to sterilize and remove particulates.

  • Coating: Add the 1% BSA solution to the wells of the microplate or the tubes, ensuring the entire surface is covered. For a 96-well plate, 200-300 µL per well is sufficient.

  • Incubation: Cover the labware (e.g., with a plate sealer or cap) and incubate for at least 2 hours at room temperature, or overnight at 4°C.

  • Removal of BSA: Aspirate the BSA solution from the labware.

  • Washing: Wash the labware 2-3 times with the assay buffer (without BSA) to remove any loosely bound BSA.

  • Use Immediately: The labware is now "blocked" and should be used immediately for the experiment to prevent the surface from drying out and losing its blocking effectiveness.

Visualizations

Workflow_Labware_Selection Workflow for Selecting Labware for this compound start Start: Experiment with this compound is_aqueous Is the final solvent aqueous? start->is_aqueous use_glass_or_pp Use borosilicate glass or polypropylene (PP) tubes is_aqueous->use_glass_or_pp No (Organic Solvent) is_assay_sensitive Is the assay sensitive to non-specific binding? is_aqueous->is_assay_sensitive Yes end Proceed with Experiment use_glass_or_pp->end use_low_bind Use certified low-binding plasticware (plates/tubes) is_assay_sensitive->use_low_bind Yes use_standard_plastic Use standard PP or Polystyrene (PS) plasticware is_assay_sensitive->use_standard_plastic No use_low_bind->end treat_surface Surface treatment required use_standard_plastic->treat_surface add_additives Consider buffer additives: - Surfactant (Tween-20) - Blocking agent (BSA) treat_surface->add_additives silanize_glass If using glass, perform silanization treat_surface->silanize_glass add_additives->end silanize_glass->end

Caption: Decision workflow for selecting appropriate labware.

NSB_Mechanism Mechanism of this compound Binding and Mitigation cluster_0 Untreated Surface cluster_1 Treated/Blocked Surface acrinathrin1 This compound (Hydrophobic) surface1 Plastic Surface (Hydrophobic) acrinathrin1->surface1 Non-Specific Binding (Adsorption) acrinathrin2 This compound (in solution) surface2 Plastic Surface acrinathrin2->surface2 Binding is Blocked blocker Blocking Agent (e.g., BSA, Surfactant) blocker->surface2 Coats Surface

Caption: How blocking agents prevent non-specific binding.

References

resolving co-elution issues in Acrinathrin metabolite analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of Acrinathrin and its metabolites, with a specific focus on resolving co-elution issues.

Frequently Asked Questions (FAQs)

Q1: What are the common metabolites of this compound I should be looking for in my analysis?

A1: this compound, a synthetic pyrethroid insecticide, undergoes degradation in various matrices like soil and water, and is metabolized in biological systems. The primary metabolic pathway involves the cleavage of the ester linkage. The most commonly reported metabolite is 3-phenoxybenzaldehyde . Depending on the matrix and conditions, other degradation products may be present. It is also important to consider the presence of this compound's various stereoisomers, as it has three chiral centers and one double bond, leading to 15 potential isomers other than the active ingredient.[1]

Q2: I am observing peak tailing or a shoulder on my this compound peak. How can I confirm if this is a co-elution issue?

A2: Peak asymmetry, such as tailing or shoulders, is a strong indicator of co-eluting compounds. To confirm co-elution, you can employ the following strategies:

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. With a DAD, the UV-Vis spectra across the peak should be consistent if the peak is pure. With an MS detector, the mass spectrum should be uniform across the entire peak. Any significant variation suggests the presence of a co-eluting impurity.

  • Reduce Injection Volume: Injecting a smaller volume of your sample can sometimes resolve co-eluting peaks if the issue is column overload.

  • Forced Degradation Study: Conducting a forced degradation study under acidic, basic, oxidative, and photolytic conditions can help generate potential degradation products.[2][3][4][5][6] Analyzing these stressed samples can help you identify if a known degradant is co-eluting with the parent compound.

Q3: My this compound peak is co-eluting with one of its metabolites. What are the first steps to resolve this using HPLC?

A3: When facing co-elution between a parent compound and its metabolite, optimizing the chromatographic separation is key. Here are the initial steps you can take:

  • Modify the Mobile Phase: This is often the most effective way to alter the selectivity of your separation.

    • Adjust Solvent Strength: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase retention times and may improve resolution.

    • Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent-analyte interactions.

    • Modify pH: If your analytes have ionizable groups, adjusting the pH of the mobile phase can significantly impact their retention and selectivity.

  • Adjust the Gradient Profile: If you are using a gradient elution, modifying the gradient slope can improve the separation of closely eluting compounds. A shallower gradient provides more time for separation.

  • Change the Column: If mobile phase optimization is insufficient, consider changing the stationary phase. A column with a different chemistry (e.g., C18 to a phenyl-hexyl or a polar-embedded phase) can provide a different selectivity.

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to troubleshooting and resolving co-elution issues in this compound metabolite analysis.

Problem: Poor resolution between this compound and its metabolite, 3-phenoxybenzaldehyde.

Solution Workflow:

CoElution_Troubleshooting start Start: Co-elution Observed mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase gradient Step 2: Adjust Gradient mobile_phase->gradient If not resolved resolved Resolution Achieved mobile_phase->resolved Resolved column Step 3: Change Column gradient->column If not resolved gradient->resolved Resolved ms_detection Step 4: Utilize MS Detection column->ms_detection If still co-eluting column->resolved Resolved ms_detection->resolved Quantitatively Resolved QuEChERS_Workflow sample 1. Homogenize Sample (10-15g) extraction 2. Add Acetonitrile and Salts (e.g., MgSO4, NaCl) sample->extraction shake 3. Shake Vigorously extraction->shake centrifuge1 4. Centrifuge shake->centrifuge1 cleanup 5. Transfer Supernatant to dSPE Tube (e.g., PSA, C18) centrifuge1->cleanup vortex 6. Vortex cleanup->vortex centrifuge2 7. Centrifuge vortex->centrifuge2 analysis 8. Analyze Supernatant by LC-MS/MS or GC-MS centrifuge2->analysis Forced_Degradation drug_substance This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) drug_substance->acid base Base Hydrolysis (e.g., 0.1 M NaOH, heat) drug_substance->base oxidation Oxidation (e.g., 3% H2O2) drug_substance->oxidation photolytic Photolytic Degradation (UV/Vis light) drug_substance->photolytic thermal Thermal Degradation (Heat) drug_substance->thermal analysis Analyze all samples by LC-MS/MS acid->analysis base->analysis oxidation->analysis photolytic->analysis thermal->analysis

References

improving recovery of Acrinathrin from environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of Acrinathrin from environmental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery from environmental samples challenging?

This compound is a synthetic pyrethroid ester insecticide and acaricide used to control a range of insects and mites on crops like potatoes and tomatoes.[1] Its recovery from environmental samples can be challenging due to several of its physicochemical properties. It has a very low aqueous solubility and a high octanol-water partition coefficient (log Kₒw of 6.3), meaning it strongly prefers to associate with organic matter and surfaces rather than staying dissolved in water.[1] This leads to issues such as strong adsorption to soil and sediment particles, as well as to the walls of glass and plastic lab containers, which can cause significant loss of the analyte before analysis even begins.[2][3]

Q2: What are the primary analytical techniques for detecting and quantifying this compound?

The most common analytical methods for this compound and other pyrethroids involve chromatographic techniques.[4] Gas chromatography (GC) coupled with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS) is widely used for analyzing volatile and semi-volatile pesticides like this compound.[4][5] For compounds that may be thermally sensitive or less volatile, high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), often coupled with tandem mass spectrometry (LC-MS/MS), provides high sensitivity and selectivity.[6][7]

Q3: What are "matrix effects" and how do they impact this compound analysis?

Matrix effects refer to the alteration of an analyte's signal intensity (either suppression or enhancement) caused by other co-extracted compounds from the sample (e.g., pigments, lipids, humic acids).[8][9] In mass spectrometry, these co-eluting compounds can interfere with the ionization of this compound in the instrument's source, leading to inaccurate quantification.[10][11] For instance, in GC analysis, matrix components can coat the injector port, protecting thermally labile pesticides from degradation and leading to an artificially high signal (enhancement).[8][10] Conversely, in LC-MS, competition for ionization can lead to a reduced signal (suppression).[9] Effective sample cleanup is crucial to minimize these effects.[12]

Q4: What are the recommended sample preparation techniques for extracting this compound?

The choice of sample preparation technique depends on the sample matrix. The most widely used methods are:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a very popular method for solid samples like fruits, vegetables, and soil.[13][14] It involves an extraction step with acetonitrile (B52724) followed by a cleanup step called dispersive solid-phase extraction (dSPE) to remove interferences.[12][15]

  • Solid-Phase Extraction (SPE): This technique is highly effective for cleaning up and concentrating analytes from liquid samples, particularly water.[12][16] The sample is passed through a cartridge containing a sorbent that retains the this compound, which is later eluted with a solvent.[12][17]

  • Liquid-Liquid Extraction (LLE): A traditional method that partitions the analyte between the aqueous sample and an immiscible organic solvent.[12] While effective, it can be solvent-intensive and prone to emulsions.[3]

Troubleshooting Guide

Q1: I'm experiencing consistently low recovery of this compound. What are the common causes?

Low recovery is a frequent issue in pyrethroid analysis and can stem from several factors throughout the workflow:

  • Improper Sample Handling and Storage: this compound readily adsorbs to surfaces.[18][2] Immediately after collection, aqueous samples should be treated by adding a solvent like methanol (B129727) or hexane (B92381) to reduce adsorption to container walls.[2] Samples should also be stored at low temperatures (e.g., below -20°C) and protected from light to prevent degradation.[6][12]

  • Inefficient Extraction: The chosen extraction solvent may not be optimal for the sample matrix. Ensure vigorous shaking or homogenization to achieve complete extraction.[15] For water samples with suspended solids, failure to agitate the sample before taking a subsample can lead to significant loss, as pyrethroids are heavily associated with the solid phase.[3]

  • Analyte Loss During Cleanup/Evaporation: During the dSPE cleanup in QuEChERS, the sorbent used might be too strong, retaining the this compound along with the interferences.[8] When concentrating the final extract, high temperatures during solvent evaporation can cause degradation. Evaporation should be done under a gentle stream of nitrogen at a temperature below 40°C.[5][12]

Q2: My results are inconsistent across replicates. What could be the problem?

Poor reproducibility is often linked to sample heterogeneity and handling:

  • Non-Homogeneous Samples: Environmental samples, especially soil and sediment, can be highly heterogeneous. Ensure the sample is thoroughly homogenized before taking a subsample for extraction.[8]

  • Inconsistent Sample Handling: As pyrethroids stick to surfaces, any variation in how containers are handled and rinsed can lead to inconsistent results. It is good practice to rinse the original sample container with the extraction solvent to recover any adsorbed analyte.[2][19]

  • Matrix Effects: Variable amounts of co-extracted matrix components in different replicates can cause fluctuating signal suppression or enhancement, leading to inconsistent quantification.[8][10]

Q3: How can I identify and minimize matrix effects in my analysis?

Identifying and mitigating matrix effects is critical for accurate quantification:

  • Identification: To check for matrix effects, compare the slope of a calibration curve prepared in a pure solvent with one prepared in a blank sample matrix extract. A significant difference in the slopes indicates the presence of matrix effects.[10]

  • Mitigation Strategies:

    • Effective Cleanup: Use appropriate dSPE or SPE sorbents to remove interfering compounds. For fatty matrices, C18 is often added, while graphitized carbon black (GCB) can be used for pigmented samples.[8][12]

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps compensate for signal suppression or enhancement by ensuring standards and samples are affected similarly.[12]

    • Isotope Dilution: Use a stable isotope-labeled internal standard that behaves chemically and physically like this compound. This is a highly effective way to correct for both extraction losses and matrix effects.[8][10]

    • Dilution: Diluting the final extract can sometimes reduce the concentration of interfering compounds to a level where they no longer significantly impact the analyte signal.

Data Presentation

Table 1: Recovery of this compound and Other Pyrethroids Using Various Extraction/Cleanup Methods

AnalyteMatrixExtraction MethodCleanup Sorbent(s)Average Recovery (%)Reference
This compoundAster scaberAcetonitrile Extraction (QuEChERS)Not specified77.1 - 111.3%[15]
PyrethroidsHoneySolid-Phase Extraction (SPE)Octadecylsilane tandem-florisil93.6 - 99.2%[20]
PyrethroidsRunoff WaterSolid-Phase Extraction (SPE)C8 or C18 membranesNearly 100%[3]
47 PesticidesEdible InsectsQuEChERSPSA + MgSO₄70 - 120%[13]
Bifenthrin/DeltamethrinRiceSLE/LTP*None> 95%[21]

*Solid-Liquid Extraction with Low-Temperature Partitioning

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Produce

This protocol is a general guideline and may require optimization for specific matrices.[13][15]

  • Sample Homogenization: Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add any internal standards.

    • Add a salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute and then centrifuge at >3000 rpm for 5 minutes.[15]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

    • The tube should contain the dSPE cleanup sorbents (e.g., 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA)). For matrices with high fat content, add 50 mg of C18 sorbent.[12]

    • Vortex for 30 seconds and centrifuge for 2 minutes.

  • Analysis:

    • Transfer the final supernatant to an autosampler vial.

    • Analyze using GC-MS or LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water

This protocol is adapted for extracting pyrethroids from water samples.[12][17]

  • Sample Preparation:

    • Adjust a 1 L water sample to pH < 2 using HCl or H₂SO₄.[17]

    • Add 5 mL of methanol and mix well.[17]

    • If the sample contains significant suspended solids, it should be thoroughly agitated before passing through the cartridge, or the solids can be filtered and extracted separately.[18][19]

  • Cartridge Conditioning:

    • Pass 10 mL of ethyl acetate (B1210297) through a C18 SPE cartridge.

    • Pass 10 mL of methanol through the cartridge.

    • Equilibrate the cartridge by passing two 10 mL aliquots of deionized water.

  • Sample Loading:

    • Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Cartridge Drying:

    • Dry the cartridge under a full vacuum for at least 60 minutes to remove all residual water.[16]

  • Elution:

    • Elute the retained this compound from the cartridge with two 5 mL aliquots of ethyl acetate or an acetone/n-hexane mixture.[12][17]

  • Concentration and Analysis:

    • Evaporate the eluate to near dryness at <40°C under a gentle stream of nitrogen.[12]

    • Reconstitute the residue in a suitable solvent (e.g., 1 mL of hexane or ethyl acetate) for analysis by GC or LC.

Visualizations

G General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Environmental Sample (Water, Soil, Produce) Homogenize Homogenization (if solid) Sample->Homogenize Extraction Extraction (QuEChERS, SPE, LLE) Homogenize->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Analysis GC-MS or LC-MS/MS Cleanup->Analysis Data Data Acquisition Analysis->Data Quant Quantification Data->Quant Report Final Report Quant->Report

Caption: High-level overview of the analytical process for this compound.

G Troubleshooting Low this compound Recovery Start Low Recovery Observed CheckStorage Check Sample Storage & Handling Start->CheckStorage CheckExtraction Review Extraction Protocol CheckStorage->CheckExtraction Correct Sol_Storage Rinse sample containers. Store at < -20°C. CheckStorage->Sol_Storage Improper CheckCleanup Evaluate Cleanup & Evaporation CheckExtraction->CheckCleanup Efficient Sol_Extraction Use appropriate solvent. Ensure thorough homogenization. CheckExtraction->Sol_Extraction Inefficient CheckMatrix Investigate Matrix Effects CheckCleanup->CheckMatrix No Loss Sol_Cleanup Optimize dSPE/SPE sorbent. Evaporate at < 40°C. CheckCleanup->Sol_Cleanup Loss Detected Sol_Matrix Use matrix-matched standards or isotope dilution. CheckMatrix->Sol_Matrix Present End Recovery Improved Sol_Storage->End Sol_Extraction->End Sol_Cleanup->End Sol_Matrix->End

Caption: A logical guide to diagnosing poor this compound recovery.

G Detailed QuEChERS Workflow cluster_dspe dSPE Cleanup Start 1. Weigh 10g Homogenized Sample AddSolvent 2. Add 10mL Acetonitrile & Internal Standards Start->AddSolvent AddSalts 3. Add MgSO₄/NaCl Salts AddSolvent->AddSalts Vortex1 4. Vortex 1 min AddSalts->Vortex1 Centrifuge1 5. Centrifuge 5 min Vortex1->Centrifuge1 TakeAliquot 6. Transfer 1mL Supernatant Centrifuge1->TakeAliquot AddSorbent 7. Add dSPE Sorbents (MgSO₄, PSA, C18) TakeAliquot->AddSorbent Vortex2 8. Vortex 30s AddSorbent->Vortex2 Centrifuge2 9. Centrifuge 2 min Vortex2->Centrifuge2 End 10. Analyze Supernatant by GC/LC-MS Centrifuge2->End

Caption: Step-by-step visualization of the QuEChERS protocol.

G Detailed Solid-Phase Extraction (SPE) Workflow for Water cluster_condition 1. Cartridge Conditioning cluster_extract 2. Extraction cluster_elute 3. Elution & Analysis Solvent1 Activate with Ethyl Acetate Solvent2 Rinse with Methanol Solvent1->Solvent2 Equilibrate Equilibrate with DI Water Solvent2->Equilibrate Load Load 1L Water Sample Equilibrate->Load Dry Dry Cartridge (Vacuum) Elute Elute with Ethyl Acetate Dry->Elute Evaporate Concentrate Extract (Nitrogen Stream) Elute->Evaporate Analyze Reconstitute & Analyze Evaporate->Analyze

Caption: Key stages of the SPE method for aqueous samples.

References

Technical Support Center: Acrinathrin Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Acrinathrin in certain organic solvents.

Troubleshooting Guide: this compound Instability and Precipitation

This guide addresses common issues encountered during the preparation and storage of this compound solutions for experimental use.

Issue 1: Degradation of this compound in Solution

This compound, a Type II pyrethroid, can be susceptible to degradation in certain organic solvents, primarily through isomerization and hydrolysis. The stability of this compound is significantly influenced by the type of solvent used.

Data Presentation: Estimated Stability of this compound in Common Organic Solvents

While specific kinetic data for this compound is limited in publicly available literature, the following table provides an estimated stability profile based on data from structurally similar Type II pyrethroids like cypermethrin (B145020) and deltamethrin. These estimations are for solutions stored in the dark at room temperature (20-25°C).

Organic SolventSolvent TypeEstimated Stability (Half-life)Remarks
Acetone (B3395972) Polar AproticHigh (> 30 days)Recommended solvent. Minimal degradation observed with analogous pyrethroids.
Acetonitrile (B52724) Polar AproticHigh (> 30 days)Recommended solvent. this compound solutions in acetonitrile are commercially available, indicating good stability.[1]
Dimethyl Sulfoxide (B87167) (DMSO) Polar AproticModerate (weeks to months)Generally a good solvent for stock solutions, but long-term storage may lead to some degradation. It is advisable to store DMSO stocks at -20°C.
Ethanol (B145695) Polar ProticLow (days to a week)Risk of isomerization and ester hydrolysis. Not recommended for long-term storage.[2][3][4][5]
Methanol (B129727) Polar ProticLow (days)High risk of rapid isomerization and degradation. Not recommended for stock solutions.[2][3][4][5]
n-Hexane NonpolarHigh (> 30 days)Good stability, but this compound's solubility may be lower compared to polar aprotic solvents.

Experimental Protocol: Determining this compound Stability in an Organic Solvent

This protocol outlines a general method for assessing the stability of this compound in a chosen organic solvent using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound standard (of known purity)

  • HPLC-grade organic solvent to be tested

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 reverse-phase HPLC column

  • Volumetric flasks and pipettes

  • Amber glass vials

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in the chosen organic solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Ensure the this compound is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.

  • Initial Analysis (Time = 0):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.

    • Inject the diluted sample into the HPLC system.

    • Record the peak area of the this compound peak. This will serve as the baseline.

  • Storage:

    • Store the stock solution in a tightly sealed amber glass vial in the dark at a constant temperature (e.g., room temperature or 4°C).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 3, 7, 14, and 30 days), take an aliquot of the stock solution.

    • Dilute and analyze by HPLC under the same conditions as the initial analysis.

    • Record the peak area of the this compound peak and any new peaks that may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining this compound against time.

    • Determine the half-life (t½) of this compound in the solvent, which is the time it takes for the concentration to decrease by 50%.

Mandatory Visualization: this compound Degradation Pathway

This compound This compound Isomerization Isomerization at α-cyano position This compound->Isomerization Protic Solvents (e.g., Methanol, Ethanol) Hydrolysis Ester Hydrolysis This compound->Hydrolysis Presence of Water Inactive_Isomers Inactive this compound Isomers Isomerization->Inactive_Isomers Acid_Metabolite 3-(2,2-dibromovinyl)-2,2- dimethylcyclopropane- carboxylic acid Hydrolysis->Acid_Metabolite Alcohol_Metabolite 3-phenoxybenzyl alcohol Hydrolysis->Alcohol_Metabolite

Caption: Potential degradation pathways of this compound in organic solvents.

Issue 2: Precipitation of this compound in Solution

This compound may precipitate out of solution, especially when changing solvent systems or on storage.

Troubleshooting Steps:

  • Check Solubility Limits: Ensure the concentration of your this compound solution does not exceed its solubility limit in the chosen solvent. Refer to the solubility data in the FAQ section.

  • Solvent Polarity: When diluting a stock solution in a less compatible solvent (e.g., adding a concentrated acetone stock to an aqueous buffer), precipitation can occur. To avoid this, add the stock solution dropwise to the diluent while vigorously stirring.

  • Temperature Effects: Solubility can decrease at lower temperatures. If you are storing your solutions at 4°C or -20°C, allow them to come to room temperature and vortex thoroughly before use to ensure complete dissolution.

  • Solvent Evaporation: Ensure your storage vials are tightly sealed to prevent solvent evaporation, which can lead to an increase in concentration and subsequent precipitation.

Experimental Protocol: Preparing a Stable Working Solution of this compound

This protocol describes the preparation of a stable working solution from a concentrated stock.

Materials:

  • Concentrated this compound stock solution (e.g., 10 mg/mL in acetone).

  • Desired solvent for the working solution (e.g., cell culture medium, buffer).

  • Vortex mixer.

  • Sterile tubes.

Procedure:

  • Bring the concentrated stock solution and the diluent to room temperature.

  • Vortex the stock solution to ensure it is fully dissolved.

  • Add the required volume of the diluent to a sterile tube.

  • While vigorously vortexing the diluent, add the required volume of the this compound stock solution dropwise.

  • Continue vortexing for an additional 30-60 seconds to ensure the solution is homogenous.

  • Visually inspect the solution for any signs of precipitation or cloudiness.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: For long-term stability, it is highly recommended to use polar aprotic solvents such as acetone or acetonitrile .[2][3] These solvents minimize the risk of isomerization and degradation. Dimethyl sulfoxide (DMSO) is also a viable option, particularly for preparing highly concentrated stocks, though storage at -20°C is advisable to ensure long-term stability.

Q2: Why is my this compound solution losing efficacy over time?

A2: Loss of efficacy is likely due to the degradation of the active this compound isomer. This can be caused by:

  • Use of inappropriate solvents: Protic solvents like methanol and ethanol can cause rapid isomerization to less active or inactive forms.[2][3][4][5]

  • Improper storage: Exposure to light and elevated temperatures can accelerate degradation. Solutions should be stored in amber vials in the dark at recommended temperatures (4°C for short-term, -20°C for long-term).

  • Presence of water: Water can lead to the hydrolysis of the ester bond in the this compound molecule, breaking it down into inactive metabolites.

Q3: What are the solubility limits of this compound in common organic solvents?

A3: The following table provides the approximate solubility of this compound in various organic solvents at 20°C.

Organic SolventSolubility (mg/mL)
Acetone> 250
Acetonitrile> 250
Dichloromethane> 250
Ethyl Acetate> 250
Dimethylformamide> 250
DMSO> 250
MethanolSoluble
EthanolSoluble
n-Hexane10.3
Xylene17.5

Q4: Can I use a combination of solvents to dissolve this compound?

A4: Yes, a combination of solvents can be used. However, it is crucial to consider the compatibility and potential for degradation. When mixing a polar aprotic solvent (like acetone) with a protic solvent (like ethanol) or an aqueous solution, be mindful of the final concentration of each solvent to avoid precipitation and minimize degradation.

Mandatory Visualization: Solvent Selection Workflow

start Start: Select Solvent for this compound storage_duration Long-term Storage (> 1 week)? start->storage_duration protic_check Is the solvent protic (e.g., Methanol, Ethanol)? storage_duration->protic_check No aprotic_choice Use Polar Aprotic Solvent (Acetone, Acetonitrile, DMSO) storage_duration->aprotic_choice Yes protic_check->aprotic_choice No end_unstable High Risk of Instability protic_check->end_unstable Yes end_stable Stable Solution aprotic_choice->end_stable short_term_use Use immediately or for short-term (< 1 week) short_term_use->end_stable

Caption: Decision workflow for selecting an appropriate solvent for this compound.

References

Technical Support Center: Acrinathrin Analysis in Complex Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Acrinathrin in complex plant tissues. It is designed for researchers, scientists, and drug development professionals to refine their analytical methods and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for extracting this compound from complex plant tissues?

A1: The most widely adopted method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. This method involves an initial extraction with an organic solvent, typically acetonitrile (B52724), followed by a partitioning step using salts and a subsequent clean-up step (dispersive solid-phase extraction or dSPE) to remove interfering matrix components.[1][2]

Q2: I am experiencing low recovery of this compound. What are the potential causes and solutions?

A2: Low recovery of this compound can stem from several factors:

  • Inadequate Homogenization: Ensure the plant sample is thoroughly homogenized to a fine powder or paste. For dry samples, rehydration with water prior to extraction is crucial.[2]

  • Improper pH: this compound, like many pyrethroids, can be susceptible to degradation at certain pH levels. Using buffered QuEChERS methods (e.g., with acetate (B1210297) or citrate (B86180) buffers) can help maintain a stable pH during extraction and improve analyte stability.[1]

  • Suboptimal Solvent-to-Sample Ratio: Ensure the correct ratio of extraction solvent to sample weight is used as specified in the chosen QuEChERS protocol.

  • Loss during Clean-up: Certain dSPE sorbents, particularly graphitized carbon black (GCB), can cause losses of planar pesticides. If low recovery is observed, consider using alternative sorbents like PSA (primary secondary amine) and C18, or reducing the amount of GCB.[3]

  • Degradation: this compound can degrade if samples are not processed and stored correctly. It is recommended to process samples as quickly as possible and store extracts at low temperatures (e.g., -20°C) prior to analysis.[4]

Q3: My results are showing high variability. How can I improve the precision of my analysis?

A3: High variability in results is often linked to inconsistencies in the analytical workflow. To improve precision:

  • Consistent Sample Preparation: Ensure that each sample is treated identically during homogenization, extraction, and clean-up.

  • Use of Internal Standards: Incorporating an internal standard early in the sample preparation process can help to correct for variations in extraction efficiency and instrument response.

  • Accurate Pipetting and Weighing: Use calibrated equipment for all measurements.

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that closely matches the samples being analyzed. This helps to compensate for matrix effects that can influence the instrument's response.[3]

Q4: What are matrix effects and how can I mitigate them in this compound analysis?

A4: Matrix effects are the alteration of the analyte's signal (suppression or enhancement) due to co-eluting compounds from the sample matrix.[5][6][7][8][9] This is a common challenge in LC-MS/MS analysis of complex matrices.

  • Effective Clean-up: The dSPE step in the QuEChERS method is designed to remove interfering compounds. Optimizing the type and amount of sorbents (e.g., PSA, C18, GCB) is crucial.[1][10]

  • Matrix-Matched Calibration: As mentioned above, this is a highly effective way to compensate for matrix effects.

  • Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the analyte's ionization.

  • Instrumental Approaches: Modifying chromatographic conditions to separate this compound from interfering peaks or using advanced mass spectrometry techniques can also help.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low/No this compound Peak Analyte DegradationEnsure proper sample storage conditions (frozen, protected from light). Use buffered QuEChERS to maintain optimal pH. Prepare fresh standards.
Inefficient ExtractionVerify sample homogenization is complete. For dry matrices, ensure adequate rehydration. Check the solvent-to-sample ratio.
Loss During Clean-upEvaluate the dSPE sorbents used. Reduce or replace GCB if planar pesticide loss is suspected.
Poor Peak Shape Matrix InterferenceImprove the clean-up step with different or additional sorbents. Dilute the final extract. Optimize chromatographic conditions.
Contaminated GC Liner/LC ColumnReplace the GC inlet liner or guard column. Perform column maintenance or replacement.
High Background Noise Insufficient Clean-upIncrease the amount or type of dSPE sorbents. Consider a cartridge SPE clean-up for very complex matrices.
Contaminated SystemRun solvent blanks to identify the source of contamination. Clean the ion source and other MS components.
Inconsistent Results (Poor Precision) Non-uniform Sample HomogenizationEnsure a consistent and thorough homogenization procedure for all samples.
Variable Extraction/Clean-upStandardize all steps of the QuEChERS procedure. Use an automated shaker for consistency.
Fluctuation in Instrument ResponseUse an internal standard to correct for variations. Allow the instrument to stabilize before analysis.

Quantitative Data Summary

The following tables summarize typical validation data for this compound analysis in various plant matrices using QuEChERS extraction followed by chromatographic analysis (GC-MS/MS or LC-MS/MS).

Table 1: Recovery and Precision Data for this compound Analysis

Plant MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
Green Beans0.1958[11]
Green Beans1.0986[11]
Aster scaber0.181.0<10[12]
Aster scaber1.0108.6<10[12]
Lettuce0.01927[13]
Tomato0.058911[14]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Plant MatrixLOD (mg/kg)LOQ (mg/kg)Analytical TechniqueReference
Lettuce-0.01GC-MS/MS[13]
Tomato0.0030.01UPLC-MS/MS[14]
Green Beans0.0050.01GC-ECD[11]
Aster scaber-0.05LC-MS/MS[12]

Experimental Protocols

Detailed Methodology: QuEChERS Extraction and Clean-up for this compound Analysis

This protocol is a general guideline based on the widely used QuEChERS method. Optimization may be required for specific plant matrices.

1. Sample Homogenization:

  • For high-moisture samples (e.g., fruits, vegetables), cryogenically homogenize a representative portion of the sample with dry ice to a fine powder.

  • For dry or low-moisture samples (e.g., herbs, tea), rehydrate a known weight of the sample with a specific volume of deionized water (e.g., 5 g sample with 10 mL water) and allow it to stand for 30 minutes before homogenization.[2]

2. Extraction:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile.

  • If an internal standard is used, add it at this stage.

  • Add the appropriate QuEChERS extraction salts (e.g., AOAC or EN versions, typically containing MgSO₄ and NaCl, with or without buffering salts like sodium acetate or sodium citrate).

  • Cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker is recommended for consistency.

  • Centrifuge at ≥3000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Clean-up:

  • Transfer an aliquot (e.g., 1-8 mL) of the upper acetonitrile layer to a 2 mL or 15 mL dSPE tube.

  • The dSPE tube should contain a mixture of sorbents. A common combination for many plant matrices is anhydrous MgSO₄ (to remove residual water) and PSA (to remove sugars, fatty acids, and organic acids). C18 may be added for matrices with high fat content. GCB can be used for pigment removal but should be used with caution due to potential loss of planar analytes.

  • Vortex the dSPE tube for 30-60 seconds.

  • Centrifuge at ≥3000 rpm for 5 minutes.

4. Final Extract Preparation and Analysis:

  • Take an aliquot of the cleaned supernatant.

  • The extract may be analyzed directly or diluted with an appropriate solvent. For LC-MS/MS analysis, acidification with formic acid may be necessary to improve peak shape and ionization efficiency.

  • Inject the final extract into the GC-MS/MS or LC-MS/MS system for analysis.

Visualizations

Acrinathrin_Analysis_Workflow cluster_prep Sample Preparation cluster_extract QuEChERS Extraction cluster_cleanup Dispersive SPE (dSPE) Clean-up cluster_analysis Analysis cluster_troubleshooting Troubleshooting Checkpoints start Plant Tissue Sample homogenize Homogenization (Cryogenic for high moisture, Rehydration for dry samples) start->homogenize weigh Weigh Homogenized Sample (10-15 g) homogenize->weigh add_solvent Add Acetonitrile (10-15 mL) weigh->add_solvent add_salts Add QuEChERS Salts (e.g., MgSO4, NaCl, Buffer) add_solvent->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (≥3000 rpm, 5 min) shake->centrifuge1 low_recovery Low Recovery? shake->low_recovery transfer_supernatant Transfer Acetonitrile Supernatant centrifuge1->transfer_supernatant add_dspe Add to dSPE Tube (MgSO4, PSA, C18) transfer_supernatant->add_dspe vortex Vortex (30-60 s) add_dspe->vortex centrifuge2 Centrifuge (≥3000 rpm, 5 min) vortex->centrifuge2 final_extract Collect Cleaned Supernatant centrifuge2->final_extract analysis GC-MS/MS or LC-MS/MS Analysis final_extract->analysis bad_peak Poor Peak Shape? final_extract->bad_peak low_recovery->add_dspe Adjust dSPE Sorbents bad_peak->analysis Optimize Chromatography

Caption: Experimental workflow for this compound analysis using the QuEChERS method with troubleshooting checkpoints.

Acrinathrin_Degradation_Pathway cluster_photodegradation Photodegradation (on Plant/Soil Surfaces) cluster_metabolism Metabolism (in Plants/Microbes) cluster_further_degradation Further Degradation This compound This compound photo_products Photoisomers (Minor Products) This compound->photo_products Sunlight (UV) phenoxy_benzaldehyde 3-Phenoxybenzaldehyde This compound->phenoxy_benzaldehyde Sunlight (UV) ester_hydrolysis Ester Hydrolysis This compound->ester_hydrolysis Esterase Enzymes mineralization Mineralization (CO2) phenoxy_benzaldehyde->mineralization acid_metabolite Cyclopropanecarboxylic Acid Derivative ester_hydrolysis->acid_metabolite alcohol_metabolite 3-Phenoxybenzyl Alcohol ester_hydrolysis->alcohol_metabolite acid_metabolite->mineralization alcohol_metabolite->mineralization

Caption: Simplified degradation pathways of this compound in the environment.

References

Technical Support Center: Optimizing Acrinathrin GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the gas chromatography-mass spectrometry (GC-MS) analysis of Acrinathrin.

Troubleshooting Guides and FAQs

Q1: I am observing poor peak shape (tailing or fronting) for my this compound peak. What are the likely causes and how can I resolve this?

A1: Poor peak shape for this compound is a common issue and can often be attributed to several factors related to the injection process and system activity.

  • Active Sites in the Injection Port: this compound, like many pyrethroids, is susceptible to interactions with active sites in the GC inlet. This can be caused by a contaminated or non-deactivated liner.

    • Solution: Regularly replace the inlet liner. Use a high-quality, deactivated liner, preferably with glass wool, to facilitate vaporization and trap non-volatile residues.[1][2][3] A single taper liner with wool is often a good choice for splitless injections.[1]

  • Improper Injector Temperature: An injector temperature that is too low can lead to incomplete vaporization, resulting in peak tailing. Conversely, a temperature that is too high can cause thermal degradation.

    • Solution: An injector temperature of around 280°C is a good starting point for this compound analysis using a splitless injection mode.[4] However, for thermally labile compounds, it is often beneficial to use the lowest temperature that allows for efficient volatilization, typically in the range of 225-250°C, to minimize degradation.[5]

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can lead to peak tailing.

    • Solution: Trim the first few centimeters of the analytical column. If the problem persists, the column may need to be replaced.

  • Solvent-Phase Mismatch: The polarity of the injection solvent should be compatible with the stationary phase of the GC column to ensure proper focusing of the analyte at the head of the column.

    • Solution: If using a non-polar column like a DB-5ms, ensure your solvent is appropriate. Mismatches can sometimes be mitigated by using a retention gap.

Q2: My this compound response is low and inconsistent. How can I improve sensitivity and reproducibility?

A2: Low and inconsistent responses are often linked to injection parameters and potential analyte degradation.

  • Injection Technique: For trace analysis of this compound, a splitless injection is generally preferred over a split injection to ensure the majority of the sample reaches the column, thereby maximizing sensitivity.[6][7]

    • Solution: Utilize a splitless injection mode. Optimize the splitless hold time to ensure complete transfer of this compound to the column without introducing excessive solvent, which can cause peak distortion.

  • Injector Temperature and Thermal Degradation: this compound can degrade at high temperatures in the injector port. A known degradation product is 3-phenoxybenzaldehyde (B142659).[8]

    • Solution: Optimize the injector temperature. Start with a temperature around 250°C and evaluate the response. If degradation is suspected, a lower temperature may be beneficial. For thermally sensitive compounds, a Programmed Temperature Vaporization (PTV) injector can offer significant advantages by allowing for a cold injection followed by a rapid temperature ramp, minimizing the time the analyte spends at high temperatures.[9]

  • Liner Selection: The choice of inlet liner can significantly impact reproducibility.

    • Solution: Use a deactivated liner with glass wool. The glass wool aids in sample vaporization and traps non-volatile matrix components, leading to more consistent injections.[1][2]

Q3: I suspect my this compound is degrading in the injector. How can I confirm and minimize this?

A3: Thermal degradation is a key challenge in the GC analysis of pyrethroids.

  • Confirmation of Degradation:

    • Monitor for Degradation Products: The primary thermal degradation product of this compound is 3-phenoxybenzaldehyde.[8] Monitor your chromatogram for the presence of this compound. An increase in the peak area of 3-phenoxybenzaldehyde corresponding to a decrease in the this compound peak area as the injector temperature is increased is a strong indicator of thermal degradation.

    • Injector Temperature Study: Perform a series of injections of an this compound standard at varying injector temperatures (e.g., 225°C, 250°C, 280°C, 300°C) while keeping all other parameters constant. A decrease in the this compound peak area at higher temperatures suggests thermal degradation.[5]

  • Minimizing Degradation:

    • Lower Injector Temperature: Use the lowest possible injector temperature that provides good peak shape and response. For many pyrethroids, this is often in the 225-250°C range.[5]

    • Use a Programmed Temperature Vaporization (PTV) Injector: A PTV injector allows for injection at a low initial temperature, followed by a rapid temperature ramp to transfer the analytes to the column. This technique minimizes the time the analyte is exposed to high temperatures, significantly reducing thermal degradation.[9]

    • Ensure an Inert Flow Path: Use deactivated liners and columns to minimize active sites that can catalyze degradation.[3]

Data Presentation

The following tables provide an illustrative summary of the expected effects of key injection parameters on this compound GC-MS analysis. The data presented are representative examples based on general principles of pyrethroid analysis and are intended to guide optimization efforts.

Table 1: Effect of Injector Temperature on this compound Peak Area and Degradation

Injector Temperature (°C)Relative this compound Peak Area (%)Relative 3-phenoxybenzaldehyde Peak Area (%)Observations
225905Good peak shape, minimal degradation.
25010010Optimal response for this compound.
2808525Onset of significant degradation.
3006045Severe degradation, loss of sensitivity.

Table 2: Comparison of Split vs. Splitless Injection for this compound Analysis (Illustrative)

Injection ModeSplit RatioRelative Peak Area (%)Limit of Detection (LOD)Peak ShapeRecommended Use
SplitlessN/A100LowGood to FairTrace analysis
Split10:110ModerateExcellentHigh concentration samples
Split50:12HighExcellentHigh concentration samples

Experimental Protocols

Protocol 1: Standard Splitless Injection for this compound GC-MS Analysis

This protocol provides a starting point for the analysis of this compound using a standard split/splitless injector.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Split/Splitless Injector.

    • Analytical Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • GC Parameters:

    • Injector Temperature: 280°C (can be optimized between 225-280°C).[4]

    • Injection Mode: Splitless.

    • Injection Volume: 1 µL.

    • Liner: Deactivated single taper liner with glass wool.[1]

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 1 minute.

      • Ramp 1: 25°C/min to 175°C.

      • Ramp 2: 10°C/min to 300°C, hold for 4 minutes.[4]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan, depending on sensitivity requirements.

      • SIM Ions for this compound: Monitor characteristic ions for this compound (e.g., m/z values specific to its fragmentation pattern).

      • SIM Ions for 3-phenoxybenzaldehyde: Monitor characteristic ions for the degradation product to assess thermal breakdown.

Protocol 2: Programmed Temperature Vaporization (PTV) Injection for Thermally Labile this compound

This protocol is recommended to minimize thermal degradation of this compound.

  • Instrumentation:

    • GC-MS system equipped with a PTV injector.

  • PTV Injection Parameters:

    • Injection Mode: Solvent Vent.

    • Injection Volume: Can be larger than standard splitless (e.g., 2-10 µL) for increased sensitivity.

    • Initial Injector Temperature: Set below the boiling point of the solvent (e.g., 50-70°C).

    • Vent Time and Flow: Optimize to remove the majority of the solvent without losing the analyte.

    • Injector Temperature Ramp: After the solvent vent, rapidly increase the injector temperature (e.g., at a rate of >600°C/min) to a final temperature of 280-300°C to transfer this compound to the column.

    • Transfer Time: Hold the final injector temperature for a sufficient time to ensure complete transfer.

  • GC and MS parameters: Follow the conditions outlined in Protocol 1.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound GC-MS Analysis start Start: Poor this compound Peak Shape or Low Response check_liner Check Inlet Liner - Is it clean and deactivated? - Is glass wool present? start->check_liner replace_liner Replace with a new, deactivated liner with glass wool check_liner->replace_liner No check_temp Evaluate Injector Temperature - Is it too high (degradation)? - Is it too low (poor vaporization)? check_liner->check_temp Yes replace_liner->check_temp optimize_temp Optimize Temperature (e.g., 225-280°C) check_temp->optimize_temp Suboptimal check_injection_mode Review Injection Mode - Using splitless for trace analysis? check_temp->check_injection_mode Optimal optimize_temp->check_injection_mode use_splitless Switch to Splitless Injection and optimize hold time check_injection_mode->use_splitless No check_degradation Check for Degradation Product (3-phenoxybenzaldehyde) check_injection_mode->check_degradation Yes use_splitless->check_degradation use_ptv Consider PTV Injection for thermolabile compounds check_degradation->use_ptv Degradation Present end End: Optimized Analysis check_degradation->end No Degradation use_ptv->end

Caption: Troubleshooting workflow for this compound GC-MS analysis.

InjectionParameters Logical Relationships of Injection Parameters for this compound Analysis cluster_params Key Injection Parameters cluster_outcomes Analytical Outcomes InjectorTemp Injector Temperature PeakShape Peak Shape (Tailing/Fronting) InjectorTemp->PeakShape affects vaporization Degradation Thermal Degradation InjectorTemp->Degradation high temp increases InjectionMode Injection Mode (Split/Splitless/PTV) InjectionMode->PeakShape Sensitivity Sensitivity (Response) InjectionMode->Sensitivity splitless increases LinerType Liner Type & Condition LinerType->PeakShape activity causes tailing LinerType->Degradation active sites catalyze Reproducibility Reproducibility LinerType->Reproducibility cleanliness is key InjectionVolume Injection Volume InjectionVolume->PeakShape overloading issues InjectionVolume->Sensitivity larger volume can increase Degradation->Sensitivity reduces

Caption: Interplay of injection parameters and analytical outcomes.

References

Technical Support Center: Acrinathrin LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Acrinathrin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on mitigating signal suppression.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem in this compound analysis?

A1: Signal suppression, also known as the matrix effect, is a common phenomenon in LC-MS/MS where co-eluting matrix components from the sample reduce the ionization efficiency of the target analyte, in this case, this compound.[1] This leads to a decreased signal intensity, which can compromise the accuracy, sensitivity, and reproducibility of your quantitative analysis.[1] It is crucial to address signal suppression to ensure reliable and accurate results.

Q2: I am observing low signal intensity for this compound. What are the likely causes?

A2: Low signal intensity for this compound can stem from several factors:

  • Significant Signal Suppression: Co-eluting matrix components are interfering with the ionization of this compound.[1]

  • Suboptimal Sample Preparation: The chosen sample cleanup method may not be effectively removing matrix interferences.

  • Inefficient Ionization Source Parameters: The settings for parameters like capillary voltage, gas flow, and temperature may not be optimal for this compound.

  • Inappropriate Mobile Phase Composition: The mobile phase additives and pH may not be conducive to efficient ionization of this compound.

Q3: How can I determine if my this compound signal is being suppressed?

A3: A common method to assess signal suppression is the post-extraction spike. This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract that has undergone the entire sample preparation procedure. A lower peak area in the matrix extract indicates signal suppression.

Troubleshooting Guides

Issue 1: Significant Signal Suppression Observed for this compound

This guide will help you troubleshoot and mitigate signal suppression during the LC-MS/MS analysis of this compound.

1.1. Evaluate and Optimize Sample Preparation

Inadequate sample cleanup is a primary cause of signal suppression.[1] Different sample preparation techniques offer varying degrees of matrix removal.

Recommended Action: Compare the effectiveness of different sample preparation methods. The three most common techniques for pesticide residue analysis are QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

Experimental Protocol: Comparative Analysis of Sample Preparation Methods

  • Sample Fortification: Spike a blank matrix (e.g., fruit puree, vegetable homogenate) with a known concentration of this compound standard.

  • Sample Preparation: Aliquot the spiked matrix and process the samples using the three different methods as detailed below.

    • QuEChERS: Follow a standard QuEChERS protocol. A common approach involves an initial extraction with acetonitrile (B52724) followed by a dispersive SPE (d-SPE) cleanup step using a combination of primary secondary amine (PSA) and C18 sorbents.

    • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the sample extract, wash with a low-organic solvent mixture to remove polar interferences, and elute this compound with a higher concentration of organic solvent.

    • Liquid-Liquid Extraction (LLE): Extract the sample with a water-immiscible organic solvent (e.g., ethyl acetate). Partition the analytes into the organic phase, leaving polar interferences in the aqueous phase.

  • LC-MS/MS Analysis: Analyze the final extracts from all three methods using the same LC-MS/MS conditions.

  • Data Evaluation: Calculate the recovery and matrix effect for each method. The matrix effect can be quantified using the following formula:

    • Matrix Effect (%) = [(Peak Area in Matrix) / (Peak Area in Solvent) - 1] x 100

Quantitative Data Summary:

Sample Preparation MethodAverage Recovery (%)Matrix Effect (%)
QuEChERS (with d-SPE)95-25
Solid-Phase Extraction (C18)88-15
Liquid-Liquid Extraction82-40

Note: This data is representative and may vary depending on the specific matrix and experimental conditions.

Troubleshooting Workflow for Sample Preparation

Start Low this compound Signal (Suspected Suppression) Prep_Method Evaluate Sample Preparation Method Start->Prep_Method QuEChERS QuEChERS Prep_Method->QuEChERS SPE Solid-Phase Extraction (SPE) Prep_Method->SPE LLE Liquid-Liquid Extraction (LLE) Prep_Method->LLE Compare Compare Recovery and Matrix Effect QuEChERS->Compare SPE->Compare LLE->Compare Select_Best Select Method with Highest Recovery & Lowest Matrix Effect Compare->Select_Best

Caption: Workflow for selecting the optimal sample preparation method.

1.2. Optimize LC-MS/MS Parameters

Fine-tuning the parameters of your LC-MS/MS system can significantly enhance the signal for this compound and reduce the impact of matrix effects.

1.2.1. Liquid Chromatography Method

Recommended Action: Optimize the chromatographic separation to separate this compound from co-eluting matrix components.

  • Gradient Elution: Employ a gradient elution program that provides good peak shape and resolution for this compound.

  • Mobile Phase Additives: The choice and concentration of mobile phase additives can influence ionization efficiency. Ammonium (B1175870) formate (B1220265) is a common and effective additive for the analysis of pesticides like this compound.[2]

Experimental Protocol: Mobile Phase Additive Optimization

  • Prepare Mobile Phases: Prepare mobile phases containing different concentrations of ammonium formate (e.g., 2 mM, 5 mM, 10 mM) in both the aqueous and organic phases.

  • Analyze this compound Standard: Inject a standard solution of this compound using each mobile phase composition.

  • Evaluate Signal Intensity: Compare the peak area and signal-to-noise ratio for this compound under each condition to determine the optimal additive concentration.

Quantitative Data Summary:

Ammonium Formate ConcentrationRelative Signal Intensity (%)
No Additive60
2 mM85
5 mM100
10 mM92

Note: This data is representative and illustrates the impact of mobile phase additives on signal intensity.

1.2.2. Mass Spectrometry Method

Recommended Action: Optimize the ion source parameters and MRM transitions for this compound.

  • Ion Source Parameters: Carefully tune the capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature to maximize the ionization of this compound.[1] These parameters are interdependent and should be optimized systematically.

  • MRM Transitions: Use optimized precursor and product ions with appropriate collision energies for sensitive and specific detection.

Recommended this compound MRM Parameters:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
540.1372.115
540.1285.230

Logical Relationship for Parameter Optimization

cluster_LC LC Optimization cluster_MS MS Optimization Signal_Suppression Signal Suppression Observed Optimize_LC Optimize Liquid Chromatography Signal_Suppression->Optimize_LC Optimize_MS Optimize Mass Spectrometry Signal_Suppression->Optimize_MS Gradient Gradient Elution Optimize_LC->Gradient Mobile_Phase Mobile Phase Additives Optimize_LC->Mobile_Phase Ion_Source Ion Source Parameters Optimize_MS->Ion_Source MRM MRM Transitions Optimize_MS->MRM Improved_Signal Improved this compound Signal Gradient->Improved_Signal Mobile_Phase->Improved_Signal Ion_Source->Improved_Signal MRM->Improved_Signal

Caption: Interconnected strategies for LC-MS/MS optimization.

By systematically addressing these factors, you can effectively troubleshoot and reduce signal suppression, leading to more accurate and reliable quantification of this compound in your samples.

References

Technical Support Center: Acrinathrin Cross-Contamination Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to prevent Acrinathrin cross-contamination in the laboratory. It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments involving this compound.

Q1: I suspect this compound contamination in my experiment. What are the initial steps to confirm this?

A1: If you suspect contamination, the first step is to perform a surface wipe analysis of the potentially affected areas. This involves wiping a defined area of lab benches, equipment, and containers with a suitable solvent and analyzing the wipe for the presence of this compound using a validated analytical method, such as Gas Chromatography with Electron Capture Detection (GC-ECD) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][2][3] It is crucial to also analyze blank samples (a clean wipe with solvent) to ensure that the contamination is not coming from your analytical process itself.

Q2: What are the most common sources of this compound cross-contamination in a lab setting?

A2: The most common sources include:

  • Shared Equipment: Using the same glassware, balances, spatulas, or sonicator baths for both high-concentration this compound standards and experimental samples without proper cleaning.

  • Aerosol Generation: Pipetting, vortexing, or sonicating solutions containing this compound can generate aerosols that may settle on surrounding surfaces.[4]

  • Improper PPE Usage: Not changing gloves after handling this compound containers or contaminated surfaces.[4]

  • Inadequate Cleaning: this compound has low aqueous solubility, making cleaning with water alone ineffective.[5][6] Using inappropriate cleaning agents will leave residues.

  • Improper Waste Disposal: Incorrect disposal of this compound waste can lead to the contamination of surrounding areas.[7][8]

Q3: My lab works with this compound in an oily vehicle. What is the best way to clean glassware to prevent cross-contamination?

A3: Due to this compound's solubility in organic solvents and oily substances, a multi-step cleaning process is recommended.[9] First, rinse the glassware with a suitable organic solvent like acetone (B3395972) or hexane (B92381) to remove the oily residue and dissolve the this compound.[9][] Following the solvent rinse, wash the glassware with a laboratory-grade detergent and hot water. For stubborn residues, soaking in a base bath (e.g., potassium hydroxide (B78521) in ethanol (B145695) or isopropanol) overnight can be effective.[9] Finally, rinse thoroughly with deionized water and dry completely before reuse. Always wear appropriate chemical-resistant gloves and eye protection during this process.[9]

Q4: What type of personal protective equipment (PPE) is essential when working with this compound?

A4: When handling this compound, especially in its pure form or in high concentrations, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber.[11] Always double-check the glove manufacturer's compatibility chart.

  • Eye Protection: Chemical safety goggles or a face shield.[11]

  • Lab Coat: A lab coat or chemical-resistant apron should be worn to protect your clothing and skin.

  • Respiratory Protection: If there is a risk of generating aerosols or working with the powdered form, a respirator may be necessary.[11]

Q5: How should I manage this compound waste to prevent contamination?

A5: this compound waste, including empty containers, contaminated PPE, and cleaning materials, should be treated as hazardous waste.[7][8] Collect all waste in clearly labeled, sealed containers. Follow your institution's and local regulations for hazardous waste disposal. Do not pour any this compound-containing solutions down the drain.[7] Empty containers should be triple-rinsed with an appropriate solvent (e.g., acetone), and the rinsate should be collected as hazardous waste.[8]

Data Presentation

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubility
AcetoneSoluble[]
ChloroformSoluble[]
DichloromethaneSoluble[]
DimethylformamideSoluble[]
Ethyl AcetateSoluble[]
DMSOSoluble[12]
WaterLow aqueous solubility[5][6]

Table 2: Comparison of Analytical Methods for this compound Detection

Analytical MethodCommon DetectorLimit of Quantification (LOQ)Key Advantages
Gas Chromatography (GC)Electron Capture Detector (ECD)0.01 - 0.02 mg/kg in various matrices[13]High sensitivity for halogenated compounds like this compound.
Gas Chromatography (GC)Mass Spectrometry (MS)Comparable to GC-ECDProvides structural information for confirmation.
High-Performance Liquid Chromatography (HPLC)UV Detector~0.02 mg/kg in various matrices[13]Suitable for non-volatile and thermally labile compounds.[14][15][16]

Experimental Protocols

Protocol 1: Surface Wipe Sampling for this compound Contamination

Objective: To collect a sample from a laboratory surface to test for the presence of this compound.

Materials:

  • Sterile gauze pads or filter paper wipes[1][3]

  • Wetting solvent: Isopropanol (B130326) or hexane[1]

  • Sterile, disposable gloves

  • Sample vials with screw caps

  • Template (e.g., 10 cm x 10 cm)

  • Forceps

Procedure:

  • Put on a new pair of sterile gloves.

  • Using a pipette, moisten a sterile gauze pad with 1-2 mL of the chosen wetting solvent (isopropanol or hexane).[1][3] The pad should be damp but not dripping.

  • Place the 10 cm x 10 cm template on the surface to be sampled.

  • Wipe the area inside the template using firm, overlapping strokes. First, wipe horizontally across the entire area.

  • Fold the wipe with the exposed side inward.

  • Wipe the same area again with the clean side of the folded wipe, this time using vertical strokes.

  • Using clean forceps, place the wipe into a labeled sample vial.

  • Seal the vial tightly.

  • Prepare a field blank by moistening a new wipe with the solvent and placing it directly into a vial without wiping any surface.

  • Submit the samples and the field blank for analysis.

Protocol 2: Decontamination of Lab Surfaces and Equipment

Objective: To effectively remove this compound residues from non-porous laboratory surfaces and equipment.

Materials:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, lab coat.

  • Absorbent material (e.g., paper towels, spill pads)

  • Decontamination solution: A 10% solution of sodium bicarbonate (baking soda) in water, or a dilute solution of a laboratory-grade detergent.[17] For significant spills, a dilute bleach solution may be considered, but a preliminary test for reactivity is recommended.[18][19]

  • Organic solvent (e.g., acetone) for initial rinse of heavily contaminated equipment.

  • Waste container for hazardous materials.

Procedure:

  • Don PPE.

  • Initial Wipe-Down: For visible spills or heavily contaminated areas, first use an absorbent material to soak up the bulk of the substance. Place the used absorbent material in the hazardous waste container.

  • Solvent Rinse (for equipment): For heavily contaminated equipment, perform an initial rinse with a suitable organic solvent like acetone to dissolve the this compound. Collect the rinsate as hazardous waste.

  • Application of Decontamination Solution: Liberally apply the chosen decontamination solution (e.g., 10% sodium bicarbonate) to the surface.

  • Contact Time and Scrubbing: Allow the solution to sit on the surface for at least 10-15 minutes.[17] Use a brush or wipe to scrub the area thoroughly.

  • Rinsing: Wipe the area with a clean, damp cloth or paper towel to remove the decontamination solution. For equipment, rinse thoroughly with deionized water.

  • Final Rinse: Perform a final rinse of the area with 70% ethanol or isopropanol and allow it to air dry.

  • Waste Disposal: Dispose of all used wipes, gloves, and other contaminated materials in the designated hazardous waste container.

Mandatory Visualization

Acrinathrin_Contamination_Prevention_Workflow cluster_0 Receiving & Storage cluster_1 Experiment Preparation cluster_2 Handling & Experimentation cluster_3 Post-Experiment & Decontamination cluster_4 Waste Disposal A Receive this compound B Log in Chemical Inventory A->B C Store in Designated, Labeled, and Ventilated Area B->C D Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C->D E Work in a Designated Area (e.g., Fume Hood) D->E F Use Dedicated or Thoroughly Cleaned Equipment E->F G Prepare Solutions F->G H Conduct Experiment G->H I Avoid Aerosol Generation H->I K Segregate Contaminated Waste H->K J Change Gloves Immediately if Contaminated I->J J->K L Decontaminate Work Area (Protocol 2) K->L M Clean Equipment (Solvent Rinse + Detergent) L->M O Collect all Waste in Labeled Hazardous Waste Bins L->O N Triple Rinse Empty Containers M->N N->O P Dispose of Waste According to Institutional & Local Regulations O->P

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Acrinathrin in Diverse Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Acrinathrin, a synthetic pyrethroid insecticide, across various environmental and agricultural matrices. The focus is on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and its alternatives, offering insights into their performance based on supporting experimental data.

Performance Comparison of Analytical Methods for this compound

The selection of an appropriate analytical method for this compound residue analysis is contingent on the matrix, desired sensitivity, and laboratory resources. The following table summarizes the validation data for the most common techniques.

Analytical MethodMatrixLinearity (R²)Recovery (%)LOD (mg/kg)LOQ (mg/kg)Precision (RSD %)
QuEChERS with LC-MS/MS Fruits & Vegetables>0.9985-1100.001-0.0050.005-0.01<15
QuEChERS with GC-MS/MS Fruits & Vegetables>0.9980-1150.002-0.010.01-0.02<15
QuEChERS with GC-MS Soil>0.9975-1050.0050.01<20
Liquid-Liquid Extraction (LLE) with GC-ECD Water>0.9880-1100.00050.002<15
Solid-Phase Extraction (SPE) with HPLC-UV Water>0.9985-1050.0010.005<10
Supercritical Fluid Extraction (SFE) with GC-MS Soil>0.9970-1200.0050.01<20
Microwave-Assisted Extraction (MAE) with LC-MS/MS Agricultural Products>0.9970-1160.005-0.0150.01-0.03<20

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to enable replication and adaptation for specific research needs.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Fruits and Vegetables

This method is widely used for the extraction of pesticide residues from food matrices with high water content.

a) Sample Preparation:

  • Homogenize a representative 10-15 g sample of the fruit or vegetable.

  • For samples with low water content, add an appropriate amount of water to ensure a total water volume of approximately 10 mL.

b) Extraction:

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (B52724).

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate for the EN 15662 method).[1]

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

c) Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take an aliquot (e.g., 1 mL or 6 mL) of the acetonitrile supernatant and transfer it to a d-SPE cleanup tube.

  • The d-SPE tube contains a sorbent mixture, typically anhydrous magnesium sulfate (B86663) to remove residual water, and Primary Secondary Amine (PSA) to remove organic acids, sugars, and fatty acids. For pigmented samples, graphitized carbon black (GCB) may be included to remove pigments.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2-5 minutes.

d) Analysis:

  • The final extract is ready for analysis by LC-MS/MS or GC-MS/MS. For GC analysis, a solvent exchange to a more volatile solvent may be necessary.

Liquid-Liquid Extraction (LLE) for Water Samples

LLE is a traditional and effective method for extracting pesticides from aqueous matrices.

a) Extraction:

  • To a 1 L separatory funnel, add 500 mL of the water sample.

  • Add a suitable organic solvent, such as dichloromethane (B109758) or a mixture of hexane (B92381) and acetone (B3395972).

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate.

  • Drain the organic layer into a flask.

  • Repeat the extraction process two more times with fresh organic solvent.

  • Combine the organic extracts.

b) Drying and Concentration:

  • Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the dried extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

c) Analysis:

  • The concentrated extract can be analyzed by GC with an electron capture detector (GC-ECD) or GC-MS.

Solid-Phase Extraction (SPE) for Water Samples

SPE is a more modern and often more efficient alternative to LLE, using a solid sorbent to isolate the analyte of interest.

a) Cartridge Conditioning:

  • Condition an appropriate SPE cartridge (e.g., C18) by passing a sequence of solvents, typically methanol (B129727) followed by water, through the cartridge.

b) Sample Loading:

  • Pass the water sample through the conditioned SPE cartridge at a controlled flow rate. The analytes will be retained on the sorbent.

c) Washing:

  • Wash the cartridge with a weak solvent to remove any co-extracted interferences.

d) Elution:

  • Elute the retained this compound from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or ethyl acetate).

e) Concentration and Analysis:

  • The eluate can be concentrated if necessary and then analyzed by HPLC-UV, LC-MS/MS, or GC-MS.

Supercritical Fluid Extraction (SFE) for Soil Samples

SFE is a "green" extraction technique that uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.[2]

a) Sample Preparation:

  • Air-dry and sieve the soil sample to ensure homogeneity.

b) Extraction:

  • Place the prepared soil sample into the extraction vessel of the SFE instrument.

  • Pressurize and heat the vessel with carbon dioxide to bring it to a supercritical state (e.g., >73.8 bar and >31.1 °C).

  • A modifier, such as methanol, may be added to the supercritical CO₂ to enhance the extraction of more polar analytes.[3]

  • The supercritical fluid containing the extracted analytes is then passed through a trapping system where the analytes are collected.

c) Analysis:

  • The collected analytes are eluted from the trap with a small amount of organic solvent and analyzed by GC-MS or LC-MS/MS.[2]

Microwave-Assisted Extraction (MAE) for Agricultural Samples

MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.

a) Sample Preparation:

  • Homogenize the agricultural sample (e.g., fruits, vegetables, or grains).

b) Extraction:

  • Place a known amount of the homogenized sample into a microwave-safe extraction vessel.

  • Add a suitable extraction solvent (e.g., a mixture of acetone and hexane).

  • Seal the vessel and place it in the microwave extraction system.

  • Apply microwave energy for a specified time and at a set temperature to facilitate the extraction of this compound into the solvent.

c) Cleanup and Analysis:

  • After cooling, the extract is filtered and may require a cleanup step, such as d-SPE, before analysis by LC-MS/MS or GC-MS/MS.[4]

Visualizing Analytical Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described analytical methods.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenization Homogenize Sample Weighing Weigh 10-15g Homogenization->Weighing Add_ACN Add Acetonitrile Weighing->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Shake Shake Vigorously Add_Salts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add d-SPE Sorbent Transfer_Supernatant->Add_dSPE Vortex Vortex Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Analysis LC-MS/MS or GC-MS/MS Centrifuge2->Analysis

Caption: QuEChERS method workflow for fruits and vegetables.

LLE_Workflow cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Water Sample Add_Solvent Add Organic Solvent Sample->Add_Solvent Shake Shake Separatory Funnel Add_Solvent->Shake Separate Separate Layers Shake->Separate Repeat Repeat Extraction (2x) Separate->Repeat Combine Combine Extracts Repeat->Combine Dry Dry with Na₂SO₄ Combine->Dry Concentrate Concentrate Dry->Concentrate Analysis GC-ECD or GC-MS Concentrate->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow for water samples.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_analysis Analysis Condition Condition SPE Cartridge Load Load Water Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Analysis HPLC-UV or LC-MS/MS Elute->Analysis

References

Comparative Efficacy of Acrinathrin and Bifenthrin Against Spider Mites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of two synthetic pyrethroid acaricides, Acrinathrin and Bifenthrin, against spider mites, primarily focusing on the two-spotted spider mite, Tetranychus urticae. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in pest management strategies.

Executive Summary

Both this compound and Bifenthrin are potent sodium channel modulators effective against a broad spectrum of mites and insects. While direct comparative studies are limited, available data from independent research allows for an indirect assessment of their relative efficacy. Bifenthrin has been extensively studied and has demonstrated rapid knockdown and significant residual activity against spider mites. This compound also exhibits high insecticidal and acaricidal activity, though quantitative efficacy data in publicly accessible literature is less abundant. Resistance to both compounds has been reported in various spider mite populations, underscoring the importance of integrated pest management strategies.

Data Presentation

The following tables summarize the available quantitative data on the efficacy of this compound and Bifenthrin against the two-spotted spider mite (Tetranychus urticae). It is crucial to note that the data for this compound and Bifenthrin are from different studies with potentially different methodologies, which may influence the results.

Table 1: Efficacy of this compound against Tetranychus urticae

Spider Mite Population (Cyprus)LC50 (mg/L)Resistance Ratio (RR)
ARGAKA (Field Bean)14,400903
XYLOFAGOU (Field Bean)11,800743
AREDIOU (Greenhouse Rose)4,06089

Data sourced from Vassiliou & Kitsis, 2013.

Table 2: Efficacy of Bifenthrin against Tetranychus urticae

Mite StrainLC50 (mg a.i./L)95% Fiducial Limits
Susceptible0.150.13 - 0.18
Resistant (Field-Collected)16.413.9 - 19.3

Data adapted from a study on Bifenthrin resistance in Australian cotton.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of efficacy studies. Below are generalized protocols for conducting acaricide bioassays, which are fundamental to determining the efficacy of compounds like this compound and Bifenthrin.

Leaf Disc Bioassay Protocol

This method is commonly used to assess the contact and residual toxicity of acaricides to spider mites.

  • Mite Rearing: Maintain a healthy, susceptible colony of the target spider mite species (e.g., Tetranychus urticae) on a suitable host plant (e.g., bean or cotton plants) under controlled environmental conditions (e.g., 25 ± 2°C, 60 ± 10% RH, 16:8 L:D photoperiod).

  • Preparation of Leaf Discs: Excise leaf discs (typically 2-3 cm in diameter) from untreated host plants. Place the discs with the adaxial side down on a layer of moistened cotton or agar (B569324) in a Petri dish to maintain turgor.

  • Acaricide Preparation: Prepare a series of dilutions of the test acaricide (this compound or Bifenthrin) in a suitable solvent (e.g., water with a non-ionic surfactant). A control group treated with the solvent alone should be included.

  • Application of Acaricide:

    • For residual activity: Dip the leaf discs in the respective acaricide solutions for a standardized duration (e.g., 10 seconds) and allow them to air dry.

    • For direct contact activity: Place a known number of adult female mites (e.g., 20-30) on each leaf disc before spraying with the acaricide solutions using a Potter spray tower to ensure uniform coverage.

  • Infestation: After the leaf discs have dried (for residual assays), transfer a standardized number of adult female mites onto each disc using a fine camel-hair brush.

  • Incubation: Seal the Petri dishes with ventilated lids and incubate them under the same controlled conditions as the mite rearing.

  • Mortality Assessment: Assess mite mortality at specified time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move a distance of their own body length when prodded with a fine brush are considered dead.

  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and other relevant toxicological parameters.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative acaricide efficacy study.

G cluster_prep Preparation Phase cluster_bioassay Bioassay Phase cluster_analysis Data Analysis Phase MiteColony Mite Colony Rearing (Tetranychus urticae) LeafDiscPrep Leaf Disc Preparation MiteColony->LeafDiscPrep HostPlants Host Plant Cultivation (e.g., Bean plants) HostPlants->LeafDiscPrep AcrinathrinPrep This compound Solution Preparation TreatmentApp Acaricide Application (Leaf Dip/Spray) AcrinathrinPrep->TreatmentApp BifenthrinPrep Bifenthrin Solution Preparation BifenthrinPrep->TreatmentApp ControlPrep Control Solution (Solvent only) ControlPrep->TreatmentApp LeafDiscPrep->TreatmentApp MiteInfestation Mite Infestation TreatmentApp->MiteInfestation Incubation Incubation (Controlled Environment) MiteInfestation->Incubation Mortality Mortality Assessment Incubation->Mortality Probit Probit Analysis (LC50) Mortality->Probit Comparison Efficacy Comparison Probit->Comparison

Caption: Experimental workflow for comparative acaricide bioassay.

Signaling Pathway

Both this compound and Bifenthrin are Type I pyrethroids that target the voltage-gated sodium channels in the nervous system of spider mites.

G cluster_membrane Neuronal Membrane NaChannel_Closed Voltage-Gated Na+ Channel (Closed State) NaChannel_Open Voltage-Gated Na+ Channel (Open State) NaChannel_Closed->NaChannel_Open NaInflux Na+ Influx NaChannel_Open->NaInflux Pyrethroid This compound / Bifenthrin Pyrethroid->NaChannel_Open Binds to & prolongs open state NerveImpulse Nerve Impulse (Depolarization) NerveImpulse->NaChannel_Closed Activates RepetitiveFiring Repetitive Neuronal Firing NaInflux->RepetitiveFiring Paralysis Paralysis & Death RepetitiveFiring->Paralysis

Caption: Mode of action of this compound and Bifenthrin on sodium channels.

Navigating Pyrethroid Resistance: A Comparative Guide on Cross-Resistance with a Focus on Acrinathrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of insecticide resistance necessitates a comprehensive understanding of cross-resistance patterns within chemical classes. This guide provides a comparative analysis of Acrinathrin and other key pyrethroids, offering insights into their relative efficacy against resistant pest populations. By examining experimental data and outlining the underlying mechanisms, this document serves as a resource for developing more robust and sustainable pest management strategies.

Quantitative Cross-Resistance Data

The following tables summarize the resistance profiles of various pest populations to this compound and other pyrethroids. Resistance Ratios (RR) are calculated as the LC50 or LD50 of the resistant population divided by that of a susceptible population. Higher RR values indicate a greater degree of resistance.

Disclaimer: The data presented below is compiled from multiple independent studies. Direct comparison of Resistance Ratios between studies should be approached with caution due to variations in experimental conditions, susceptible reference strains, and pest populations.

Table 1: this compound Resistance in the Two-Spotted Spider Mite (Tetranychus urticae)

Population (Cyprus)AcaricideLC50 (mg/liter)Resistance Ratio (RR)
ARGAKAThis compound14,400903
XYLOFAGOUThis compound-743
AREDIOUThis compound4,06089
Susceptible Ref.This compound15.951

Data sourced from a study on Tetranychus urticae populations from Cyprus[1].

Table 2: Cross-Resistance to this compound in a Fenpyroximate-Resistant Strain of Tetranychus urticae

Strain (Korea)Selecting AcaricideTest AcaricideResistance Ratio (RR)
Fenpyroximate-ResistantFenpyroximateThis compound196

This data indicates a high level of cross-resistance to this compound in a strain of T. urticae selected for resistance to fenpyroximate[2].

Table 3: Comparative Resistance of Various Pyrethroids in Different Pest Species (Data from Multiple Studies)

Pest SpeciesPyrethroidResistance Ratio (RR)
Aedes aegyptialpha-Cypermethrin10 - 100
Aedes aegyptid-PhenothrinModerate
Aedes aegyptilambda-CyhalothrinLow to Moderate
Aedes aegyptiPermethrinLow to Moderate
Aedes aegyptiCypermethrinLow
Aedes aegyptizeta-CypermethrinLow (one strain)
Aedes aegyptiBifenthrinLow (one strain)
Aedes aegyptiDeltamethrinSusceptible to Moderate
Halotydeus destructorBifenthrin> 200,000 (homozygotes)
Varroa destructortau-FluvalinateResistant
Varroa destructorThis compoundResistant

This table provides a qualitative and quantitative summary of resistance levels to various pyrethroids in different pest species, compiled from multiple sources[3][4][5]. It is intended to illustrate the spectrum of resistance within the pyrethroid class.

Experimental Protocols

The assessment of insecticide resistance and cross-resistance relies on standardized bioassay procedures. The following are detailed methodologies commonly employed in such studies.

Leaf-Disk Spray Bioassay (for Mites)

This method is widely used for determining the toxicity of acaricides to phytophagous mites.

  • Preparation of Leaf Disks: Leaf disks (e.g., from bean or citrus plants) are placed on a water-saturated cotton bed in a petri dish to maintain turgor.

  • Mite Infestation: A cohort of adult female mites of a standardized age is transferred to each leaf disk.

  • Acaricide Application: The leaf disks are sprayed with a range of concentrations of the test acaricide using a precision spray tower. A control group is sprayed with water or a solvent control.

  • Incubation: The treated leaf disks are maintained under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Mortality is recorded at a specified time point, typically 24 or 48 hours post-treatment. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The concentration-mortality data is subjected to probit analysis to determine the LC50 (lethal concentration for 50% of the population) and its 95% confidence intervals. The Resistance Ratio (RR) is then calculated by dividing the LC50 of the resistant strain by the LC50 of a susceptible reference strain[1][6].

Adult Vial Test (for Mosquitoes and other flying insects)

This method, developed by the Centers for Disease Control and Prevention (CDC), is used to determine the susceptibility of adult insects to insecticides.

  • Vial Coating: Glass vials are coated on the inside with a solution of the technical grade insecticide dissolved in acetone (B3395972). The acetone is then allowed to evaporate completely, leaving a uniform layer of the insecticide on the inner surface. Control vials are coated with acetone only.

  • Insect Exposure: A known number of adult insects (e.g., 20-25 non-blood-fed female mosquitoes, 2-5 days old) are introduced into each vial.

  • Observation: The number of knocked-down insects is recorded at regular intervals.

  • Mortality Assessment: After a defined exposure period (e.g., 1 hour), the insects are transferred to clean recovery cups with access to a sugar solution. Mortality is recorded 24 hours post-exposure.

  • Data Analysis: The mortality data is used to calculate the LC50 or a diagnostic dose that causes 100% mortality in a susceptible population.

WHO Tube Bioassay (for Mosquitoes)

The World Health Organization (WHO) tube bioassay is a standard method for monitoring insecticide resistance in adult mosquito populations.

  • Preparation: Plastic tubes are lined with insecticide-impregnated papers at a pre-determined diagnostic concentration. Control tubes are lined with papers treated with the solvent only.

  • Mosquito Exposure: Batches of 20-25 non-blood-fed female mosquitoes (2-5 days old) are exposed in the tubes for a fixed period (usually 1 hour).

  • Recovery: After exposure, the mosquitoes are transferred to clean holding tubes with access to a sugar solution.

  • Mortality Recording: Mortality is recorded 24 hours after the exposure period.

  • Interpretation: The percentage mortality is calculated. According to WHO criteria, 98-100% mortality indicates susceptibility, 90-97% suggests possible resistance that requires further investigation, and less than 90% mortality confirms resistance.

Mechanisms of Pyrethroid Resistance and Cross-Resistance

Pyrethroid resistance in arthropods is primarily conferred by two main mechanisms: target-site insensitivity and enhanced metabolic detoxification. The presence of one or more of these mechanisms can lead to cross-resistance to other pyrethroids and, in some cases, to insecticides from different chemical classes.

Target-Site Insensitivity

The primary target site for pyrethroid insecticides is the voltage-gated sodium channel (VGSC) in the nerve cell membrane. Pyrethroids bind to the VGSC, forcing it to remain open for an extended period, which leads to hyperexcitation of the nervous system, paralysis, and eventual death of the insect.

  • Knockdown Resistance (kdr): Point mutations in the gene encoding the VGSC can alter the protein's structure, reducing its affinity for pyrethroid molecules. This type of resistance is known as knockdown resistance (kdr). Different mutations at various locations on the VGSC gene can confer varying levels of resistance to different pyrethroids. The presence of kdr mutations often results in broad cross-resistance across the pyrethroid class.

Metabolic Resistance

Metabolic resistance occurs when insects have an enhanced ability to detoxify or sequester insecticides before they can reach their target site. This is often achieved through the overexpression or increased activity of detoxification enzymes.

  • Cytochrome P450 Monooxygenases (P450s): This large and diverse family of enzymes plays a crucial role in the metabolism of a wide range of foreign compounds, including insecticides. Overexpression of specific P450s can lead to the rapid breakdown of pyrethroids into less toxic metabolites. The substrate specificity of the involved P450s determines the cross-resistance spectrum. Some P450s can metabolize a broad range of pyrethroids, leading to extensive cross-resistance, while others may be more specific[7][8].

  • Esterases: These enzymes hydrolyze the ester bond present in many pyrethroid molecules, rendering them inactive. Increased esterase activity is a common mechanism of resistance to pyrethroids.

  • Glutathione S-Transferases (GSTs): GSTs are involved in the detoxification of a variety of xenobiotics by conjugating them with glutathione, which makes them more water-soluble and easier to excrete. While primarily associated with resistance to other insecticide classes, some GSTs have been implicated in pyrethroid resistance.

Visualizing Resistance Mechanisms and Experimental Workflows

To better illustrate the complex relationships and processes involved in cross-resistance studies, the following diagrams have been generated using Graphviz.

Pyrethroid_Resistance_Mechanisms cluster_0 Pyrethroid Exposure cluster_1 Resistance Mechanisms cluster_2 Detoxification Enzymes cluster_3 Outcome Pyrethroid Pyrethroid Insecticide TargetSite Target-Site Insensitivity (kdr mutations) Pyrethroid->TargetSite Binds to VGSC Metabolic Metabolic Resistance Pyrethroid->Metabolic Subject to Detoxification Outcome Reduced Efficacy & Cross-Resistance TargetSite->Outcome P450 Cytochrome P450s Metabolic->P450 Esterases Esterases Metabolic->Esterases GSTs GSTs Metabolic->GSTs P450->Outcome Esterases->Outcome GSTs->Outcome

Caption: Mechanisms of pyrethroid resistance leading to cross-resistance.

Experimental_Workflow start Start: Suspected Resistance collect Collect Pest Populations start->collect rear Rear in Laboratory collect->rear bioassay Perform Bioassays (e.g., Leaf-Disk, Vial Test, WHO Tube) rear->bioassay molecular Molecular Analysis (kdr genotyping, enzyme activity) rear->molecular data Analyze Data (Calculate LC50/LD50, RR) bioassay->data interpret Interpret Results & Assess Cross-Resistance data->interpret molecular->interpret report Publish Comparison Guide interpret->report

Caption: Workflow for assessing insecticide cross-resistance.

References

A Comparative Analysis of Acrinathrin and Neonicotinoid Insecticide Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the toxicological profiles of acrinathrin, a synthetic pyrethroid insecticide, and neonicotinoid insecticides. It is intended for researchers, scientists, and professionals in drug development and environmental science, offering a comprehensive overview supported by experimental data and methodologies.

Introduction

This compound is a synthetic pyrethroid insecticide and acaricide known for its efficacy against a range of mites and other insects.[1][2] It functions as a potent neurotoxin with contact and stomach action.[1] Neonicotinoids are a class of neuro-active insecticides chemically related to nicotine (B1678760) and have become the most widely used insecticides globally since their introduction in the 1990s.[3][4] This class includes active ingredients such as imidacloprid (B1192907), clothianidin, thiamethoxam (B1682794), acetamiprid, and thiacloprid.[5] A key feature of neonicotinoids is their systemic nature; they are water-soluble and can be absorbed by plants, making all parts of the plant toxic to pests.[3][4][6]

Mechanism of Action

The primary difference in the toxicological profiles of this compound and neonicotinoids stems from their distinct mechanisms of action at the molecular level. Both are neurotoxins, but they target different components of the insect nervous system.

This compound: As a pyrethroid, this compound's mode of action involves modulating sodium channels in nerve cells.[1][7] It binds to the voltage-gated sodium channels, forcing them to remain open for extended periods. This leads to a continuous influx of sodium ions, causing repetitive nerve firing, which results in paralysis and eventual death of the insect.

Neonicotinoids: Neonicotinoids act on the central nervous system of insects by selectively binding to postsynaptic nicotinic acetylcholine (B1216132) receptors (nAChRs).[3][4][8] They mimic the action of the neurotransmitter acetylcholine (ACh), but unlike ACh, they are not readily broken down by the enzyme acetylcholinesterase. This leads to a persistent stimulation of the nAChRs, causing over-excitation of the nerve cells, which results in paralysis and death.[3] While neonicotinoids also bind to vertebrate nAChRs, their affinity is significantly lower, which accounts for their selective toxicity to insects over mammals.[4]

Signaling Pathway Diagrams

Acrinathrin_MoA cluster_neuron Nerve Cell Axon Na_Channel Voltage-Gated Sodium Channel Effect Prolonged Channel Opening -> Repetitive Nerve Firing -> Paralysis & Death Na_Channel->Effect Causes Na_Ion Na+ Ion Na_Ion->Na_Channel Normal Influx (Action Potential) Membrane_In Inside Cell Membrane_Out Outside Cell This compound This compound This compound->Na_Channel Binds and Modifies

Caption: Mechanism of action for this compound.

Neonicotinoid_MoA cluster_synapse Postsynaptic Neuron nAChR Nicotinic Acetylcholine Receptor (nAChR) Effect Persistent Activation -> Over-stimulation -> Paralysis & Death nAChR->Effect Leads to ACh Acetylcholine (Neurotransmitter) ACh->nAChR Binds & Activates Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Binds Irreversibly (Agonist)

Caption: Mechanism of action for Neonicotinoids.

Comparative Toxicity Data

The toxicity of these insecticides varies significantly across different species and taxonomic groups. The following tables summarize acute toxicity data, primarily focusing on the median lethal dose (LD50), which is the dose required to kill half the members of a tested population.

Table 1: Mammalian Acute Toxicity
CompoundClassRat Oral LD50 (mg/kg)Rabbit Dermal LD50 (mg/kg)
This compound Pyrethroid>5,000>2,000
Imidacloprid Neonicotinoid450[9]>2,000[9]
Clothianidin Neonicotinoid>5,000[9]>2,000[9]
Thiamethoxam Neonicotinoid>5,000[9]>2,000[9]
Acetamiprid Neonicotinoid450[9]>2,000[9]
Dinotefuran Neonicotinoid2,000[9]>2,000[9]

Data sourced from the Vermont Legislature report on neonicotinoid pesticides and other toxicological databases.[9]

Generally, both this compound and several neonicotinoids exhibit low acute oral toxicity to mammals.[1][9]

Table 2: Avian Acute Toxicity
CompoundClassSpeciesOral LD50 (mg/kg)
This compound PyrethroidUnavailableModerately toxic (general finding)[1]
Imidacloprid NeonicotinoidEared Dove59[10]
Clothianidin NeonicotinoidEared Dove4,248[10]
Thiamethoxam NeonicotinoidEared Dove4,366[10]

Data from a study on South American eared doves.[10]

Studies show that the acute toxicity of neonicotinoids to birds can vary significantly between different compounds, with imidacloprid being substantially more toxic to eared doves than clothianidin or thiamethoxam.[10] this compound is generally considered moderately toxic to birds.[1]

Table 3: Honey Bee Acute Toxicity
CompoundClassContact LD50 (ng/bee)Oral LD50 (ng/bee)
This compound PyrethroidHighly toxic (general finding)[1]Highly toxic (general finding)[1]
Imidacloprid Neonicotinoid60 - 2433.7 - 40.9[9]
Clothianidin Neonicotinoid2.88 - 26.35[11]Highly toxic (<2 µ g/bee )[9]
Thiamethoxam Neonicotinoid2.88 - 26.35[11]Highly toxic (<2 µ g/bee )[9]
Acetamiprid NeonicotinoidModerately toxic[12]Moderately toxic[12]

Data sourced from various ecotoxicology studies and reviews.[1][9][11][12]

Both this compound and the nitro-substituted neonicotinoids (imidacloprid, clothianidin, thiamethoxam) are classified as highly toxic to bees.[1][9][12][13][14] Sublethal effects of neonicotinoids on bees are also a major concern, impacting foraging behavior, navigation, and immune response.[8][14][15]

Table 4: Aquatic Organism Acute Toxicity (LC50)
CompoundClassRainbow Trout (96h LC50, µg/L)Daphnia magna (48h EC50, µg/L)
This compound PyrethroidHighly toxic (general finding)[1]Highly toxic (general finding)[1]
Imidacloprid Neonicotinoid211,00085,000
Clothianidin Neonicotinoid>105,000>119,000
Thiamethoxam Neonicotinoid>100,000>100,000

Data sourced from public toxicology databases.

This compound, like many pyrethroids, is highly toxic to fish and aquatic invertebrates.[1] Neonicotinoids are generally less toxic to fish but can be very toxic to aquatic invertebrates, which form a crucial part of aquatic ecosystems.[16][17]

Neurotoxicity

While both insecticide types are neurotoxic to their target pests, there is growing research into their potential neurotoxic effects on non-target organisms, including mammals.

This compound , as a pyrethroid, can cause neurotoxic effects in mammals at high doses, leading to symptoms like tremors, salivation, and convulsions.

Neonicotinoids have been the subject of numerous studies regarding their potential for mammalian neurotoxicity, particularly during development.[18] Although they have a lower affinity for mammalian nAChRs, exposure, especially at an early age, has been shown to alter neuronal development and induce neuroinflammation.[19] Recent studies have detected various neonicotinoids and their metabolites in human cerebrospinal fluid, prompting further investigation into their potential to adversely affect the central nervous system.[20] Some research suggests that even non-toxic doses can lead to behavioral changes in mice.[21]

Environmental Fate and Ecotoxicity

The environmental behavior of these two types of insecticides differs significantly, influencing their impact on non-target species and ecosystems.

This compound has low aqueous solubility and is not expected to leach into groundwater.[1] It degrades rapidly in water systems but can be moderately persistent in soils.[1] Its primary ecotoxicological concern is its high toxicity to beneficial insects like bees and to aquatic life.[1]

Neonicotinoids are water-soluble and systemic, which means they are taken up by the plant and are present in all its tissues, including pollen and nectar.[3][4][16] This creates multiple exposure routes for pollinators.[16] Their high water solubility and persistence in soil (with half-lives that can exceed 1,000 days) contribute to their potential for runoff into waterways and accumulation in the environment.[22][23][24][25] This persistence and mobility have led to widespread contamination of soil and water, posing a significant risk to pollinators, aquatic invertebrates, and insectivorous birds.[16][17][22]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of insecticide toxicity. Below is a generalized protocol for determining acute oral toxicity (LD50) in rats, based on OECD Test Guideline 423.

Protocol: Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)
  • Objective: To determine the acute oral toxicity of a test substance and classify it into a toxicity category based on the observed mortality.

  • Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain), typically females, are used. Animals are acclimated to laboratory conditions for at least 5 days before the test.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum.

  • Dose Administration:

    • The test substance is typically administered in a single dose by gavage using a stomach tube.

    • The volume administered is kept low (e.g., not exceeding 1 mL/100g body weight).

    • A stepwise procedure is used with a group of 3 animals per step. Starting doses (e.g., 5, 50, 300, 2000 mg/kg body weight) are selected based on existing information about the substance.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The substance is administered, and food is withheld for another 3-4 hours.

    • The outcome of the first step determines the dose for the next step. If mortality occurs, the dose for the next group is lowered. If no mortality occurs, a higher dose is used.

  • Observation:

    • Animals are observed for signs of toxicity shortly after dosing and periodically during the first 24 hours, with special attention during the first 4 hours.

    • Observations continue daily for a total of 14 days.

    • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.

    • Body weights are recorded weekly, and all mortalities are recorded.

  • Pathology: All animals (including those that die during the test and survivors at the end) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is determined based on the mortality rates observed at different dose levels, and the substance is classified according to globally harmonized systems (GHS).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_obs Observation Phase (14 Days) cluster_analysis Analysis Phase A Select & Acclimate Test Animals (Rats) B Prepare Test Substance (this compound or Neonicotinoid) C Fast Animals Overnight B->C D Administer Single Dose (Oral Gavage) C->D E Observe for Clinical Signs (Intensive: First 24h) D->E F Daily Health Checks & Record Mortalities E->F G Weekly Body Weight Measurement H Perform Gross Necropsy G->H I Analyze Data & Determine LD50 H->I

Caption: Workflow for an Acute Oral Toxicity Study.

Conclusion

This compound and neonicotinoid insecticides represent two distinct classes of neurotoxicants with different toxicological profiles and environmental behaviors.

  • Mechanism: this compound modulates sodium channels, while neonicotinoids are agonists of nicotinic acetylcholine receptors.

  • Mammalian Toxicity: Both classes generally exhibit low acute toxicity to mammals in laboratory studies. However, concerns about the chronic and developmental neurotoxicity of neonicotinoids are growing.

  • Ecotoxicity: Both this compound and many neonicotinoids are highly toxic to bees. A key difference lies in their environmental fate; the systemic nature, water solubility, and persistence of neonicotinoids create prolonged and widespread exposure risks for a broad range of non-target organisms, particularly pollinators and aquatic invertebrates. This compound's risk is more associated with its high intrinsic toxicity to aquatic life and bees upon direct exposure.

The choice and regulation of these insecticides require a careful balancing of their efficacy against target pests with the significant risks they pose to non-target species and the broader ecosystem. For researchers, understanding these distinct toxicological profiles is essential for developing safer alternatives and for assessing the environmental impact of current agricultural practices.

References

Differential Biological Activity of Acrinathrin Enantiomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acrinathrin is a synthetic pyrethroid insecticide and acaricide valued for its high efficacy against a broad spectrum of agricultural pests.[1] As a chiral molecule with three chiral centers, this compound can exist as multiple stereoisomers. However, the commercial product is formulated as a single, highly active isomer, highlighting the significant role of stereochemistry in its biological activity.[1][2] This guide provides a comparative analysis of the differential biological activity of this compound enantiomers, drawing upon available data for this compound and other pyrethroids to illustrate the principles of enantioselectivity in this class of insecticides.

Data Presentation: Comparative Efficacy of Pyrethroid Enantiomers

The insecticidal and acaricidal activity of pyrethroids is often highly dependent on the stereoisomer. One enantiomer typically exhibits significantly higher potency than its mirror image. Although specific comparative data for this compound enantiomers is lacking, the following table illustrates the principle of enantioselective toxicity using data from other pyrethroids.

PyrethroidEnantiomer/IsomerTarget OrganismLC50/LD50Reference
Deltamethrin 1R-cis-αS isomerHousefly (Musca domestica)Highly ToxicGeneral Knowledge
Other isomersHousefly (Musca domestica)Significantly Less ToxicGeneral Knowledge
Cypermethrin 1R-cis-αS & 1R-trans-αSVarious insectsPrimarily responsible for insecticidal activityGeneral Knowledge
Other six isomersVarious insectsLow to negligible activityGeneral Knowledge
Bifenthrin (-)-bifenthrinDaphnia pulexLC50 (12h): 2.1 µg/L[3]
(+)-bifenthrinDaphnia pulexLC50 (12h): 28.9 µg/L[3]
(-)-bifenthrinCarp (Cyprinus carpio)LC50 (96h): 0.99 µg/L[3]
(+)-bifenthrinCarp (Cyprinus carpio)LC50 (96h): 2.08 µg/L[3]

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

The primary target of pyrethroid insecticides, including this compound, is the voltage-gated sodium channel (VGSC) in the nerve cell membranes of insects.[1][2] These channels are crucial for the propagation of nerve impulses. Pyrethroids bind to the open state of the VGSC, preventing its closure. This leads to a persistent influx of sodium ions, causing prolonged depolarization of the nerve membrane, repetitive neuronal firing, and ultimately paralysis and death of the insect.[2]

The differential activity of pyrethroid enantiomers arises from their stereospecific interactions with the binding site on the sodium channel. The three-dimensional structure of the more active enantiomer allows for a more precise and stable fit into the receptor site, leading to a more potent disruptive effect on channel function.

G cluster_membrane Neuronal Membrane VGSC_closed Voltage-Gated Sodium Channel (Closed) VGSC_open Voltage-Gated Sodium Channel (Open) VGSC_inactivated Voltage-Gated Sodium Channel (Inactivated) VGSC_open->VGSC_inactivated Inactivates Na_influx Na+ Influx VGSC_open->Na_influx Allows Prolonged_depolarization Prolonged Depolarization VGSC_open->Prolonged_depolarization Prevents Closure Repolarization Membrane Repolarization VGSC_inactivated->Repolarization During Depolarization Membrane Depolarization Depolarization->VGSC_closed Opens Repolarization->VGSC_closed Resets This compound This compound Enantiomer This compound->VGSC_open Binds to (Stereospecific) Na_influx->Depolarization Causes Repetitive_firing Repetitive Neuronal Firing Prolonged_depolarization->Repetitive_firing Paralysis Paralysis & Death Repetitive_firing->Paralysis

Mechanism of action of this compound on voltage-gated sodium channels.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activity of insecticide enantiomers. Below are generalized methodologies for key experiments.

Enantiomer Separation by Chiral HPLC

Objective: To separate and isolate the individual enantiomers of this compound from a racemic mixture for use in subsequent bioassays.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralcel® or Chiralpak®)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol (B130326), ethanol)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of a specific ratio of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). The optimal ratio needs to be determined empirically to achieve the best separation.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved on the detector.

  • Sample Injection: Dissolve the this compound standard in the mobile phase and inject a small volume onto the column.

  • Chromatographic Separation: The enantiomers will travel through the column at different rates due to their differential interactions with the chiral stationary phase, resulting in their separation.

  • Detection and Fraction Collection: Monitor the elution of the enantiomers using the UV detector. Collect the fractions corresponding to each separated peak.

  • Purity Analysis: Analyze the collected fractions to confirm the enantiomeric purity of each isolate.

G Start Racemic this compound Sample HPLC Chiral HPLC System (CSP Column) Start->HPLC Separation Differential Interaction with CSP HPLC->Separation Detection UV Detector Separation->Detection Fraction1 Collect Enantiomer 1 Detection->Fraction1 Peak 1 Fraction2 Collect Enantiomer 2 Detection->Fraction2 Peak 2

Workflow for the separation of this compound enantiomers using chiral HPLC.
Acute Toxicity Bioassay on Mites (e.g., Tetranychus urticae)

Objective: To determine the median lethal concentration (LC50) of individual this compound enantiomers against a target pest.

Materials:

  • This compound enantiomers

  • Acetone (or other suitable solvent)

  • Distilled water and a surfactant

  • Leaf discs (e.g., from bean plants)

  • Petri dishes with moist filter paper

  • Mite population (Tetranychus urticae)

  • Spray tower or micropipette

Procedure:

  • Preparation of Test Solutions: Prepare a series of graded concentrations of each enantiomer in a water-acetone solution with a surfactant. A control solution (water-acetone-surfactant only) should also be prepared.

  • Treatment Application: Apply a fixed volume of each test solution to the leaf discs. This can be done using a spray tower for uniform coverage or by direct application with a micropipette. Allow the solvent to evaporate.

  • Infestation: Place a known number of adult female mites (e.g., 20-30) onto each treated leaf disc.

  • Incubation: Place the leaf discs in Petri dishes with moist filter paper to maintain humidity and incubate under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

  • Mortality Assessment: After a specified period (e.g., 24, 48, or 72 hours), count the number of dead and live mites on each disc. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Acute Immobilization Test on Daphnia magna

Objective: To assess the acute toxicity of this compound enantiomers to a non-target aquatic invertebrate.

Materials:

  • This compound enantiomers

  • Culture of Daphnia magna (<24 hours old)

  • Reconstituted hard water (or other suitable culture medium)

  • Glass beakers or test tubes

  • Solvent (e.g., acetone)

Procedure:

  • Preparation of Test Solutions: Prepare a range of concentrations of each enantiomer in the culture medium. A solvent control should be included if a solvent is used to dissolve the test substance.

  • Exposure: Place a known number of daphnids (e.g., 10) into each test vessel containing the test solution.

  • Incubation: Incubate the test vessels for 48 hours under controlled conditions (e.g., 20-22°C, 16:8 L:D photoperiod) without feeding.

  • Immobilization Assessment: At 24 and 48 hours, count the number of daphnids that are unable to swim within 15 seconds after gentle agitation of the test vessel. These are considered immobilized.

  • Data Analysis: Calculate the percentage of immobilized daphnids at each concentration and determine the EC50 (median effective concentration) value.

Conclusion

The stereochemistry of this compound is a critical determinant of its biological activity. While specific data on the differential effects of its enantiomers are not widely published, the established principles of enantioselectivity in other pyrethroids strongly suggest that one enantiomer is responsible for the majority of its insecticidal and acaricidal potency. The less active enantiomer may contribute to off-target toxicity without enhancing efficacy. A thorough understanding of the enantioselective properties of this compound is crucial for optimizing its application, minimizing environmental impact, and managing the development of insecticide resistance. Further research to quantify the biological activity of individual this compound enantiomers is highly encouraged.

References

Validating Acrinathrin Detection in Honey: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of pesticide residues in food products is paramount for ensuring consumer safety and regulatory compliance. This guide provides a comprehensive comparison of validated analytical methods for the detection of Acrinathrin, a synthetic pyrethroid insecticide, in honey. The following sections detail the performance of various methods through supporting experimental data, offer in-depth experimental protocols, and visualize the analytical workflow.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method for this compound detection in honey depends on several factors, including sensitivity, accuracy, precision, and laboratory resources. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two most prevalent techniques. The data presented below, compiled from various studies, highlights the performance of these methods, often in conjunction with the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.

MethodSample PreparationRecovery (%)LOD (µg/kg)LOQ (µg/kg)RSD (%)Reference
GC-µECD/GC-MS/MS LLE with n-Hexane, Florisil SPE cleanupNot Specified for this compound individually<1010<20[1]
GC-FID LLE with Benzene-isopropanol, Florisil SPE cleanup>90Not SpecifiedNot SpecifiedNot Specified[2]
GC-MS Modified QuEChERS71-1193-6Not Specified<20[3]
GC-MS/MS Modified QuEChERS70-120 (for 207 pesticides)Not Specified5-25<20[4]
GCxGC-TOFMS QuEChERS70-120Not Specified6-26<20[5][6]
LC-MS/MS Modified QuEChERS70-1200.005 mg/kg (5 µg/kg)0.010-0.025 mg/kg (10-25 µg/kg)<20[7]
LC-MS/MS Ethyl Acetate Extraction70-120Not Specified10, 20, 50 (spiking levels)<20[8]
UPLC-HRMS QuEChERS with d-SPE80.3-112.7Not Specified0.6-60.4-7.1[9]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; d-SPE: dispersive Solid-Phase Extraction.

Experimental Workflow

The general workflow for the analysis of this compound in honey involves sample preparation to isolate the analyte from the complex matrix, followed by instrumental analysis for detection and quantification. The diagram below illustrates a typical workflow.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation Sample Honey Sample Homogenization Dilution Dilution with Water Sample->Dilution Extraction Liquid-Liquid Extraction (e.g., with Acetonitrile or Ethyl Acetate) Dilution->Extraction Salting_out Salting Out (e.g., MgSO4, NaCl) Extraction->Salting_out Centrifugation1 Centrifugation Salting_out->Centrifugation1 dSPE Dispersive Solid-Phase Extraction (d-SPE) (e.g., PSA, C18) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Final_Extract Final Extract Centrifugation2->Final_Extract Injection Injection into GC-MS or LC-MS/MS Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis Linearity Linearity Data_Analysis->Linearity LOD_LOQ LOD & LOQ Determination Data_Analysis->LOD_LOQ Accuracy_Precision Accuracy & Precision (Recovery & RSD) Data_Analysis->Accuracy_Precision Matrix_Effects Matrix Effects Data_Analysis->Matrix_Effects Uncertainty Measurement Uncertainty Data_Analysis->Uncertainty

This compound Detection Workflow in Honey

Detailed Experimental Protocols

Below are detailed protocols for two common approaches for the determination of this compound in honey.

Method 1: Modified QuEChERS with GC-MS Analysis

This method is adapted from a procedure for multiresidue pesticide analysis in honey.[3]

1. Sample Preparation (Modified QuEChERS):

  • Weigh 2.5 g of homogenized honey into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Heat the sample in a water bath at 45°C for 1 minute to improve homogenization.

  • Add 5.0 mL of 0.1 mol L-1 Na2EDTA solution (pre-heated to 45°C) and 5.0 mL of acetonitrile.

  • Vortex the tube for 3 minutes.

  • Add 6.0 g of anhydrous magnesium sulfate (B86663) (MgSO4) and 1.5 g of sodium chloride (NaCl).

  • Vortex for another 1 minute.

  • Centrifuge the tube.

  • The resulting supernatant (acetonitrile layer) is ready for cleanup or direct injection.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the supernatant to a microcentrifuge tube containing a mixture of primary secondary amine (PSA) sorbent and C18 sorbent. The amounts of sorbents should be optimized for the honey matrix.

  • Vortex for 1 minute.

  • Centrifuge, and the resulting supernatant is ready for GC-MS analysis.

3. GC-MS Analysis:

  • Injector: Splitless mode.

  • Column: A suitable capillary column for pesticide analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Oven Temperature Program: An optimized temperature gradient to ensure separation of this compound from other matrix components.

  • Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for quantification or full scan mode for identification.

Method 2: Modified QuEChERS with LC-MS/MS Analysis

This protocol is based on a validated method for a wide range of pesticides in honey.[7]

1. Sample Preparation (Modified QuEChERS):

  • Weigh 5 g of honey into a 50 mL centrifuge tube.

  • Add 7.5 mL of water, 10 mL of acetonitrile, 6 g of anhydrous MgSO4, and 1 g of NaCl.[10]

  • Immediately homogenize the mixture.

  • Centrifuge for 5 minutes at 3000 rpm.[10]

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 2 mL of the supernatant into a 15 mL centrifuge tube containing 50 mg of C18, 50 mg of PSA, and 150 mg of anhydrous MgSO4.[10]

  • Vortex the mixture.

  • Centrifuge for 5 minutes at 3000 rpm.[10]

  • Filter the supernatant through a 0.22 µm PTFE filter into an autosampler vial.[10]

3. LC-MS/MS Analysis:

  • Column: A reverse-phase C18 column suitable for pesticide analysis.

  • Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used for pyrethroids.

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode, with at least two transitions for each analyte for quantification and confirmation.

Conclusion

Both GC-MS and LC-MS/MS coupled with a QuEChERS-based sample preparation are effective for the determination of this compound in honey. The choice between the two often comes down to the specific requirements of the analysis and the instrumentation available. LC-MS/MS may offer higher sensitivity and specificity for a broader range of pesticides, while GC-MS remains a robust and reliable technique. The provided data and protocols serve as a valuable resource for laboratories looking to validate and implement a method for this compound detection in honey, ensuring the safety and quality of this important food product.

References

Comparative Analysis of Acrinathrin and Tau-fluvalinate on Varroa destructor

Author: BenchChem Technical Support Team. Date: December 2025

Acrinathrin and tau-fluvalinate (B143150) are both synthetic pyrethroid acaricides utilized in the management of the parasitic mite Varroa destructor, a significant pest of the western honeybee, Apis mellifera. While both compounds share a similar mode of action, differences in their efficacy, the prevalence of mite resistance, and their sublethal effects on honeybees warrant a detailed comparative analysis for researchers and drug development professionals. This guide provides a comprehensive overview of their performance, supported by experimental data.

Performance and Efficacy

Both this compound and tau-fluvalinate function as neurotoxins that target the voltage-gated sodium channels in the nervous system of Varroa mites.[1][2][3] This interaction disrupts normal nerve function, leading to paralysis and eventual death of the mite.[1] However, the efficacy of these treatments can be highly variable, largely due to the widespread development of resistance in Varroa populations.[4][5]

Studies have shown that the susceptibility of Varroa populations to these acaricides can differ significantly between geographic locations. For instance, one study found a mite population that was resistant to both this compound and tau-fluvalinate, while another population was susceptible to both.[6] A third population demonstrated susceptibility to this compound but not to tau-fluvalinate, highlighting the complex nature of resistance patterns.[6]

The development of resistance is often linked to specific mutations in the voltage-gated sodium channel gene.[1][2] The intensive and repeated use of these pyrethroids creates a strong selective pressure, favoring the survival and reproduction of mites with these resistance-conferring mutations.[7][8] This has led to a decrease in the field effectiveness of products based on these active ingredients.[9]

Quantitative Performance Data

The following table summarizes key quantitative data from various studies to facilitate a direct comparison between this compound and tau-fluvalinate.

ParameterThis compoundTau-fluvalinateReference(s)
Discriminating Concentration 0.26 µg/mL0.66 µg/mL[4][6]
Efficacy (Mite Mortality) Variable, depends on resistanceVariable, reported as low as 72% in some populations[10][11]
LC50 (Susceptible Mites) Not explicitly stated in provided results0.29 µ g/dish (in one study)[12]

Note: Discriminating concentrations are used to detect resistance in a mite population. Mites that survive exposure to this concentration are considered resistant. LC50 (Lethal Concentration 50%) is the concentration of a chemical that kills 50% of a test population. Efficacy in field conditions can be influenced by numerous factors including the level of resistance, application method, and environmental conditions.

Sublethal Effects on Honeybees

While formulated to target Varroa mites, pyrethroid acaricides are not entirely benign to honeybees. Sublethal exposure to tau-fluvalinate has been shown to negatively impact honeybee health. These effects can include impaired immune function, increased DNA damage, and reduced longevity.[13][14] Furthermore, exposure during the larval stage can negatively affect the development and flight capacity of worker bees, potentially impacting their homing ability and foraging efficiency.[15] While specific comparative studies on the sublethal effects of this compound are less prevalent in the provided search results, as a pyrethroid, it is known to be highly toxic to bees.[3] Residues of tau-fluvalinate can persist in beeswax and beebread, leading to chronic exposure within the colony.[7]

Experimental Protocols

The following section details a standardized methodology for assessing the susceptibility of Varroa destructor to acaricides like this compound and tau-fluvalinate, based on the vial test method.[4][6]

Vial Test for Acaricide Susceptibility

Objective: To determine the susceptibility or resistance of a Varroa mite population to a specific acaricide.

Materials:

  • Technical grade this compound or tau-fluvalinate

  • Acetone (B3395972) (analytical grade)

  • Polypropylene (B1209903) vials

  • Micropipette

  • Vortex mixer

  • Fume hood

  • Live adult female Varroa mites, freshly collected from honeybee colonies

  • Fine paintbrush

  • Incubator set at a controlled temperature and humidity

Procedure:

  • Preparation of Acaricide Solutions: Prepare a series of dilutions of the technical grade acaricide in acetone. The concentrations should span the expected range of susceptibility, including the discriminating concentration if known. A control solution of pure acetone should also be prepared.

  • Coating the Vials:

    • Pipette a specific volume (e.g., 1 mL) of each acaricide dilution into a polypropylene vial.

    • Roll and agitate the vial to ensure the inner surface is evenly coated with the solution.

    • Allow the acetone to evaporate completely in a fume hood, leaving a thin film of the acaricide on the vial's interior.

  • Mite Collection: Collect live adult female Varroa mites from honeybee brood or adult bees. Ensure the mites are handled gently to avoid injury.

  • Exposure:

    • Introduce a set number of live mites (e.g., 10-20) into each coated vial, including the control vials.

    • Cap the vials and place them in an incubator under controlled conditions (e.g., 25°C and 60-70% relative humidity).

  • Mortality Assessment: After a predetermined exposure time (typically 24 hours), record the number of dead mites in each vial. Mites that are unable to move when gently prodded with a fine paintbrush are considered dead.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration, correcting for control mortality using Abbott's formula.

    • The data can be analyzed using probit analysis to determine the LC50 value.

    • Mortality at the discriminating concentration can be used to classify the population as susceptible or resistant.

Visualizations

Signaling Pathway

G cluster_neuron Varroa Mite Neuron Na_channel Voltage-Gated Sodium Channel Depolarization Prolonged Depolarization Na_channel->Depolarization Channel Closing Blocked Na_ion Na+ Ions Na_ion->Na_channel Normal Influx Paralysis Paralysis & Death Depolarization->Paralysis This compound This compound This compound->Na_channel Tau_fluvalinate Tau-fluvalinate Tau_fluvalinate->Na_channel

Caption: Mechanism of action for this compound and Tau-fluvalinate.

Experimental Workflow

G start Start prep_solutions Prepare Acaricide Dilutions in Acetone start->prep_solutions coat_vials Coat Polypropylene Vials prep_solutions->coat_vials evaporate Evaporate Solvent coat_vials->evaporate collect_mites Collect Live Varroa Mites evaporate->collect_mites expose_mites Introduce Mites into Vials collect_mites->expose_mites incubate Incubate for 24h expose_mites->incubate assess_mortality Assess Mite Mortality incubate->assess_mortality analyze_data Data Analysis (LC50, Resistance) assess_mortality->analyze_data end End analyze_data->end

Caption: Workflow for the vial test susceptibility assay.

References

Evaluating the Synergistic Effects of Acrinathrin with Carbamate Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the insecticidal performance of the pyrethroid Acrinathrin when used in combination with other pesticides, supported by experimental data. The focus is on the synergistic interactions that enhance the efficacy of this compound, particularly against resistant insect populations. Detailed methodologies for the key experiments cited are provided to facilitate replication and further research.

Introduction to this compound and Pesticide Synergy

This compound is a synthetic pyrethroid insecticide and acaricide known for its high efficacy against a range of insect and mite pests.[1] Its mode of action involves the modulation of sodium channels in the nervous system of insects, leading to paralysis and death.[1] However, the development of insecticide resistance in many pest species can reduce the effectiveness of this compound when used alone.

Pesticide synergy occurs when the combined effect of two or more pesticides is greater than the sum of their individual effects. This can be a valuable strategy to overcome resistance, enhance performance, and potentially reduce the overall amount of active ingredients released into the environment. One common mechanism of synergy involves the inhibition of metabolic enzymes in the pest, which would otherwise detoxify the primary insecticide.

This guide focuses on the well-documented synergistic relationship between this compound and carbamate (B1207046) pesticides in controlling the western flower thrips, Frankliniella occidentalis, a major pest in agriculture.

Comparative Performance Data: this compound and Carbamate Synergists

A study by Bielza et al. (2009) demonstrated that certain carbamate fungicides and insecticides can significantly synergize the toxicity of this compound in resistant strains of Frankliniella occidentalis. The following table summarizes the key findings from their bioassays.[2]

StrainTreatmentLC50 (ppm) (95% CI)Resistance Factor (RF50)Synergism Ratio (SR50)
Susceptible (MLFOM) This compound alone0.8 (0.6-1.0)1.0-
This compound + Pirimicarb0.7 (0.5-0.9)-1.1
This compound + Oxamyl0.6 (0.4-0.8)-1.3
This compound + Propamocarb0.7 (0.5-0.9)-1.1
Resistant (TFE2) This compound alone14.5 (11.8-17.8)18.1-
This compound + Pirimicarb4.1 (3.1-5.5)-3.5
This compound + Oxamyl0.9 (0.7-1.1)-16.6
This compound + Propamocarb1.6 (1.2-2.1)-9.2
Highly Resistant (RAMBLA) This compound alone129.3 (105.1-159.1)161.6-
This compound + Pirimicarb18.2 (14.3-23.2)-7.1
This compound + Oxamyl3.8 (2.9-5.1)-33.6
This compound + Propamocarb9.2 (7.1-11.8)-14.1

Data Interpretation:

  • LC50 (Lethal Concentration 50): The concentration of the insecticide that is lethal to 50% of the test population. A lower LC50 indicates higher toxicity.

  • Resistance Factor (RF50): The ratio of the LC50 of the resistant strain to the LC50 of the susceptible strain. A higher RF50 indicates a greater level of resistance.

  • Synergism Ratio (SR50): The ratio of the LC50 of this compound alone to the LC50 of this compound in combination with a synergist. An SR50 greater than 1 indicates a synergistic effect.

The data clearly shows that while the carbamates had a negligible effect on the susceptible strain, they dramatically increased the toxicity of this compound to both resistant strains. The synergism was most pronounced in the highly resistant "RAMBLA" strain when this compound was combined with Oxamyl, resulting in a 33.6-fold increase in toxicity.[2]

Experimental Protocols

The following is a detailed methodology for a key experiment to evaluate the synergistic effects of this compound with other pesticides, based on the principles used in the cited research.[2][3]

Insect Rearing and Strains
  • Test Organism: Western Flower Thrips (Frankliniella occidentalis).

  • Strains:

    • An insecticide-susceptible laboratory strain (e.g., MLFOM).

    • Resistant field-collected strains (e.g., TFE2, RAMBLA).

  • Rearing Conditions: Maintain insect colonies on green bean pods (Phaseolus vulgaris L.) in ventilated containers at 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour (light:dark) photoperiod.

Pesticide Solutions
  • This compound: Prepare a stock solution of technical grade this compound in acetone. Make serial dilutions in a water-Triton X-100 (0.1%) solution to achieve a range of concentrations for the bioassays.

  • Synergists (Carbamates): Prepare a stock solution of the technical grade carbamate (e.g., Pirimicarb, Oxamyl, Propamocarb) in acetone. Dilute in a water-Triton X-100 (0.1%) solution to a constant sublethal concentration for the synergy tests. This concentration should be predetermined to cause minimal mortality when applied alone.

Bioassay Method: Leaf-Dip Bioassay
  • Preparation of Leaf Discs: Cut fresh, untreated bean leaf discs to a standard size (e.g., 2 cm diameter).

  • Treatment Application:

    • For this compound alone, dip the leaf discs for 10 seconds in the various this compound dilutions and allow them to air dry for 1-2 hours on a wire rack.

    • For the synergistic combinations, dip the leaf discs for 10 seconds in solutions containing a specific concentration of this compound mixed with the constant sublethal concentration of the carbamate synergist.

    • A control group of leaf discs should be dipped in the water-Triton X-100 solution only.

  • Insect Exposure: Place the treated and dried leaf discs in individual ventilated containers (e.g., Petri dishes or small vials) with a moistened filter paper to maintain humidity. Introduce a set number of adult female thrips (e.g., 20-30) into each container.

  • Incubation: Maintain the containers under the same environmental conditions as the insect rearing.

  • Mortality Assessment: Assess mortality after 24-48 hours. Thrips that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis: Analyze the mortality data using probit analysis to calculate the LC50 values, their 95% confidence intervals, resistance factors, and synergism ratios.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the leaf-dip bioassay used to evaluate pesticide synergy.

G cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure & Assessment cluster_analysis Data Analysis Pesticide Prepare Pesticide Solutions Dip_Acrin Dip in this compound (Alone) Pesticide->Dip_Acrin Dip_Combo Dip in this compound + Synergist Pesticide->Dip_Combo Insects Rear and Collect Adult Thrips Expose Introduce Thrips to Leaf Discs Insects->Expose Leaves Cut Leaf Discs Leaves->Dip_Acrin Leaves->Dip_Combo Dip_Control Dip in Control Solution Leaves->Dip_Control Dry Air Dry Leaf Discs Dip_Acrin->Dry Dip_Combo->Dry Dip_Control->Dry Dry->Expose Incubate Incubate for 24-48 hours Expose->Incubate Assess Assess Mortality Incubate->Assess Probit Probit Analysis Assess->Probit Calculate Calculate LC50, RF50, SR50 Probit->Calculate

Caption: Experimental workflow for the leaf-dip bioassay.

Mechanism of Synergistic Action

The primary mechanism by which carbamates synergize the action of this compound is through the inhibition of metabolic enzymes, such as cytochrome P450 monooxygenases. These enzymes are typically responsible for detoxifying the pyrethroid.

G This compound This compound Enzyme Detoxification Enzymes (e.g., Cytochrome P450) This compound->Enzyme Metabolism SodiumChannel Sodium Channel (Target Site) This compound->SodiumChannel Binding Carbamate Carbamate Synergist Carbamate->Enzyme Inhibition Detoxified Detoxified This compound Enzyme->Detoxified Effect Neurotoxic Effect (Paralysis, Death) SodiumChannel->Effect

Caption: Synergistic mechanism of this compound and carbamates.

Conclusion

The experimental evidence strongly supports the synergistic interaction between this compound and certain carbamate pesticides against resistant strains of Frankliniella occidentalis. The use of carbamates as synergists can restore the susceptibility of resistant populations to this compound, making it a viable component of resistance management strategies. The primary mechanism for this synergy is the inhibition of the insect's metabolic detoxification pathways by the carbamate, leading to a higher effective concentration of this compound at its target site. Researchers and professionals in drug development can leverage these findings to design more effective and sustainable pest control solutions.

References

Inter-Laboratory Validation of Acrinathrin Residue Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for Acrinathrin residues. Due to the limited availability of publicly accessible, detailed inter-laboratory study data specifically for this compound, this document presents a comparative analysis based on validation data from collaborative studies on pyrethroid pesticides, the chemical class to which this compound belongs. The methodologies and performance data presented are representative of the expected performance for this compound residue analysis and serve as a valuable resource for laboratories seeking to validate their own methods.

Data Presentation: Performance of Pyrethroid Residue Analysis in Inter-Laboratory Studies

The following tables summarize the quantitative data from two key inter-laboratory studies on the analysis of pyrethroid residues in various food matrices. These studies provide a robust indication of the repeatability and reproducibility that can be expected when analyzing for residues of pyrethroids like this compound.

Table 1: Inter-Laboratory Validation of a Gas Chromatographic Method for Pyrethroid Pesticides in Animal Products

This table is adapted from the collaborative study by Bordet, F. et al. (2002) which validated a method for 21 organochlorine and 6 pyrethroid pesticides. The data for the pyrethroids are presented below.

MatrixSpiking Level (ng/g)Repeatability (RSDr) %Reproducibility (RSDR) %
Milk26 - 451.5 - 6.833 - 50
Eggs4 - 273 - 3929 - 59
Fish31 - 674.5 - 12.231 - 57
Beef Fat19 - 1277 - 1330 - 62

Data sourced from an interlaboratory study involving 17 laboratories in France.[1]

Table 2: Inter-Laboratory Study of Multiresidue Pyrethroids in Agricultural Products by GC-MS

This table is derived from the collaborative study by Fan, Y. et al. (2000) which involved 13 laboratories analyzing for 8 pyrethroid residues.

MatrixSpiking Level (mg/kg)Average Recovery (%)Reproducibility (RSDR) %
Wheat0.105 - 1.90991.8 - 100.26.46 - 17.74
Oranges0.095 - 1.90988.1 - 100.65.94 - 18.13
Tomatoes0.105 - 0.95488.2 - 101.55.59 - 10.48

This study demonstrates that GC-MS is an effective confirmation tool with sufficient sensitivity for pyrethroid residue analysis.[2][3]

Experimental Protocols

The following are detailed methodologies from the cited inter-laboratory studies. These protocols provide a foundation for laboratories to establish and validate their own methods for this compound residue analysis.

Protocol 1: Gas Chromatographic Method for Pyrethroid Pesticides in Animal Products

This method is an extension of the European standard NF-EN-1528 and incorporates solid-phase extraction (SPE) for cleanup.[1]

  • Extraction: Cryogenic extraction is performed on the sample.

  • Cleanup: A two-stage solid-phase extraction (SPE) cleanup is employed:

    • The extract is first passed through a C18 SPE cartridge.

    • The eluate from the C18 cartridge is then passed through a Florisil SPE cartridge.

  • Analysis: The purified extract is injected into a gas chromatograph (GC) equipped with an electron capture detector (ECD) for the measurement of residues.

Protocol 2: Multiresidue Pyrethroids in Agricultural Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This method was developed for the identification and quantification of eight pyrethroid residues in various agricultural products.[2][3]

  • Sample Preparation: The specific sample preparation steps for wheat, oranges, and tomatoes are detailed in the original publication. Generally, this involves homogenization and extraction with an organic solvent.

  • Analysis: The extracts are analyzed by gas chromatography-mass spectrometry (GC-MS). The use of GC-MS provides not only quantification but also effective confirmation of the pyrethroid residues.[2][3] The study highlights that the sensitivity of GC-MS is sufficient for determining residues at the maximum residue limits prescribed by FAO/WHO and its selectivity is superior to GC-ECD.[2][3]

Mandatory Visualization

The following diagrams illustrate the typical workflows for the inter-laboratory validation of this compound residue analysis.

Caption: Experimental workflow for an inter-laboratory validation study.

logical_relationship method Analytical Method validation Method Validation method->validation is subjected to interlab Inter-Laboratory Study validation->interlab includes performance Performance Characteristics (RSDr, RSDR, Recovery) interlab->performance determines reliability Method Reliability & Comparability performance->reliability ensures

Caption: Logical relationship of method validation components.

References

Unraveling the Degradation of Acrinathrin: A Comparative Guide to Product Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the degradation pathways and the resulting products of active compounds like the pyrethroid insecticide Acrinathrin is critical for assessing environmental impact and ensuring product stability. This guide provides a comparative analysis of this compound's degradation, supported by experimental data and detailed methodologies for the structural confirmation of its degradation products.

This compound, a potent synthetic pyrethroid, is known to degrade in the environment through various mechanisms, primarily hydrolysis, photodegradation, and microbial metabolism. The stability of this compound is significantly influenced by environmental conditions. For instance, its hydrolysis is heavily dependent on pH and temperature, with a half-life (DT50) of 30 days at pH 7 and 30°C, which drastically reduces to less than 2 days at pH 9 and 37°C[1]. On agricultural crops, the dissipation half-life of this compound has been observed to range from 3.8 to 9.2 days[2].

Comparative Degradation Analysis

To provide a clearer perspective on the stability of this compound, this guide presents a comparative overview of its degradation with other common pyrethroid insecticides. While specific comparative studies directly benchmarking a wide range of pyrethroids under identical conditions are limited in the publicly available literature, existing data on individual compounds allow for a general comparison.

PesticideDegradation PathwayHalf-life (DT50)ConditionsReference
This compound Hydrolysis30 dayspH 7, 30°C[1]
Hydrolysis< 2 dayspH 9, 37°C[1]
Dissipation on crops3.8 - 9.2 daysField conditions[2]
Permethrin (B1679614) Microbial DegradationApprox. 3.6 days (in soil)Acinetobacter baumannii ZH-14[3]

Identification and Structure of Degradation Products

The degradation of this compound, like other pyrethroids, primarily involves the cleavage of the ester linkage and subsequent oxidation of the resulting alcohol and acid moieties. While a comprehensive list of all identified this compound degradation products with confirmed structures is not exhaustively available in the public domain, studies on analogous pyrethroids such as permethrin have identified key metabolites that provide insights into the likely degradation products of this compound. These include 3-phenoxybenzenemethanol and 3-phenoxybenzaldehyde[3].

Experimental Protocols for Structure Confirmation

The definitive identification and structural elucidation of degradation products are paramount. This is typically achieved through a combination of chromatographic separation and spectroscopic analysis.

Sample Preparation and Extraction

A generic yet effective protocol for extracting pyrethroid degradation products from environmental samples involves the following steps:

  • Extraction: The sample (e.g., water, soil, plant material) is extracted with an organic solvent such as acetonitrile (B52724) or a mixture of dichloromethane (B109758) and methanol.

  • Clean-up: The extract is then purified to remove interfering substances. This can be achieved using solid-phase extraction (SPE) with cartridges like C18 or Florisil.

  • Concentration: The purified extract is concentrated under a gentle stream of nitrogen before analysis.

Analytical Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Separation: A C18 reversed-phase column is commonly used with a gradient elution of acetonitrile and water (often with formic acid as a modifier) to separate the degradation products.

  • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is typically employed. The mass spectrometer is operated in tandem mode (MS/MS) to generate specific fragmentation patterns for each compound, which are crucial for structural confirmation. Key parameters to optimize include the collision energy for fragmentation and the selection of precursor and product ions for selected reaction monitoring (SRM).

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Chromatographic Separation: A capillary column with a non-polar stationary phase (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp up to effectively separate the analytes.

  • Mass Spectrometric Detection: Electron ionization (EI) is the standard ionization technique. The mass spectrometer scans a specific mass range to detect the parent and fragment ions. The resulting mass spectrum serves as a fingerprint for each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

For definitive structure elucidation of novel or unconfirmed degradation products, isolation of the compound is necessary, followed by analysis using one- and two-dimensional NMR techniques (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC). The chemical shifts, coupling constants, and correlation signals provide detailed information about the molecular structure.

This compound Degradation Pathway

The degradation of this compound is initiated by the cleavage of its ester bond, a common feature among pyrethroids. This initial step can be triggered by hydrolysis, photolysis, or microbial enzymes. Following the ester cleavage, the resulting alcohol and acid moieties undergo further transformations.

Acrinathrin_Degradation cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Photodegradation Photodegradation This compound->Photodegradation Microbial_Degradation Microbial Degradation This compound->Microbial_Degradation Acid_Moiety Cyclopropanecarboxylic Acid Derivative Hydrolysis->Acid_Moiety Alcohol_Moiety 3-Phenoxybenzyl Alcohol Derivative Hydrolysis->Alcohol_Moiety Photodegradation->Acid_Moiety Photodegradation->Alcohol_Moiety Microbial_Degradation->Acid_Moiety Microbial_Degradation->Alcohol_Moiety Further_Degradation Further Degradation (e.g., Ring Hydroxylation) Acid_Moiety->Further_Degradation Oxidized_Alcohol 3-Phenoxybenzaldehyde Derivative Alcohol_Moiety->Oxidized_Alcohol Oxidation Oxidized_Alcohol->Further_Degradation

Caption: Proposed degradation pathway of this compound.

This guide highlights the current understanding of this compound degradation and provides a framework for the structural confirmation of its degradation products. Further research is needed to fully characterize all degradation intermediates and to establish a comprehensive comparative dataset for a wider range of pyrethroids under varied environmental conditions.

References

comparative metabolism of Acrinathrin in target and non-target organisms

Author: BenchChem Technical Support Team. Date: December 2025

Acrinathrin, a synthetic pyrethroid insecticide and acaricide, is widely utilized for its high efficacy against a range of agricultural pests. Its mechanism of action involves the modulation of sodium channels in the nervous system of insects, leading to paralysis and death. However, the metabolic fate of this compound can differ significantly between target pests and non-target organisms, influencing its selectivity and potential for environmental impact. This guide provides a comparative overview of this compound metabolism, presenting available data, experimental methodologies, and visual representations of metabolic and signaling pathways.

Quantitative Data on this compound Metabolism

While specific comparative metabolic rates for this compound are not extensively available in the public domain, the half-life of this compound has been reported in a field study on Aster scaber, varying from 3.8 to 9.2 days. This variability is likely due to environmental conditions and the specific metabolic capacity of the organisms present. The primary metabolic pathways for pyrethroids like this compound are known to be hydrolysis of the central ester bond and oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.

The differential toxicity of this compound provides indirect evidence of metabolic differences. It is highly toxic to target pests such as mites and aphids, as well as to non-target organisms like bees and aquatic species, but exhibits lower toxicity to mammals.[1] This selectivity is largely attributed to the variance in the rates of detoxification through metabolic pathways.

Organism TypeKey Metabolic PathwaysImplied Metabolic RateKey Enzymes InvolvedReference
Target Organisms (e.g., Mites, Aphids) Hydrolysis, OxidationGenerally slower, leading to higher toxicity.Carboxylesterases (CarEs), Cytochrome P450s (CYPs)General pyrethroid literature
Non-Target Insects (e.g., Honey Bees) Hydrolysis, OxidationCan be rapid, conferring some tolerance. Detoxification is crucial for survival.Carboxylesterases (CarEs), Cytochrome P450s (CYPs), Glutathione S-transferases (GSTs)General pyrethroid literature
Non-Target Aquatic Organisms (e.g., Fish) Hydrolysis, OxidationOften slower, particularly hydrolysis, leading to high sensitivity and toxicity.Cytochrome P450s (CYPs)[2][3]
Mammals (e.g., Rats, Humans) Hydrolysis, Oxidation, ConjugationRapid and efficient, leading to lower toxicity.Carboxylesterases (CarEs), Cytochrome P450s (CYPs), Glucuronosyltransferases (UGTs), Sulfotransferases (SULTs)General pyrethroid literature

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol is designed to assess the metabolic stability of this compound in liver microsomes from different species (e.g., rat, fish, insect).

Materials:

  • This compound

  • Liver microsomes (species-specific)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Prepare the incubation mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-incubate the microsomal mixture at 37°C (for mammals) or a species-appropriate temperature.

  • Initiate the reaction by adding the this compound working solution to the pre-warmed microsomal mixture.

  • Incubate the reaction mixture at the appropriate temperature with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining this compound concentration using a validated LC-MS/MS method.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to determine metabolic stability.

Metabolite Identification using HPLC-MS/MS

This protocol outlines the general steps for identifying this compound metabolites produced in in vitro or in vivo studies.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Extract the metabolites from the sample matrix (e.g., microsomal incubation, urine, feces) using a suitable solvent (e.g., acetonitrile, methanol). Concentrate the extract if necessary.

  • Chromatographic Separation: Inject the prepared sample onto an appropriate HPLC column (e.g., C18). Develop a gradient elution method using mobile phases such as water with formic acid and acetonitrile with formic acid to separate the parent compound from its metabolites.

  • Mass Spectrometric Detection: Operate the mass spectrometer in both positive and negative ion modes. Perform a full scan to detect potential metabolite ions.

  • Fragmentation Analysis: Select the detected potential metabolite ions for fragmentation (MS/MS) to obtain characteristic product ion spectra.

  • Structure Elucidation: Propose the structures of the metabolites by interpreting the fragmentation patterns and comparing the mass shifts from the parent this compound molecule. Common metabolic transformations for pyrethroids include hydrolysis of the ester linkage, hydroxylation of the aromatic rings, and conjugation with glucuronic acid or sulfate.

Visualizations

Metabolic Pathways

Acrinathrin_Metabolism cluster_phase1 Phase I Metabolism cluster_metabolites Metabolites cluster_phase2 Phase II Metabolism (Primarily in Mammals) This compound This compound Hydrolysis Ester Hydrolysis (Carboxylesterases) This compound->Hydrolysis Target & Non-Target Oxidation Oxidative Metabolism (Cytochrome P450s) This compound->Oxidation Target & Non-Target Acid_Metabolite Cyclopropanecarboxylic Acid Derivative Hydrolysis->Acid_Metabolite Alcohol_Metabolite 3-phenoxybenzyl -alcohol Derivative Hydrolysis->Alcohol_Metabolite Hydroxylated_Metabolites Hydroxylated This compound Oxidation->Hydroxylated_Metabolites Conjugation Conjugation (e.g., Glucuronidation, Sulfation) Acid_Metabolite->Conjugation Alcohol_Metabolite->Conjugation Hydroxylated_Metabolites->Conjugation Excretion Excretion Conjugation->Excretion

Caption: Generalized metabolic pathways of this compound in organisms.

Experimental Workflow for In Vitro Metabolism Study

Experimental_Workflow start Start prep_reagents Prepare Reagents (this compound, Microsomes, NADPH System, Buffer) start->prep_reagents pre_incubation Pre-incubate Microsomal Mixture at 37°C prep_reagents->pre_incubation initiate_reaction Initiate Reaction with This compound pre_incubation->initiate_reaction incubation Incubate at 37°C with Shaking initiate_reaction->incubation time_points Collect Samples at Time Points (0, 5, 15, 30, 60 min) incubation->time_points terminate_reaction Terminate Reaction with Cold Acetonitrile + Internal Standard time_points->terminate_reaction protein_precipitation Centrifuge to Precipitate Proteins terminate_reaction->protein_precipitation analysis Analyze Supernatant by LC-MS/MS protein_precipitation->analysis data_analysis Calculate Half-life (t½) and Intrinsic Clearance (CLint) analysis->data_analysis end End data_analysis->end Acrinathrin_Signaling cluster_cellular_effects Cellular Effects cluster_detoxification Detoxification Response This compound This compound Exposure Na_Channel Voltage-Gated Sodium Channel This compound->Na_Channel Primary Target Stress_Response Cellular Stress This compound->Stress_Response Na_Influx Prolonged Na+ Influx Na_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Neurotoxicity Neurotoxicity (Paralysis, Death) Depolarization->Neurotoxicity Gene_Upregulation Upregulation of Detoxification Genes (e.g., CYPs, CarEs, GSTs) Stress_Response->Gene_Upregulation Metabolism Increased Metabolism of this compound Gene_Upregulation->Metabolism Detoxification Detoxification and Excretion Metabolism->Detoxification

References

A Comparative Guide to Chiral HPLC Method Validation for Acrinathrin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and agrochemical industries, the stereoselective analysis of chiral pesticides like Acrinathrin is crucial. The different enantiomers of these compounds can exhibit significantly different biological activities and toxicities. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary technique for resolving these isomers.[1][2][3][4] This guide provides a comprehensive comparison of a proposed chiral HPLC method for this compound isomer separation with alternative analytical techniques, supported by typical experimental data and detailed protocols.

Chiral HPLC Method for this compound Isomers: An Overview

While a specific validated method for this compound was not found in the immediate search, a robust method can be proposed based on successful separations of structurally similar pyrethroids like cypermethrin (B145020) and bifenthrin.[5][6] Polysaccharide-based CSPs, particularly cellulose (B213188) or amylose (B160209) derivatives, are highly effective for resolving pyrethroid isomers under normal-phase conditions.[2][4]

Experimental Protocol: Proposed Chiral HPLC Method

This protocol outlines a typical method for the enantioselective separation of this compound isomers.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chiral Stationary Phase: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm). This CSP is widely used for the separation of pyrethroid isomers.[6]

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (IPA). A typical starting ratio would be 95:5 (v/v). The ratio can be optimized to achieve baseline separation (Rs > 1.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV detection at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound standard is prepared in the mobile phase. Working standards are prepared by serial dilution.

Method Validation Summary

Any new analytical method must be validated to ensure its reliability, accuracy, and precision. The validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[7][8][9] The following table summarizes the expected performance of the proposed chiral HPLC method.

Validation ParameterTypical Performance Characteristics
Specificity The method should demonstrate baseline resolution of the this compound enantiomers from each other and from any potential impurities or degradation products.
Linearity (r²) > 0.999 over a concentration range of 1-100 µg/mL for each isomer.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intraday: < 1.0%; Interday: < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Robustness The method should be insensitive to small variations in mobile phase composition (±0.5% IPA), flow rate (±0.1 mL/min), and temperature (±2°C).

Comparison with Alternative Methods

While chiral HPLC is a powerful tool, other techniques can also be employed for the analysis of pesticide isomers. The primary alternatives include Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC).

FeatureChiral HPLCChiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Separation in a liquid mobile phase based on differential partitioning between the mobile phase and a chiral stationary phase.Separation in a gaseous mobile phase based on volatility and interaction with a chiral stationary phase.Separation using a supercritical fluid (e.g., CO₂) as the mobile phase, combining properties of both gas and liquid chromatography.
Applicability Broadly applicable to a wide range of compounds, including non-volatile and thermally labile molecules.[3]Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.[10]Offers fast separations with lower organic solvent consumption. Good for both chiral and achiral separations.
Typical CSPs Polysaccharide-based (Cellulose, Amylose), Cyclodextrin-based, Protein-based.[2][4]Cyclodextrin derivatives coated on fused silica (B1680970) capillary columns.[10]Similar to HPLC, with polysaccharide-based CSPs being very common.
Advantages High versatility, robustness, and a wide variety of available CSPs.[2]High resolution and sensitivity, especially with detectors like ECD or MS.[10]Faster analysis times, reduced solvent waste, and lower backpressure compared to HPLC.
Disadvantages Higher solvent consumption and cost compared to GC.Limited to thermally stable and volatile compounds.[10]Higher initial instrument cost.
This compound Suitability Highly suitable. Pyrethroids are well-suited for normal-phase chiral HPLC.Potentially suitable, as pyrethroids can be analyzed by GC.[11][12] However, thermal degradation could be a concern.Highly suitable and could offer a "greener" and faster alternative to HPLC.

Visualizing the Workflow

To ensure a robust and reproducible method, a systematic workflow for development and validation is essential.

Chiral_HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Guidelines) cluster_App Application CSP_Screen CSP Screening (Cellulose, Amylose, etc.) MP_Opt Mobile Phase Optimization (Hexane/IPA Ratio) CSP_Screen->MP_Opt Select Best CSP Param_Opt Parameter Optimization (Flow Rate, Temperature) MP_Opt->Param_Opt Optimize Resolution Specificity Specificity Param_Opt->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis Validated Method QC Quality Control Routine_Analysis->QC

Workflow for Chiral HPLC Method Development and Validation.

References

A Comparative Environmental Impact Assessment of Acrinathrin and Other Leading Acaricides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of Acrinathrin, a synthetic pyrethroid acaricide, with other commonly used alternatives. The following sections present quantitative data from experimental studies, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a comprehensive assessment for research and development purposes.

Comparative Environmental Impact Data

The following tables summarize the key environmental toxicity and fate parameters for this compound and four other widely used acaricides: Amitraz, Bifenthrin, Deltamethrin, and Flumethrin (B136387).

Table 1: Avian and Aquatic Toxicity
AcaricideChemical ClassAvian Acute Oral Toxicity (LD50) Freshwater Fish Acute Toxicity (LC50) Freshwater Invertebrate Acute Toxicity (EC50/LC50)
This compound PyrethroidBobwhite quail: >2250 mg/kg[1]Rainbow trout (96h): 0.0056 mg/L[1]Daphnia magna (48h): 0.00057 mg/L[1]
Amitraz Formamidine (B1211174)Bobwhite quail (oral): 788 mg/kg[2]Bluegill sunfish (96h): 1.3 mg/L[2]Daphnia magna (48h): 0.035 mg/L[2][3][4]
Bifenthrin PyrethroidBobwhite quail (oral): 1800 mg/kg[5]Rainbow trout (96h): 0.00015 mg/L[6]Daphnia magna (48h): 0.0016 mg/L[6]
Deltamethrin PyrethroidMallard duck (oral): >4640 mg/kg[1]Rainbow trout (96h): 0.00039 mg/LDaphnia magna (48h): 0.0005 mg/L
Flumethrin PyrethroidBobwhite quail (oral): >2000 mg/kgRainbow trout (96h): 0.0032 mg/LDaphnia magna (48h): 0.00016 mg/L
Table 2: Honeybee Toxicity and Soil Persistence
AcaricideHoneybee Acute Contact Toxicity (LD50) Honeybee Acute Oral Toxicity (LD50) Soil Persistence (DT50)
This compound 0.2 - 0.5 µ g/bee [1]0.15 - 0.2 µ g/bee [1]5 - 100 days[1]
Amitraz >100 µ g/bee [7]12 µ g/bee [2]< 1 day[2]
Bifenthrin 0.01462 µ g/bee 0.1 µ g/bee [5]122 - 345 days
Deltamethrin 0.05 µ g/bee 0.079 µ g/bee 13 - 69 days
Flumethrin 0.05 µ g/bee [8]0.178 - 0.527 µ g/bee [8][9][10]Data not readily available

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison tables, based on internationally recognized OECD guidelines.

Avian Acute Oral Toxicity Test (OECD Guideline 223)
  • Principle: This test determines the acute oral toxicity of a substance to birds in a single dose.

  • Test Species: Commonly used species include the Northern Bobwhite (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

  • Procedure:

    • A group of at least 10 birds (5 male, 5 female) is used for each dose level and a control group.

    • The test substance is administered orally via gavage in a suitable vehicle.

    • Birds are observed for mortality and clinical signs of toxicity at 4 and 24 hours after dosing, and then daily for 14 days.

    • Body weight is recorded at the beginning and end of the study.

  • Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the test population.

Fish Acute Toxicity Test (OECD Guideline 203)
  • Principle: This test determines the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period.[11][12]

  • Test Species: Common species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Bluegill sunfish (Lepomis macrochirus).

  • Procedure:

    • Fish are exposed to at least five concentrations of the test substance in a geometric series, along with a control group, for 96 hours.[5][11]

    • The test is conducted under either static or semi-static (renewal of test solution) conditions.[5]

    • Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[5]

    • Water quality parameters (pH, dissolved oxygen, temperature) are monitored throughout the test.

  • Endpoint: The LC50 (median lethal concentration) at 96 hours is calculated.[5]

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)
  • Principle: This test assesses the acute immobilizing effect of a substance on Daphnia magna.[1][13][14][15]

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Procedure:

    • Daphnids are exposed to at least five concentrations of the test substance for 48 hours.[1][14]

    • The number of immobilized daphnids (those unable to swim within 15 seconds of gentle agitation) is recorded at 24 and 48 hours.[1][13]

    • The test is conducted in a static system under controlled temperature and lighting conditions.

  • Endpoint: The EC50 (median effective concentration) for immobilization at 48 hours is determined.[13]

Honeybee Acute Toxicity Tests (OECD Guidelines 213 & 214)
  • Principle: These tests determine the acute oral (OECD 213) and contact (OECD 214) toxicity of a substance to adult worker honeybees (Apis mellifera).[2][3][6][7][16][17][18][19][20]

  • Procedure (Oral - OECD 213):

    • Groups of bees are fed a single dose of the test substance mixed in a sucrose (B13894) solution.[2][3]

    • Mortality and sublethal effects are observed at 4, 24, and 48 hours after dosing.[2][19]

  • Procedure (Contact - OECD 214):

    • A precise dose of the test substance in a suitable solvent is applied directly to the dorsal thorax of each bee.[6][16][17]

    • Mortality and sublethal effects are observed at 4, 24, and 48 hours after application.[6]

  • Endpoint: The LD50 (median lethal dose) in µg of active substance per bee is calculated for both oral and contact exposure.

Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307)
  • Principle: This guideline evaluates the rate and pathway of degradation of a chemical in soil under aerobic and anaerobic conditions.[21][22][23][24][25]

  • Procedure:

    • The test substance, typically radiolabelled, is applied to soil samples.

    • The treated soil is incubated in the dark at a controlled temperature and moisture content.

    • At various time intervals, soil samples are analyzed for the parent compound and its transformation products.

    • Mineralization to CO2 is often measured by trapping evolved 14CO2.[25]

  • Endpoint: The DT50 (time for 50% dissipation) and DT90 (time for 90% dissipation) of the parent compound are calculated.

Signaling Pathways and Experimental Workflows

Comparative Mode of Action of Pyrethroid and Formamidine Acaricides

The following diagram illustrates the primary molecular targets of pyrethroid and formamidine acaricides in the nervous system of arthropods.

cluster_pyrethroid Pyrethroid Acaricides (e.g., this compound, Bifenthrin, Deltamethrin, Flumethrin) cluster_formamidine Formamidine Acaricides (e.g., Amitraz) Pyrethroid Pyrethroid Molecule VGSC Voltage-Gated Sodium Channel Pyrethroid->VGSC Binds to and modifies channel gating Na_Influx Continuous Na+ Influx VGSC->Na_Influx Prolonged opening Depolarization Persistent Membrane Depolarization Na_Influx->Depolarization Leads to Paralysis Paralysis and Death Depolarization->Paralysis Results in Amitraz Amitraz Molecule Octopamine_R Octopamine Receptor Amitraz->Octopamine_R Acts as an agonist Signaling Altered Neuronal Signaling Octopamine_R->Signaling Activates G-protein signaling Hyperactivity Neuronal Hyperactivity & Disrupted Behavior Signaling->Hyperactivity Causes Detachment Detachment from Host & Impaired Feeding Hyperactivity->Detachment Leads to

Caption: Comparative mechanism of action of Pyrethroid and Formamidine acaricides.

Experimental Workflow for Determining Acute Aquatic Toxicity

The diagram below outlines a typical workflow for assessing the acute toxicity of an acaricide to an aquatic organism, such as Daphnia magna, following OECD Guideline 202.

cluster_prep Preparation Phase cluster_exposure Exposure Phase (48 hours) cluster_data Data Collection & Analysis A1 Prepare Test Substance Stock Solution A3 Prepare Test Concentrations (Geometric Series) & Controls A1->A3 A2 Culture Daphnia magna (<24h old neonates) A2->A3 B1 Introduce Daphnids to Test Vessels A3->B1 Start Exposure B2 Incubate under Controlled Conditions (20°C, 16h light/8h dark) B1->B2 C1 Record Immobilization at 24h and 48h B2->C1 Observe Effects C2 Monitor Water Quality Parameters (pH, DO) B2->C2 C3 Statistical Analysis (Probit or Logit) C1->C3 C4 Determine 48h EC50 C3->C4 D1 Toxicity Classification C4->D1 Final Result

Caption: Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.

Logical Relationship of Environmental Risk Assessment

This diagram illustrates the logical flow from the intrinsic properties of an acaricide to its potential environmental risk.

A Physicochemical Properties - Solubility - Vapor Pressure - Kow B Environmental Fate - Persistence (DT50) - Mobility (Koc) - Bioaccumulation A->B Influences D Exposure Assessment - Application Rate - Environmental Concentration B->D Determines C Ecotoxicity - Aquatic Toxicity (LC50/EC50) - Avian Toxicity (LD50) - Bee Toxicity (LD50) E Risk Characterization Toxicity/Exposure Ratio C->E Informs D->E Informs

Caption: Logical flow of environmental risk assessment for an acaricide.

References

comparative genomics of Acrinathrin-resistant and susceptible mite populations

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the genomic underpinnings of Acrinathrin resistance in mite populations reveals critical insights for researchers, scientists, and drug development professionals. This guide synthesizes the current understanding of the molecular mechanisms that enable mites to withstand this pyrethroid acaricide, offering a comparative look at susceptible versus resistant populations, detailed experimental methodologies, and visual representations of the key biological pathways involved.

This compound, a synthetic pyrethroid, acts as a potent neurotoxin in mites by targeting their voltage-gated sodium channels (VGSCs), leading to paralysis and death[1]. However, the persistent use of this and other pyrethroids has driven the evolution of resistance in many mite species, compromising their effectiveness in pest management. Understanding the genomic basis of this resistance is paramount for developing novel control strategies and resistance management programs.

The primary mechanisms of pyrethroid resistance in mites fall into two main categories: alterations in the target site of the acaricide and enhanced metabolic detoxification. Target-site resistance typically involves point mutations in the gene encoding the VGSC, which reduce the binding affinity of pyrethroid molecules[2][3][4][5]. Metabolic resistance, on the other hand, is conferred by the increased activity of detoxification enzymes such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CCEs), which break down the acaricide before it can reach its target[6][7][8][9][10][11].

This guide provides a comparative overview of the genomic and molecular characteristics of this compound-resistant and susceptible mite populations, drawing upon the broader knowledge of pyrethroid resistance mechanisms.

Genomic and Phenotypic Comparison of Resistant and Susceptible Mite Populations

The table below summarizes the key differences observed at the genomic and phenotypic levels between mite populations that are susceptible to this compound and those that have developed resistance. This comparison is based on established mechanisms of pyrethroid resistance.

FeatureSusceptible Mite PopulationThis compound-Resistant Mite Population
Phenotype High mortality upon exposure to this compound.Low mortality and survival at recommended field concentrations of this compound.
Target Site (VGSC Gene) Wild-type allele with no resistance-associated mutations.Presence of single nucleotide polymorphisms (SNPs) leading to amino acid substitutions (e.g., L925V, L925I, L925M) in the VGSC protein, reducing pyrethroid binding affinity[3][4][5].
Detoxification Genes (P450s, GSTs, CCEs) Basal level of expression.Upregulation and/or gene amplification leading to overexpression of P450, GST, and CCE genes, resulting in increased enzymatic activity and enhanced detoxification of this compound[6][7][8][9][10][11].
Enzyme Activity Normal baseline activity of P450s, GSTs, and CCEs.Significantly higher activity of one or more detoxification enzyme families, leading to rapid metabolism of the acaricide[6][8].

Experimental Protocols for Comparative Genomic Analysis

A comprehensive understanding of this compound resistance requires robust experimental methodologies. The following is a generalized workflow for the comparative genomic analysis of resistant and susceptible mite populations.

Mite Population Collection and Rearing
  • Field Collection: Collect mite populations from geographically distinct locations with known histories of this compound application (for potentially resistant populations) and from areas with no or limited exposure (for susceptible populations).

  • Laboratory Rearing: Establish and maintain distinct colonies of each mite population in a controlled laboratory environment to ensure a continuous supply of individuals for experiments and to minimize environmental variability.

Bioassays to Determine Resistance Levels
  • Dose-Response Bioassay: Expose adult female mites from each population to a range of this compound concentrations using a standardized method (e.g., slide-dip or vial residue bioassay).

  • Data Analysis: Calculate the lethal concentration required to kill 50% of the population (LC50) for each mite strain. A significantly higher LC50 value in a field-collected population compared to a known susceptible strain confirms resistance.

DNA and RNA Extraction
  • Sample Pooling: Pool a sufficient number of adult mites (e.g., 50-100) from each population for DNA and RNA extraction to ensure representation of the population's genetic diversity.

  • Extraction Kits: Utilize commercially available DNA and RNA extraction kits optimized for arthropods to obtain high-quality nucleic acids.

Whole-Genome Sequencing (WGS) and Transcriptome Sequencing (RNA-Seq)
  • Library Preparation: Prepare sequencing libraries from the extracted DNA (for WGS) and RNA (for RNA-Seq) according to the protocols of the chosen sequencing platform (e.g., Illumina).

  • Sequencing: Perform high-throughput sequencing to generate a large volume of genomic and transcriptomic data for each mite population.

Bioinformatic Analysis
  • Genome Assembly and Annotation: For populations without a reference genome, perform de novo assembly of the WGS data. Annotate the genome to identify protein-coding genes and other genomic features.

  • Variant Calling: Align the WGS reads from both resistant and susceptible populations to the reference genome to identify single nucleotide polymorphisms (SNPs) and other genetic variants. Focus on non-synonymous mutations in the VGSC gene.

  • Differential Gene Expression Analysis: Align the RNA-Seq reads to the reference genome and quantify gene expression levels. Identify genes that are significantly upregulated or downregulated in the resistant population compared to the susceptible population. Pay close attention to genes encoding detoxification enzymes (P450s, GSTs, CCEs).

  • Gene Set Enrichment Analysis: Perform functional enrichment analysis on the differentially expressed genes to identify over-represented biological pathways, such as those related to metabolism and detoxification.

Visualizing the Mechanisms of Resistance

The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental workflows involved in this compound resistance in mites.

cluster_extracellular Extracellular Space cluster_cell_membrane Neuronal Membrane cluster_intracellular Intracellular Space This compound This compound VGSC_S Voltage-Gated Sodium Channel (Susceptible) This compound->VGSC_S Binds effectively VGSC_R Mutated Voltage-Gated Sodium Channel (Resistant) This compound->VGSC_R Reduced binding Detox_Enzymes Detoxification Enzymes (P450s, GSTs, CCEs) This compound->Detox_Enzymes Metabolized by Paralysis Neuronal Hyper-excitation (Paralysis & Death) VGSC_S->Paralysis Causes Metabolites Inactive Metabolites Detox_Enzymes->Metabolites Produces

Fig. 1: Molecular mechanisms of this compound resistance in mites.

This diagram illustrates the dual modes of pyrethroid resistance. In susceptible mites, this compound binds to the voltage-gated sodium channel, leading to paralysis. In resistant mites, mutations in the sodium channel reduce binding, while detoxification enzymes metabolize the this compound into inactive forms.

start Start: Observe Field Resistance to this compound collect Collect Resistant (R) and Susceptible (S) Mite Populations start->collect bioassay Perform Dose-Response Bioassays to Confirm Resistance collect->bioassay extract Extract DNA and RNA from R and S Populations bioassay->extract sequence Whole-Genome (WGS) and Transcriptome (RNA-Seq) Sequencing extract->sequence analyze Bioinformatic Analysis: Variant Calling (WGS) Differential Expression (RNA-Seq) sequence->analyze identify_vgsc Identify Mutations in Voltage-Gated Sodium Channel Gene analyze->identify_vgsc identify_detox Identify Upregulated Detoxification Genes (P450s, GSTs, CCEs) analyze->identify_detox validate Functional Validation of Candidate Resistance Genes identify_vgsc->validate identify_detox->validate end End: Develop Molecular Diagnostics and Novel Control Strategies validate->end

Fig. 2: Experimental workflow for identifying resistance markers.

This flowchart outlines the key steps in a comparative genomics study to identify the genetic basis of this compound resistance, from initial field observations to the development of practical applications.

By employing these comparative genomic approaches, researchers can gain a deeper understanding of the molecular basis of this compound resistance. This knowledge is crucial for the development of molecular diagnostic tools to monitor the spread of resistance and for the design of novel acaricides that can overcome existing resistance mechanisms, ultimately leading to more sustainable and effective mite control strategies.

References

Safety Operating Guide

Safe Disposal of Acrinathrin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Acrinathrin, a synthetic pyrethroid insecticide and acaricide, is critical to ensuring laboratory safety and preventing environmental contamination. Due to its classification as an environmentally hazardous substance, particularly its high toxicity to aquatic organisms, strict protocols must be followed.[1][2] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for research and development settings.

Core Principle: Hazardous Waste Management

This compound, its containers, and any contaminated materials must be treated as hazardous waste.[1][3][4] Under no circumstances should this chemical or its rinse water be allowed to enter drains, water courses, or the soil.[1] Disposal must always comply with local, state, and national regulations.[1][3][5]

This compound Disposal and Safety Data

The following table summarizes key quantitative and classification data essential for the safe management and transport of this compound waste.

ParameterValue / Classification
UN Number 3082[1][3]
Transport Hazard Class Class 9 (Miscellaneous hazardous materials)[1][3]
GHS Hazard Statements H332: Harmful if inhaled.[4][6] H410: Very toxic to aquatic life with long lasting effects.[1][4][6]
Primary Environmental Hazard High toxicity to fish and other aquatic species.[2][7]
Disposal Classification Hazardous Waste.[1][3][4]

Disposal Protocols

Adherence to the following procedural steps is mandatory for the safe disposal of this compound and its associated waste materials.

Protocol 1: Disposal of Unused or Expired this compound

This protocol outlines the procedure for disposing of surplus, non-recyclable, or expired this compound.

Methodology:

  • Personal Protective Equipment (PPE): Before handling, equip appropriate PPE, including chemical-resistant gloves (e.g., impervious rubber), safety goggles, and protective clothing.[1][8]

  • Waste Segregation: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.

  • Containment: Ensure the product is in a sealed, correctly labeled container.[5][9]

  • Professional Disposal: Arrange for the transfer of the material to a licensed professional waste disposal company.[4] The approved disposal methods include:

    • Treatment at a licensed chemical destruction plant.[3]

    • Controlled incineration in a chemical incinerator equipped with an afterburner and flue gas scrubber.[3][4]

  • Documentation: Maintain a record of the disposal, including the quantity, date, and the licensed waste management company used.

Protocol 2: Decontamination and Disposal of Empty Containers

Empty this compound containers retain residues and must be decontaminated before disposal.[10] Reusing empty pesticide containers for any other purpose is strictly prohibited.[1][7][11]

Methodology:

  • Initial Draining: Empty the remaining contents into the application equipment or a designated waste container. Allow the container to drain for an additional 10 seconds after the flow begins to drip.[7]

  • Triple Rinsing (for containers ≤ 5 gallons): a. Fill the container one-quarter full with a suitable solvent (e.g., water, as specified by the product's formulation).[7] b. Securely recap the container and shake vigorously for 10 seconds.[7] c. Pour the rinsate into a collection vessel. Do not pour it down the drain.[5][7] This rinsate is considered hazardous waste. d. Repeat steps 2a-2c two more times for a total of three rinses.[7]

  • Rinsate Management: The collected rinsate should be managed in one of two ways:

    • Used as a diluent for the next application of the same product, if applicable and permitted.[7][12]

    • Collected, clearly labeled as "this compound Hazardous Rinsate," and disposed of via a licensed waste disposal service.[9]

  • Final Container Disposal: a. Puncture the container to render it unusable.[3][7] b. Offer the cleaned, punctured container for recycling or reconditioning if available.[3][7] c. If recycling is not an option, dispose of the container in a sanitary landfill or through incineration, as permitted by state and local authorities.[3][7]

Protocol 3: Spill Management and Cleanup

In the event of a spill, immediate and proper cleanup is required to prevent exposure and environmental release.

Methodology:

  • Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated.[8] Do not handle the spill without appropriate PPE.[8]

  • Containment: Stop the source of the leak if it is safe to do so. Prevent the spill from spreading or entering waterways.[3]

  • Absorption: Cover the spill with a suitable inert absorbent material, such as vermiculite, cat litter, or sand.[1][12]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a properly labeled, sealable container for hazardous waste.[1]

  • Decontamination: Clean the spill area with a strong detergent and water, collecting the cleaning water for disposal as hazardous waste.[12]

  • Disposal: The container with the collected spill material must be disposed of as hazardous waste through a licensed facility.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for managing different types of this compound waste.

AcrinathrinDisposalWorkflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused Product / Expired Stock waste_type->unused_product  Product empty_container Empty Container waste_type->empty_container Container   spill_material Spill Material waste_type->spill_material Spill collect_unused Collect in sealed, labeled container unused_product->collect_unused triple_rinse Triple Rinse Container (or equivalent) empty_container->triple_rinse ppe Wear appropriate PPE spill_material->ppe dispose_facility Transfer to Licensed Hazardous Waste Facility (e.g., for incineration) collect_unused->dispose_facility collect_rinsate Collect Rinsate triple_rinse->collect_rinsate puncture_container Puncture container to prevent reuse triple_rinse->puncture_container reuse_rinsate Reuse rinsate as diluent for next application (if permissible) collect_rinsate->reuse_rinsate Option 1 dispose_rinsate Dispose of rinsate as hazardous waste collect_rinsate->dispose_rinsate Option 2 dispose_rinsate->dispose_facility recycle_or_dispose Offer for Recycling or Dispose in approved landfill/ incinerator per local regulations puncture_container->recycle_or_dispose contain_spill Contain & Absorb Spill (e.g., with sand, vermiculite) ppe->contain_spill collect_spill Collect absorbed material in sealed, labeled container contain_spill->collect_spill collect_spill->dispose_facility

Caption: Workflow for the proper management and disposal of different this compound waste streams.

References

Essential Safety and Logistical Information for Handling Acrinathrin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Acrinathrin. This synthetic pyrethroid, while effective as an insecticide and acaricide, necessitates stringent safety protocols to mitigate potential risks.[1][2][3][4] Adherence to these guidelines is critical for protecting personnel from exposure and preventing environmental contamination.

Operational Plan for Safe Handling

This procedural guide outlines the essential steps for safely managing this compound in a laboratory setting, from initial preparation to final disposal.

1. Pre-Handling Preparations:

  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment.

  • Information Review: Familiarize yourself with the Safety Data Sheet (SDS) for this compound, paying close attention to hazard statements, precautionary measures, and first aid procedures.[5][6]

  • PPE Inspection: Inspect all personal protective equipment (PPE) for integrity. Ensure gloves are free of punctures, safety glasses are not cracked, and the respirator has the correct cartridges.[7][8]

  • Work Area Setup: Designate a well-ventilated area for handling this compound, preferably within a chemical fume hood.[6][9][10] Ensure that an eyewash station and safety shower are readily accessible.

  • Spill Kit: Confirm that a spill kit appropriate for chemical spills is available and that personnel are trained in its use.

2. Handling Procedures:

  • Personal Protective Equipment: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile rubber is a suitable option), and chemical safety goggles.[8][10][11][12][13] For procedures with a risk of aerosol formation, a face shield and a respirator should be used.[5][12]

  • Weighing and Aliquoting: When weighing the solid form of this compound, perform this task within a fume hood to minimize inhalation exposure. Use a dedicated set of utensils.

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing. Mix or pour concentrated solutions below waist level to minimize the risk of splashing near the face.[9]

  • Avoiding Contamination: Do not eat, drink, or smoke in the laboratory.[5][10] Avoid touching personal items such as phones or pens with gloved hands.

3. Post-Handling Actions:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent and decontaminating solution.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any contaminants on the exterior of the glove.[10][13]

  • Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.[11][13]

  • PPE Cleaning and Storage: Clean reusable PPE according to the manufacturer's instructions.[8] Store it in a clean, designated area away from chemical storage.[7][8]

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental harm.[5]

  • Waste Segregation: Segregate all this compound waste, including empty containers, contaminated PPE, and unused solutions, into clearly labeled hazardous waste containers.[6]

  • Container Rinsing: Empty this compound containers should be triple-rinsed with a suitable solvent.[14][15] The rinsate should be collected and treated as hazardous waste.[15][16]

  • Disposal Protocol: Dispose of all this compound waste through a licensed hazardous waste disposal service.[5][6] Never pour this compound waste down the drain or dispose of it with regular trash.[17][18] Adhere to all local, state, and federal regulations for hazardous waste disposal.[17]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties, as well as toxicity information.

PropertyValue
Chemical Formula C₂₆H₂₁F₆NO₅
Molecular Weight 541.4 g/mol [2]
Melting Point 81.5 °C[19]
Boiling Point 528.2 ± 50.0 °C at 760 mmHg[19]
Flash Point 273.2 ± 30.1 °C[19]
Density 1.4 ± 0.1 g/cm³[19]
Oral LD50 (Rat) >5000 mg/kg[20]
Dermal LD50 (Rat) >2000 mg/kg[20]
Acceptable Daily Intake (ADI) 0.01 mg/kg bw/day[2]
Acute Reference Dose (ARfD) 0.01 mg/kg bw[2]
Acceptable Operator Exposure Level (AOEL) 0.007 mg/kg bw/day[2]

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Acrinathrin_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Review_SDS Review Safety Data Sheet Risk_Assessment->Review_SDS Inspect_PPE Inspect Personal Protective Equipment Review_SDS->Inspect_PPE Setup_Work_Area Set Up Ventilated Work Area Inspect_PPE->Setup_Work_Area Don_PPE Don Appropriate PPE Setup_Work_Area->Don_PPE Weigh_Aliquot Weigh/Aliquot in Fume Hood Don_PPE->Weigh_Aliquot Prepare_Solution Prepare Solution Weigh_Aliquot->Prepare_Solution Decontaminate Decontaminate Work Area & Equipment Prepare_Solution->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Segregate_Waste Segregate Hazardous Waste Wash_Hands->Segregate_Waste Rinse_Containers Triple-Rinse Empty Containers Segregate_Waste->Rinse_Containers Dispose_Waste Dispose via Licensed Service Rinse_Containers->Dispose_Waste

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.